Fmoc-Phe(3,5-F2)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEQBZISDRNPFC-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378939 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-24-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Phe(3,5-F2)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe(3,5-F2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluorophenylalanine, commonly referred to as Fmoc-Phe(3,5-F2)-OH, is a synthetically modified amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic properties, leading to peptides with enhanced metabolic stability, modified conformational preferences, and potentially altered biological activity. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound in research and drug development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is available as both the L- and D-enantiomers, allowing for the synthesis of peptides with specific stereochemistry to probe or enhance biological interactions. The quantitative properties of both enantiomers are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][2][3][4] |
| Molecular Weight | 423.4 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][3] |
Enantiomer-Specific Properties
Fmoc-L-Phe(3,5-F2)-OH
| Property | Value | Source(s) |
| CAS Number | 205526-24-5 | [3][4] |
| Purity | ≥97% (HPLC) | [3] |
| Optical Rotation | [α]²⁰D = -43 ± 1° (c=1 in DMF) | [3] |
| Melting Point | Not specified in the searched results. | |
| Solubility | Soluble in DMSO.[6] Insoluble in water but readily soluble in polar organic solvents like DMF and NMP (by analogy to Fmoc-Phe-OH).[7] | [6][7] |
Fmoc-D-Phe(3,5-F2)-OH
| Property | Value | Source(s) |
| CAS Number | 205526-25-6 | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Optical Rotation | [α]²⁰D = +43 ± 2° (c=1 in DMF) | [1] |
| Melting Point | 150 - 155 °C | [1] |
| Solubility | Soluble in DMSO.[6] Insoluble in water but readily soluble in polar organic solvents like DMF and NMP (by analogy to Fmoc-Phe-OH).[7] | [6][7] |
Spectroscopic Data
Specific ¹H and ¹³C NMR data for this compound were not available in the searched results. However, the following table provides the NMR data for the non-fluorinated analog, Fmoc-L-Phe-OH, for reference. The presence of the two fluorine atoms in this compound would be expected to cause characteristic splitting patterns and shifts in the signals of the aromatic protons and carbons of the phenylalanine side chain.
Reference Spectroscopic Data: Fmoc-L-Phe-OH in DMSO-d₆
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Shift (ppm) | Assignment |
| 12.74 (br s, 1H) | COOH |
| 7.87 (d, 1H) | NH |
| 7.73-7.19 (m, 13H) | Aromatic H |
| 4.20-4.13 (m, 4H) | Fmoc CH₂, Phe α-CH |
| 3.11-2.82 (m, 2H) | Phe β-CH₂ |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps of its incorporation into a peptide chain.
General Workflow for SPPS
The overall process of incorporating an amino acid in SPPS follows a cyclical workflow.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Protocol 1: Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a second portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Optionally, perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).[10]
Protocol 2: Coupling of this compound
Objective: To couple this compound to the free N-terminal amine of the growing peptide chain on the solid support.
Note: Due to the electron-withdrawing nature of the fluorine atoms, the coupling of this compound may be slower than that of standard amino acids. Therefore, using a more potent coupling reagent and potentially extending the reaction time is recommended.[11]
Materials:
-
Fmoc-deprotected peptide-resin (from Protocol 1)
-
Fmoc-L-Phe(3,5-F2)-OH or Fmoc-D-Phe(3,5-F2)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9-4.9 equivalents)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous, amine-free DMF
Procedure:
-
In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Drain the DMF from the washed, deprotected resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. The optimal time may need to be determined empirically.[10][12]
-
After the coupling reaction, drain the solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by yellow beads), which signifies a complete coupling reaction.[13]
Troubleshooting Inefficient Coupling
If the Kaiser test remains positive after the initial coupling, it indicates an incomplete reaction. The following workflow can be used to troubleshoot this issue.
Caption: Troubleshooting logic for inefficient coupling of this compound.
Applications in Drug Development and Research
The incorporation of 3,5-difluorophenylalanine into peptides is a strategic modification to enhance their therapeutic potential.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can increase the resistance of the peptide to enzymatic degradation, thereby prolonging its in vivo half-life.[11]
-
Modulation of Receptor Binding: The altered electronic properties of the difluorinated phenyl ring can modify the binding affinity and selectivity of the peptide for its target receptor.[11]
-
Conformational Control: The introduction of fluorinated residues can influence the peptide's secondary structure, which can be crucial for its biological activity.[11]
Example: Somatostatin Analogs and GPCR Signaling
A notable application of 3,5-difluorophenylalanine is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (GPCRs), designated SSTR1-5.[14][15] The incorporation of 3,5-difluorophenylalanine in place of native phenylalanine residues has been shown to modulate the binding affinity and selectivity of these analogs for different SSTR subtypes.[15]
The general signaling pathway for somatostatin receptors, which are GPCRs, is depicted below.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for the Somatostatin receptor.[15][16][17]
Safety and Handling
Based on available safety data sheets for similar compounds, the following handling precautions are recommended:
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation in places where dust is formed.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is typically 2-8°C.
-
Stability: Stable under recommended storage conditions.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride gas.
This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the lot-specific certificate of analysis and safety data sheet provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-3,5-Difluoro-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 3. chemimpex.com [chemimpex.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-3,5-difluoro-D-phenylalanine | C24H19F2NO4 | CID 7021067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. rsc.org [rsc.org]
- 9. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Khan Academy [khanacademy.org]
- 17. assaygenie.com [assaygenie.com]
Synthesis of Fmoc-3,5-difluoro-L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,5-difluoro-L-phenylalanine is a fluorinated amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the physicochemical properties of peptides and proteins, leading to enhanced metabolic stability, improved binding affinity, and altered bioactivity.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use as a key building block in solid-phase peptide synthesis (SPPS), allowing for the creation of novel peptides with tailored properties for therapeutic and research applications.[1]
This technical guide provides a comprehensive overview of the synthesis of Fmoc-3,5-difluoro-L-phenylalanine, from the preparation of the racemic amino acid to its final protected form, ready for peptide synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the successful synthesis and application of this valuable compound.
I. Synthesis of 3,5-Difluoro-DL-phenylalanine via Erlenmeyer-Plöchl Reaction
The most common and well-established method for synthesizing the racemic 3,5-Difluoro-DL-phenylalanine is the Erlenmeyer-Plöchl synthesis.[2] This method involves the condensation of 3,5-difluorobenzaldehyde with an N-acylglycine, such as hippuric acid, to form an azalactone intermediate, which is subsequently hydrolyzed to yield the desired amino acid.[2]
Experimental Protocol: Erlenmeyer-Plöchl Synthesis[2]
Step 1: Synthesis of 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one (Azalactone Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluorobenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture to 100-110 °C with constant stirring for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the starting materials are consumed, allow the mixture to cool to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the azalactone.
-
Filter the solid product and wash it with cold ethanol, followed by water, to remove unreacted starting materials and sodium acetate.
Step 2: Hydrolysis of the Azalactone Intermediate
-
Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours. Monitor the progress of the hydrolysis by TLC.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
Collect the precipitated 3,5-Difluoro-DL-phenylalanine by filtration.
-
Wash the solid product with cold water and then with a small amount of cold ethanol.
-
Dry the final product under vacuum.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |
| 3,5-Difluorobenzaldehyde | 142.10 | 1 |
| Hippuric Acid | 179.17 | 1 |
| Sodium Acetate (anhydrous) | 82.03 | 1 |
| Acetic Anhydride | 102.09 | 3 |
| 3,5-Difluoro-DL-phenylalanine | 201.16 | - |
Note: Yields can vary depending on reaction scale and purification efficiency.
Synthesis Pathway Diagram
Caption: Erlenmeyer-Plöchl synthesis of 3,5-Difluoro-DL-phenylalanine.
II. Chiral Resolution of 3,5-Difluoro-DL-phenylalanine
To obtain the biologically active L-enantiomer, the racemic mixture of 3,5-Difluoro-DL-phenylalanine must be resolved. Common methods for chiral resolution of amino acids include enzymatic resolution and chiral chromatography.[2]
-
Enzymatic Resolution: This technique utilizes stereospecific enzymes that selectively act on one enantiomer, allowing for their separation.[2]
-
Chiral Chromatography: This method employs a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the D- and L-enantiomers.[2]
The selection of the appropriate method will depend on the available resources and the scale of the synthesis.
III. Fmoc Protection of 3,5-Difluoro-L-phenylalanine
The final step in the synthesis is the protection of the α-amino group of 3,5-Difluoro-L-phenylalanine with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[3]
Experimental Protocol: General Procedure for Fmoc Protection[3]
-
Dissolve 3,5-Difluoro-L-phenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.
-
Extract the precipitated Fmoc-3,5-difluoro-L-phenylalanine with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |
| 3,5-Difluoro-L-phenylalanine | 201.16 | 1.0 |
| Fmoc-OSu | 337.32 | 1.05 |
| Fmoc-3,5-difluoro-L-phenylalanine | 423.41 | - |
Note: Yields are typically high for this reaction but may vary.
Fmoc Protection Workflow
Caption: Workflow for the Fmoc protection of 3,5-Difluoro-L-phenylalanine.
IV. Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-3,5-difluoro-L-phenylalanine is a valuable building block for the synthesis of peptides with enhanced properties.[1] It is incorporated into the growing peptide chain using standard Fmoc-based SPPS protocols.
Experimental Protocol: A Standard SPPS Cycle for Incorporating Fmoc-3,5-difluoro-L-phenylalanine[4]
This protocol outlines a generalized manual procedure for a single coupling cycle.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-3,5-difluoro-L-phenylalanine (4 equivalents) and a coupling agent like OxymaPure (4 equivalents) in DMF.
-
Add a carbodiimide activator such as N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
SPPS Cycle Diagram
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
The synthesis of Fmoc-3,5-difluoro-L-phenylalanine is a multi-step process that begins with the well-established Erlenmeyer-Plöchl reaction to produce the racemic amino acid. Subsequent chiral resolution and Fmoc protection yield the final product, which is a valuable reagent for the synthesis of fluorinated peptides. The protocols and data presented in this guide provide a solid foundation for researchers to produce and utilize this important building block in their drug discovery and development efforts. The ability to incorporate 3,5-difluoro-L-phenylalanine into peptides opens up new avenues for creating more stable and potent therapeutic agents.
References
Technical Guide: Solubility of Fmoc-Phe(3,5-F2)-OH in N,N-Dimethylformamide (DMF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-L-phenylalanine, abbreviated as Fmoc-Phe(3,5-F2)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). Its unique difluorinated phenyl ring can impart desirable properties to peptides, such as enhanced metabolic stability, altered binding affinity, and utility as a ¹⁹F-NMR probe for conformational studies. A fundamental parameter for its effective use in SPPS is its solubility in N,N-Dimethylformamide (DMF), the most common solvent employed in this methodology.
This technical guide provides a comprehensive overview of the solubility of this compound in DMF. While specific quantitative data on its maximum solubility is not extensively reported in the literature, this guide consolidates qualitative information, establishes a practical minimum solubility, and provides a detailed experimental protocol for its empirical determination.
Core Concepts: The Importance of Solubility in SPPS
The solubility of Fmoc-protected amino acids in DMF is a critical factor for the success of peptide synthesis. Inadequate solubility can lead to several complications:
-
Incomplete Coupling Reactions: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete coupling with the N-terminus of the growing peptide chain. This results in the formation of deletion sequences, which are challenging to separate from the target peptide.
-
Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the rate of the coupling reaction, necessitating longer reaction times or the use of excess reagents to drive the reaction to completion.
-
Aggregation: Some Fmoc-amino acids have a propensity to aggregate in solution, which can further decrease their reactivity and availability for the coupling reaction.
Therefore, a thorough understanding and, when necessary, empirical determination of the solubility of this compound in DMF is paramount for optimizing SPPS protocols and ensuring the synthesis of high-purity peptides.
Solubility Data
Direct quantitative measurements of the maximum solubility of this compound in DMF are not widely available in published literature. However, qualitative descriptions and data from supplier technical datasheets provide a baseline understanding.
| Compound | Solvent | Solubility Type | Value | Source/Comment |
| This compound | DMF | Minimum | ≥ 10 mg/mL | Derived from standard optical rotation measurement conditions (c=1 in DMF), which requires dissolving 1g in 100 mL of solvent.[1][2] |
| Fmoc-Amino Acids (General) | DMF | Qualitative | Good to Excellent | DMF is a polar aprotic solvent known for its excellent solvating properties for most Fmoc-protected amino acids.[3][4] |
| This compound | DMSO | Quantitative | 200 mg/mL (472.36 mM) | While not the primary solvent for SPPS coupling, this indicates high solubility in a related polar aprotic solvent.[5] |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data under specific laboratory conditions (e.g., temperature, DMF purity), direct experimental determination is highly recommended. The following protocol outlines a reliable method for determining the solubility of this compound in DMF.
Materials
-
This compound (CAS 205526-24-5)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Analytical balance
-
Thermostatic shaker or water bath
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
Scintillation vials or other suitable sealed containers
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 200 mg) into a series of vials. The excess is crucial to ensure saturation.
-
To each vial, add a precise volume of DMF (e.g., 2.0 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vials to stand undisturbed at the set temperature for several hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. This step is critical to prevent artificially high solubility measurements.
-
-
Quantitative Analysis by HPLC:
-
Calibration Curve: Prepare a series of standard solutions of this compound in DMF with known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Dilute the filtered supernatant with a known volume of DMF to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound in DMF is illustrated below.
Caption: Experimental workflow for determining the solubility of this compound.
Role of Solubility in the SPPS Workflow
Adequate solubility is the foundational step for the successful incorporation of an amino acid during Solid-Phase Peptide Synthesis.
Caption: The critical role of solubility in the SPPS workflow.
Troubleshooting and Optimization
If poor solubility of this compound in DMF is encountered, consider the following strategies:
-
Solvent Quality: Ensure the use of high-purity, anhydrous, and amine-free DMF. Degraded DMF containing dimethylamine can affect solubility and reaction outcomes.
-
Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can help increase the solubility of the amino acid derivative. However, prolonged heating should be avoided to prevent potential degradation.[6]
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solid particles.[6]
-
Co-solvents: In challenging cases, adding a small amount of a stronger solubilizing agent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF can enhance solubility.[6]
Conclusion
While a precise maximum solubility value for this compound in DMF is not readily published, it is known to be sufficiently soluble for standard SPPS applications, with a baseline solubility of at least 10 mg/mL. For protocols requiring high concentrations or for troubleshooting purposes, the empirical determination of solubility using the detailed protocol in this guide is the recommended approach. A clear understanding of solubility is essential for the efficient and successful synthesis of peptides containing this valuable non-canonical amino acid.
References
Spectroscopic and Application Guide to Fmoc-L-Phe(3,5-diF)-OH: A Key Building Block in Modern Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Phe(3,5-diF)-OH, or N-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-L-phenylalanine, is a crucial non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The strategic placement of two fluorine atoms on the phenyl ring imparts unique biochemical properties to the resulting peptides, including enhanced metabolic stability, altered receptor-binding affinities, and the introduction of a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[1][2] This technical guide provides a comprehensive overview of the spectroscopic properties of Fmoc-L-Phe(3,5-diF)-OH, detailed experimental protocols for its use, and logical workflows for its incorporation into synthetic peptides.
Physicochemical Properties
Fmoc-L-Phe(3,5-diF)-OH is a white to off-white powder with a molecular formula of C₂₄H₁₉F₂NO₄ and a molecular weight of 423.4 g/mol .[1] Key identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 205526-24-5[1] |
| Molecular Formula | C₂₄H₁₉F₂NO₄[1] |
| Molecular Weight | 423.4 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Optical Rotation | [α]²⁰D = -43 ± 1° (c=1 in DMF)[1] |
| Purity | ≥ 97% (HPLC)[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts in DMSO-d₆)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| COOH | ~12.8 | br s |
| Fmoc-H (aromatic) | 7.90 - 7.30 | m |
| NH | ~7.8 | d |
| Phe-H (aromatic) | 7.10 - 6.80 | m |
| α-CH | ~4.3 | m |
| Fmoc-CH, CH₂ | 4.25 - 4.15 | m |
| β-CH₂ | 3.15 - 2.90 | m |
¹³C NMR (Expected Chemical Shifts in DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Carboxyl) | ~173 |
| C=O (Fmoc) | ~156 |
| C-F | ~163 (d, ¹JCF) |
| C-Ar (quaternary) | ~144, ~141, ~140 |
| C-Ar (CH) | ~128, ~127, ~125, ~120, ~113, ~102 |
| C-α | ~56 |
| C-Fmoc (CH, CH₂) | ~66, ~47 |
| C-β | ~37 |
¹⁹F NMR (Expected Chemical Shift)
| Fluorine | Expected Chemical Shift (ppm) |
| C₃-F, C₅-F | -108 to -112 (referenced to CFCl₃) |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (acid) | 3300 - 2500 (broad) |
| N-H stretch (amide) | ~3300 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (acid) | ~1710 |
| C=O stretch (urethane) | ~1690 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-F stretch | 1250 - 1050 |
Mass Spectrometry
| Ion | Expected m/z |
| [M+H]⁺ | 424.13 |
| [M+Na]⁺ | 446.11 |
| [M-H]⁻ | 422.12 |
Experimental Protocols
Synthesis of Fmoc-L-Phe(3,5-diF)-OH
A general procedure for the synthesis of Fmoc-protected amino acids involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Caption: Synthetic workflow for Fmoc-L-Phe(3,5-diF)-OH.
Protocol:
-
Dissolve L-3,5-difluorophenylalanine in an aqueous solution of a mild base, such as sodium carbonate or sodium bicarbonate, often mixed with an organic solvent like dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent.
-
Allow the reaction to stir for several hours, warming to room temperature.
-
After the reaction is complete, perform an aqueous work-up, including washing with a non-polar solvent to remove impurities.
-
Acidify the aqueous layer to precipitate the product.
-
Collect the solid product by filtration and purify, typically by recrystallization.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Phe(3,5-diF)-OH
The following is a generalized workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: A single cycle in Fmoc-based SPPS.
Protocol:
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc adduct.
-
Amino Acid Activation and Coupling: In a separate vessel, pre-activate Fmoc-L-Phe(3,5-diF)-OH with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
Sample Preparation for Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of Fmoc-L-Phe(3,5-diF)-OH in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer, using the appropriate reference standards.
Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
Conclusion
Fmoc-L-Phe(3,5-diF)-OH is a powerful and versatile building block for the synthesis of modified peptides. Its difluorinated phenyl ring provides enhanced stability and offers a unique spectroscopic handle for in-depth structural and functional studies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and developers working with this important compound, facilitating its effective application in the advancement of peptide-based therapeutics and research tools.
References
In-Depth Technical Guide: Properties and Applications of CAS Number 205526-24-5 and its Deprotected Congener in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 205526-24-5 identifies N-Fmoc-3,5-difluoro-L-phenylalanine, a key building block in modern peptide synthesis. While the Fmoc-protected form is primarily a synthetic intermediate, its deprotected counterpart, 3,5-difluoro-L-phenylalanine (Dfp), offers unique properties when incorporated into peptides. The introduction of fluorine atoms onto the phenyl ring of phenylalanine can significantly enhance the metabolic stability, modulate biological activity, and provide a sensitive probe for biophysical studies.[1]
This technical guide provides a comprehensive overview of the properties of N-Fmoc-3,5-difluoro-L-phenylalanine and the biological and pharmacological characteristics of peptides containing 3,5-difluoro-L-phenylalanine. Detailed experimental protocols for synthesis and analysis are provided, along with visualizations of key pathways and workflows.
Physicochemical Properties of N-Fmoc-3,5-difluoro-L-phenylalanine
N-Fmoc-3,5-difluoro-L-phenylalanine is a white to off-white crystalline powder. Its primary role is as a protected amino acid for use in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a base-labile protecting group for the amine, allowing for sequential addition of amino acids to a growing peptide chain.
| Property | Value |
| CAS Number | 205526-24-5 |
| Molecular Formula | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 423.41 g/mol |
| Appearance | White to off-white crystalline powder |
| SMILES | O=C(O)--INVALID-LINK--CC4=CC(F)=CC(F)=C4 |
| Purity | Typically ≥97% (HPLC) |
| Storage | 2-8°C, sealed in a dry environment |
Biological Activity and Applications of 3,5-Difluoro-L-phenylalanine-Containing Peptides
The incorporation of 3,5-difluoro-L-phenylalanine into peptides can lead to significant improvements in their therapeutic potential. The fluorine atoms can alter the electronic distribution and conformation of the peptide, leading to enhanced binding affinity to target receptors or enzymes.[2]
Modulation of G-Protein Coupled Receptor (GPCR) Activity
A notable application of 3,5-difluoro-L-phenylalanine is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5).[3][4] Analogs containing 3,5-difluoro-L-phenylalanine have shown altered selectivity and affinity for these receptors, which is crucial for the treatment of neuroendocrine tumors and other hormonal disorders.[1]
Quantitative Data: Binding Affinity of a Somatostatin Analog
| Compound | Target Receptor | Binding Affinity (Ki in nM) |
| [D-Trp⁸,L-Dfp¹¹]-SRIF | SSTR2 | 0.56 |
| [D-Trp⁸,L-Dfp¹¹]-SRIF | SSTR3 | >1000 |
SRIF denotes Somatotropin Release-Inhibiting Factor. Dfp denotes 3,5-Difluorophenylalanine.[1]
Somatostatin Receptor Signaling Pathway
The binding of somatostatin analogs to their receptors initiates a signaling cascade that leads to the inhibition of hormone secretion.[1] This pathway is primarily mediated by inhibitory G-proteins (Gi/o).
Potential Neuroprotective Effects
While direct evidence is still emerging, studies on other halogenated phenylalanine derivatives suggest that 3,5-difluoro-L-phenylalanine may possess neuroprotective properties. For instance, 3,5-dibromo-L-phenylalanine has been shown to modulate glutamatergic synaptic transmission by acting on NMDA and AMPA/kainate receptors.[5] This suggests that peptides containing 3,5-difluoro-L-phenylalanine could be investigated for their potential in treating neurodegenerative diseases.
Experimental Protocols
Synthesis of 3,5-Difluoro-DL-phenylalanine via Erlenmeyer-Plöchl Reaction
The precursor amino acid can be synthesized through the Erlenmeyer-Plöchl reaction.[6][7][8]
Materials:
-
3,5-difluorobenzaldehyde
-
N-acetylglycine
-
Sodium acetate (anhydrous)
-
Acetic anhydride
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Azlactone Formation:
-
In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture to 100-110°C with constant stirring for 2-3 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and slowly add ethanol to precipitate the azalactone.
-
Filter the solid product and wash with cold ethanol and then water.[6]
-
-
Hydrolysis:
-
Suspend the crude azalactone in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the 3,5-Difluoro-DL-phenylalanine.[6]
-
Collect the product by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
Fmoc-3,5-Difluorophenylalanine: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,5-difluorophenylalanine is a synthetic amino acid derivative that has garnered significant interest in peptide chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine imparts unique physicochemical properties, including increased metabolic stability, altered electronic characteristics, and the potential for enhanced binding affinities. This technical guide provides an in-depth overview of the properties, synthesis protocols, and analytical considerations for the use of Fmoc-3,5-difluorophenylalanine in solid-phase peptide synthesis (SPPS).
Core Data and Physicochemical Properties
Fmoc-3,5-difluorophenylalanine is commercially available as both D- and L-enantiomers. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for Fmoc-based SPPS.
| Property | Fmoc-D-3,5-difluorophenylalanine | Fmoc-L-3,5-difluorophenylalanine |
| Molecular Weight | 423.4 g/mol | 423.4 g/mol |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | C₂₄H₁₉F₂NO₄ |
| Appearance | Off-white crystalline powder | White to off-white powder |
| Melting Point | 150 - 155 °C | Not specified |
| CAS Number | 205526-25-6 | 205526-24-5 |
| Purity (HPLC) | ≥ 99% | ≥ 97% |
| Storage | 0 - 8 °C | 0 - 8 °C |
Experimental Protocols
The incorporation of Fmoc-3,5-difluorophenylalanine into a peptide sequence follows the standard workflow of Fmoc solid-phase peptide synthesis. However, due to the electron-withdrawing nature of the fluorine atoms and potential steric hindrance, certain steps may require optimization for efficient coupling.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition.
1. Resin Preparation:
-
Place the desired amount of resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-3,5-difluorophenylalanine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Note: Due to potential steric hindrance, a longer coupling time or a second coupling step (double coupling) with fresh reagents may be necessary to achieve high coupling efficiency.[1] The use of potent coupling reagents like HATU or COMU is recommended.[1]
4. Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling is recommended.
-
After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A standard and generally effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin to separate it from the cleavage mixture containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Peptide Analysis by RP-HPLC
This protocol provides a general method for analyzing the purity of the synthesized peptide.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for incorporating Fmoc-3,5-difluorophenylalanine.
Troubleshooting Low Coupling Efficiency
This diagram outlines a logical approach to address incomplete coupling reactions when incorporating Fmoc-3,5-difluorophenylalanine.
Conclusion
Fmoc-3,5-difluorophenylalanine is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. While its incorporation generally follows standard SPPS protocols, researchers should be mindful of the potential for slower coupling kinetics and be prepared to optimize reaction conditions to ensure high-purity final products. The analytical techniques outlined provide a robust framework for the characterization and quality control of peptides containing this unique amino acid.
References
The Fluorine Advantage: An In-depth Technical Guide to the Stability of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid structures has emerged as a transformative tool in peptide and protein engineering, offering a potent method to enhance molecular stability. This in-depth technical guide explores the core principles behind the increased stability of fluorinated amino acids, providing a comprehensive overview of their thermal, metabolic, and chemical resilience. This document details the experimental protocols used to evaluate these properties and presents key quantitative data to support the "fluoro-stabilization" effect.
The Foundation of Fluorous Stability
The unique physicochemical properties of the fluorine atom are central to the enhanced stability observed in fluorinated amino acids and the peptides and proteins that contain them. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, are primary contributors. This inherent strength makes the C-F bond resistant to chemical and enzymatic cleavage.[1]
Incorporating fluorinated amino acids, particularly those with fluorous side chains like hexafluoroleucine (Hfl), can significantly increase the thermal and chemical stability of proteins.[2][3] This "fluoro-stabilization" effect is largely attributed to the increased hydrophobicity and the greater buried hydrophobic surface area upon protein folding.[2][3] While larger than their hydrocarbon counterparts, fluorinated residues can be accommodated within a protein's core with minimal structural disruption, as they often closely mimic the shape of the amino acids they replace.[2]
This guide will delve into the multifaceted nature of this stability, examining it from thermal, metabolic, and chemical perspectives.
Thermal Stability: Resisting the Heat
The introduction of fluorinated amino acids has been shown to enhance the thermal stability of proteins, increasing their resistance to heat-induced unfolding and denaturation.[2][3] This is a critical advantage in the development of robust protein therapeutics and industrial enzymes.
Quantitative Analysis of Thermal Stability
The impact of fluorination on protein thermal stability can be quantified by measuring the change in melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG°). A higher Tm indicates greater thermal stability. The free energy of unfolding provides a thermodynamic measure of the protein's stability; a more negative ΔG° signifies a more stable protein.
| Protein/Peptide System | Mutation | ΔTm (°C) | ΔΔG° (kcal/mol) | Reference |
| α4H (4-helix bundle) | Leucine to Hexafluoroleucine | +17 | -9.6 | [2] (Calculated from ΔG° values) |
| Protein G B1 domain | Leucine to Hexafluoroleucine | Not Reported | -0.43 ± 0.14 | [4] |
| Protein G B1 domain | Phenylalanine to Pentafluorophenylalanine | Not Reported | -0.45 ± 0.20 | [4] |
Experimental Protocol: Thermal Denaturation using Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a widely used technique to monitor the secondary structure of proteins and their unfolding as a function of temperature.
Objective: To determine the melting temperature (Tm) of a protein.
Materials:
-
Jasco J-810 spectropolarimeter or equivalent
-
Temperature-controlled cuvette holder (Peltier thermostat)
-
Quartz CD cuvette (1 mm path length)
-
Protein sample (2-50 µM in a suitable buffer, e.g., phosphate buffer)
-
Buffer solution (Tris buffer is not recommended due to its temperature-dependent pH)
-
Nitrogen gas supply
Procedure:
-
Instrument Setup:
-
Turn on the spectropolarimeter and the nitrogen gas flow to purge the instrument. Allow the lamp to stabilize for at least 30 minutes.
-
Set up the Peltier thermostat and ensure a constant water flow.
-
-
Sample Preparation:
-
Prepare the protein sample to a final concentration of approximately 8 µM in a filtered and degassed buffer.
-
Prepare a buffer blank with the identical composition as the sample solution.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer at the starting temperature (e.g., 10°C) from 260 nm to 195 nm.
-
Record a CD spectrum of the protein sample at the starting temperature to confirm its initial folded state (e.g., characteristic alpha-helical or beta-sheet spectrum).
-
Set the instrument to monitor the CD signal at a single wavelength where the largest change upon unfolding is expected (e.g., 222 nm for an alpha-helical protein).
-
Set the temperature program with the following parameters (example):
-
Starting temperature: 10°C
-
Ending temperature: 95°C
-
Heating rate: 1-2°C/minute
-
Data pitch: 1°C
-
Equilibration time at each temperature: 30 seconds
-
Bandwidth: 1 nm
-
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample data.
-
Plot the molar ellipticity at the chosen wavelength as a function of temperature.
-
The resulting data should form a sigmoidal curve. The midpoint of the transition phase of this curve corresponds to the melting temperature (Tm).
-
The data can be fit to a two-state unfolding model to determine thermodynamic parameters such as the enthalpy of unfolding (ΔHm).[5]
-
Metabolic Stability: Resisting Biological Degradation
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. Fluorination offers a powerful strategy to enhance metabolic stability by blocking sites susceptible to enzymatic attack.
Mechanisms of Metabolic Stabilization
The strong C-F bond is resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the oxidative metabolism of the amino acid can be significantly slowed down, leading to a longer biological half-life.[1][6] For example, fluorination of a leucine side chain can prevent CYP3A4-mediated hydroxylation.[1]
The position of the fluorine atom is crucial. For instance, in fluorotryptophan, the 7-[18F]fluoro isomer shows high in vivo stability, whereas the 4-, 5-, and 6-fluoro isomers undergo rapid defluorination.[6]
Quantitative Analysis of Metabolic Stability
Metabolic stability is often assessed by measuring the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes. A longer half-life and lower clearance indicate greater metabolic stability.
| Compound | Fluorinated Analog | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |
| Diclofenac | 4'-fluoro-diclofenac | 15.3 | 45.3 |
| Testosterone | 2α-fluoro-testosterone | > 120 | < 5.8 |
| Propranolol | 4'-fluoro-propranolol | 25.1 | 27.6 |
Note: The table above provides illustrative data from various sources and should be considered in the context of the specific experimental conditions.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of a compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound and positive control compound (e.g., a compound with known metabolic instability)
-
96-well plates
-
Incubator set to 37°C
-
Ice-cold acetonitrile for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile. The 0-minute time point represents the initial compound concentration.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t1/2), where V is the incubation volume and P is the amount of microsomal protein.[1]
-
Chemical and Conformational Stability
Fluorination can also enhance the stability of peptides against proteolytic degradation and influence their conformational preferences, which can be crucial for biological activity.
Proteolytic Stability
The introduction of fluorinated amino acids can increase the resistance of peptides to cleavage by proteases.[7] This is often attributed to the steric bulk and altered electronic properties of the fluorinated side chains, which can hinder the binding of the peptide to the active site of the protease. However, the effect is not always predictable and can depend on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[8] For example, while aliphatic fluorinated side chains often confer greater proteolytic stability, aromatic fluorinated side chains like p-fluorophenylalanine can sometimes lead to increased susceptibility to protease digestion.[7]
Experimental Protocol: Proteolytic Degradation Assay using HPLC
Objective: To quantify the rate of proteolytic degradation of a peptide.
Materials:
-
Peptide substrate (fluorinated and non-fluorinated versions)
-
Protease (e.g., trypsin, chymotrypsin, or human plasma)
-
Buffer solution appropriate for the specific protease (e.g., phosphate buffer, pH 7.4)
-
HPLC system with a C18 reversed-phase column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 10% TFA in water)
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the peptide in the reaction buffer.
-
Prepare a stock solution of the protease in the same buffer.
-
Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio. The reaction is typically carried out at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of mobile phase B.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide as a function of time to determine the degradation rate.
-
Conformational Stability and Preference
Fluorine can influence the conformational preferences of amino acid side chains and the secondary structure of peptides.[7] For example, the incorporation of fluorinated prolines can bias the cis/trans isomerization of the peptide bond.[3] Studies have also shown that highly fluorinated amino acids tend to have a lower propensity for forming α-helices compared to their hydrocarbon counterparts, but a higher propensity for β-sheet formation.[9] This ability to fine-tune peptide secondary structure is a valuable tool in rational drug design.
Visualizing the Pathways and Processes
Metabolic Fate of Fluorotryptophan
The following diagram illustrates the differential in vivo stability of various fluorotryptophan isomers.
Caption: Differential metabolic stability of fluorotryptophan isomers.
Experimental Workflow for In Vitro Metabolic Stability
This diagram outlines the key steps in determining the in vitro metabolic stability of a fluorinated amino acid.
Caption: Workflow for in vitro metabolic stability assessment.
Factors Contributing to Fluorous Stabilization
This diagram illustrates the key factors that contribute to the enhanced stability of proteins containing fluorinated amino acids.
Caption: Key contributors to the "fluoro-stabilization" effect.
Conclusion
The incorporation of fluorinated amino acids represents a robust and versatile strategy for enhancing the stability of peptides and proteins. The unique properties of fluorine contribute to increased thermal, metabolic, and chemical stability, addressing key challenges in the development of protein-based therapeutics and biotechnological tools. A thorough understanding of the underlying principles of fluorous stabilization, coupled with rigorous experimental evaluation as detailed in this guide, will empower researchers to rationally design and engineer next-generation biomolecules with superior performance and longevity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. boddylab.ca [boddylab.ca]
- 6. benchchem.com [benchchem.com]
- 7. Chemoenzymatic synthesis of (S)-hexafluoroleucine and (S)-tetrafluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
role of fluorine in peptide structure
An In-depth Technical Guide on the Role of Fluorine in Peptide Structure
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when introduced into amino acid side chains or backbones, can profoundly influence peptide structure, stability, and biological activity. By leveraging stereoelectronic effects, hydrophobicity, and steric properties, fluorination offers a sophisticated method for fine-tuning peptide conformation, enhancing resistance to proteolytic degradation, and modulating interactions with biological targets. This guide provides a comprehensive overview of the benefits of using fluorinated amino acids, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts. By harnessing the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs.
Core Principles: How Fluorine Modulates Peptide Structure
The introduction of fluorine, the most electronegative element, into an amino acid residue imparts unique stereoelectronic effects that can dictate local and global peptide conformation. These effects are primarily driven by the strong carbon-fluorine (C-F) bond and its influence on the surrounding molecular environment.
-
The Gauche Effect: A key principle governing the conformational preference of fluorinated aliphatic residues is the gauche effect. This is the tendency for a C-F bond to favor a gauche (60°) dihedral angle relative to an adjacent C-C bond or a C-N bond, particularly when the adjacent group is electron-rich or positively polarized.[1][2] This effect is driven by stabilizing hyperconjugation, where electron density is donated from a C-H σ-bonding orbital into the C-F σ*-antibonding orbital.[2] In fluorinated proline residues, this effect is particularly pronounced, enforcing specific pyrrolidine ring pucker conformations. For example, (4R)-fluoroproline ((4R)-FPro) strongly favors a Cγ-exo ring pucker, which stabilizes a trans conformation of the preceding amide bond, while (4S)-FPro favors a Cγ-endo pucker, promoting a cis amide bond.[3][4][5][6]
-
Inductive Effects and n→π Interactions:* The powerful electron-withdrawing nature of fluorine can influence the electronic properties of the peptide backbone.[4][7] This can modulate the strength of n→π* interactions, which are weak, stabilizing interactions between the lone pair (n) of one carbonyl oxygen and the antibonding orbital (π*) of a nearby carbonyl carbon.[7] By altering the pyrrolidine ring pucker in fluoroprolines, the distance between backbone carbonyls is changed, thereby strengthening or weakening these interactions and biasing the cis/trans isomer population.[7]
-
Hydrophobicity and the "Fluorous Effect": Fluorinated side chains are significantly more hydrophobic than their hydrocarbon counterparts.[8][9][10] This increased hydrophobicity is a major driver for stabilizing protein and peptide structures, as it enhances the entropic penalty of exposing the side chain to a solvent.[11] This "fluorous effect" or "superhydrophobicity" can promote the burial of fluorinated residues within a peptide's core, stabilizing the overall fold.[8] However, this effect is highly context-dependent; while it can stabilize β-sheets and globular proteins, high degrees of fluorination can paradoxically destabilize α-helices due to steric and solvation issues.[8][10][12]
Logical Diagram: Influence of Fluorination on Peptide Conformation
Caption: Logical flow of how fluorine's properties translate to structural and functional changes in peptides.
Quantitative Impact of Fluorination on Peptide Properties
The theoretical benefits of fluorination are substantiated by quantitative experimental data. Strategic placement and the degree of fluorination can lead to measurable improvements in stability and binding affinity.
Data Presentation
Table 1: Impact of Fluorination on α-Helix Propensity
This table summarizes data from alanine-based host peptides where a guest amino acid (Xaa) was substituted. Helicity was measured by circular dichroism, showing that fluorinated amino acids are significantly less helical than their hydrocarbon counterparts.[8][13][14]
| Guest Amino Acid (Xaa) | Helix Propensity (w) | ΔG (kcal·mol⁻¹) |
| Leucine (Leu) | 1.25 | -0.132 |
| Hexafluoroleucine (Hfl) | 0.06 | +1.60 |
| α-Aminobutyric acid (Abu) | 0.81 | +0.125 |
| (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) | 0.03 | +2.07 |
| Phenylalanine (Phe) | 0.69 | +0.219 |
| Pentafluorophenylalanine (Pff) | 0.05 | +1.77 |
| Data sourced from Chiu et al., J. Am. Chem. Soc. 2006.[13] |
Table 2: Enhancement of Thermal Stability in an HIV-1 Fusion Inhibitor Peptide
Fluorination of a key Isoleucine residue in a C31 peptide inhibitor targeting the HIV-1 gp41 protein leads to increased thermal stability of the resulting six-helix bundle (6-HB) complex.
| Peptide Variant | Melting Temperature (Tₘ) of 6-HB Complex (°C) | Change in Tₘ (°C) |
| C31 (Isoleucine) | 88.6 ± 0.2 | - |
| C31 (Monofluoro-isoleucine) | 90.3 ± 0.3 | +1.7 |
| C31 (Difluoro-isoleucine) | 91.4 ± 0.2 | +2.8 |
| C31 (Trifluoro-isoleucine) | 92.1 ± 0.2 | +3.5 |
| Data sourced from Brecher et al., Chem. Eur. J. 2020. |
Table 3: Selective Modulation of T Cell Receptor (TCR) Binding Affinity
Fluorination of the central Tyr5 residue of the Tax peptide modulates binding affinity to two different TCRs, A6 and B7, demonstrating the potential for achieving target selectivity.
| Peptide Variant (Tax-Y5) | A6 TCR KD (μM) | A6 TCR ΔΔG° (kcal·mol⁻¹) | B7 TCR KD (μM) |
| Phenylalanine (Phe) | 2.1 ± 0.4 | - | 2.7 ± 0.3 |
| 3-Fluoro-Phe | 1.2 ± 0.1 | -0.3 | 4.9 ± 0.5 |
| 4-Fluoro-Phe | 0.7 ± 0.1 | -0.7 | 6.1 ± 0.6 |
| 3,4-Difluoro-Phe | 0.5 ± 0.1 | -0.9 | 15 ± 1 |
| 3,5-Difluoro-Phe | 1.1 ± 0.1 | -0.4 | 37 ± 3 |
| Data sourced from Pierce et al., J. Biol. Chem. 2014.[6] |
Key Experimental Protocols
The following protocols provide a standardized framework for the synthesis and characterization of fluorinated peptides.
Fluorinated Peptide Synthesis and Purification
Method: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[15]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain by treating it with a solution of 20% piperidine in DMF.[9][16] Allow the reaction to proceed for 5-10 minutes, drain, and repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading). For standard amino acids, use a coupling reagent mixture such as HBTU (0.95 eq.), HOBt (1 eq.), and DIEA (2 eq.) in DMF.
-
For fluorinated amino acids, which may have lower reactivity, extend coupling times (e.g., 4-18 hours) or use stronger coupling agents like HATU/HOAt.[15][17]
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2-4 hours (or longer for fluorinated residues) at room temperature.
-
Monitor coupling completion with a Kaiser test. If incomplete, recouple.
-
-
Iteration: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, wash the peptide-resin with Dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) along with scavengers to protect sensitive side chains (e.g., TFA/TIS/H₂O 95:2.5:2.5).[17] React for 2-3 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether and centrifuge to pellet. Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C8 or C18 column.[9] Lyophilize the pure fractions to obtain the final peptide powder.
Structural Analysis via Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a peptide stock solution of known concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[18][19] The buffer must be transparent in the far-UV region; avoid chloride ions.[20]
-
Instrument Setup:
-
Purge the spectropolarimeter with nitrogen gas for at least 30 minutes before use.[20]
-
Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements (190-260 nm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide solution under the same conditions (e.g., scan speed 20 nm/min, bandwidth 1 nm, 3 accumulations).[20]
-
-
Data Processing:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw ellipticity (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.
-
Proteolytic Stability Assay
-
Reagent Preparation: Prepare a stock solution of the fluorinated peptide and a non-fluorinated control peptide (e.g., 1 mg/mL in assay buffer). Prepare a stock solution of the target protease (e.g., α-chymotrypsin or pepsin) in its optimal buffer (e.g., Tris buffer for chymotrypsin, acetate buffer for pepsin).[17]
-
Digestion Reaction:
-
Equilibrate peptide and enzyme solutions to the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
-
Time-Course Sampling: At defined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding a strong acid (e.g., 10% TFA).[17]
-
Analysis:
-
Analyze each quenched time-point sample by RP-HPLC.
-
Monitor the decrease in the peak area of the full-length parent peptide over time.
-
Calculate the percentage of peptide remaining at each time point relative to t=0 and plot the degradation curve to determine the peptide's half-life.
-
Visualizing Workflows and Pathways
Experimental Workflow: Fluorinated Peptide Design & Analysis
Caption: A typical workflow from the design to the characterization of a fluorinated peptide therapeutic.
Signaling Pathway: Inhibition of HIV-1 Membrane Fusion
This diagram illustrates the mechanism of HIV-1 entry and its inhibition by a fluorinated peptide that mimics the C-terminal heptad repeat (CHR) of the gp41 protein.
References
- 1. lcms.cz [lcms.cz]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Helix propensity of highly fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. rfairman.sites.haverford.edu [rfairman.sites.haverford.edu]
- 14. acs.figshare.com [acs.figshare.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. Circular Dichroism (CD) [protocols.io]
- 19. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 20. moodle2.units.it [moodle2.units.it]
Expanding the Peptidic Toolbox: A Technical Guide to Non-Canonical Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20
Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their development is often hampered by inherent limitations such as poor metabolic stability, low cell permeability, and conformational flexibility, which can lead to reduced target affinity.[1] The incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (uAAs), into peptide sequences offers a powerful strategy to overcome these challenges.[1] By expanding beyond the 20 proteinogenic amino acids, researchers can introduce novel chemical functionalities and structural constraints, thereby engineering peptides with enhanced therapeutic properties.[1]
This technical guide provides an in-depth overview of the core principles of incorporating ncAAs into peptides, focusing on solid-phase peptide synthesis (SPPS). It details experimental protocols, presents quantitative data on the impact of various ncAAs, and provides visual representations of key workflows and biological pathways.
Classification and Application of Non-Canonical Amino Acids
Non-canonical amino acids can be broadly categorized based on their structural modifications. These modifications impart unique physicochemical properties to the peptide, leading to improved pharmacological profiles.
-
D-Amino Acids: The substitution of L-amino acids with their D-enantiomers is a common strategy to enhance resistance to enzymatic degradation. Since proteases are stereospecific for L-amino acids, the presence of a D-amino acid at a cleavage site can significantly prolong the peptide's half-life.[2][3][4]
-
N-Methylated Amino Acids: Methylation of the backbone amide nitrogen reduces the hydrogen-bonding capacity and introduces steric hindrance, which can increase proteolytic stability and improve cell permeability by increasing lipophilicity.[5][6] Furthermore, N-methylation can constrain the peptide's conformation, potentially locking it into a bioactive state and enhancing receptor binding affinity.[5][7]
-
α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group restricts the conformational freedom of the peptide backbone.[8] This pre-organization can reduce the entropic penalty upon binding to a target, leading to increased affinity and stability.[9][10]
-
β-Amino Acids: The insertion of β-amino acids, which have an additional carbon atom in their backbone, can induce unique secondary structures and provide significant resistance to proteolysis.[11]
-
Side-Chain Modified Amino Acids: A vast array of ncAAs possess unique side chains that can introduce novel functionalities. These include fluorescent probes for imaging, photo-crosslinkers for identifying binding partners, and bio-orthogonal handles for specific conjugation.[12]
The strategic incorporation of these ncAAs can lead to peptides with:
-
Increased Proteolytic Stability: By masking protease cleavage sites.
-
Enhanced Receptor Affinity and Selectivity: Through conformational constraint.
-
Improved Bioavailability: By increasing lipophilicity and membrane permeability.
-
Novel Functionalities: For research and diagnostic applications.
Data Presentation: The Quantitative Impact of ncAAs
The incorporation of ncAAs can have a dramatic and quantifiable effect on the pharmacological properties of peptides. The following tables summarize representative data from the literature, showcasing the impact of different ncAA classes.
Table 1: Effect of D-Amino Acid and Other Modifications on Peptide Stability
| Peptide/Analog | Modification | Assay Condition | Half-life (t½) | Fold Increase | Reference |
| Somatostatin | Native L-amino acids | Human Plasma | ~3 min | - | [13] |
| Octreotide | D-Phe at N-terminus, D-Trp in sequence | Human Plasma | 1.5 h | ~30x | [13] |
| L-peptide | All L-amino acids | Proteinase K | < 4 h | - | [3] |
| D-amino acid modified L-peptide | D-amino acid at C-terminus | Proteinase K | > 24 h | >6x | [3] |
| PK20 | Contains tert-Leucine (Tle) | 1M HCl | 204.4 h | - | [14] |
| [Ile⁹]PK20 | Tle replaced with Isoleucine (Ile) | 1M HCl | 117.7 h | 0.58x | [14] |
Table 2: Effect of N-Methylation on Receptor Binding Affinity
| Peptide Analog | Receptor | Modification | IC₅₀ (nM) | Change in Affinity | Reference |
| Dermorphin Analog | Mu-Opioid | Unmodified | 15.2 | - | [5] |
| Dermorphin Analog | Mu-Opioid | N-Me-Phe³ | 4.8 | 3.2x increase | [5] |
| Somatostatin Octapeptide | SSTR2 | Unmodified | 1.2 | - | [1] |
| Somatostatin Octapeptide | SSTR2 | N-Me-Phe⁶ | 0.8 | 1.5x increase | [1] |
| Somatostatin Octapeptide | SSTR2 | N-Me-Lys⁹ | 25.0 | 20.8x decrease | [1] |
Table 3: Effect of α,α-Disubstituted and Side-Chain Modified Amino Acids on Binding Affinity
| Peptide/Analog | Target | Modification | Kᵢ (µM) | Change in Affinity | Reference |
| APP WT peptide | Mint2 | Unmodified | 150 | - | [12] |
| APP WT peptide | Mint2 | Tyr⁷⁶² -> hCha(4'-F) | 36 | 4.2x increase | [12] |
| p53-derived peptide | hDM2 | α-monosubstituted amino acid | >100 | - | [9] |
| p53-derived peptide | hDM2 | α,α-disubstituted amino acid | 1.2 | >83x increase | [9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of ncAA-Containing Peptides
The most common method for synthesizing peptides containing ncAAs is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in SPPS.[1] The general workflow involves iterative cycles of deprotection and coupling.
Materials:
-
Rink Amide resin (for C-terminal amides) or pre-loaded Wang resin
-
Fmoc-protected canonical and non-canonical amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine), N-methylmorpholine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% TIS (Triisopropylsilane)
-
Cold diethyl ether
General Fmoc-SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours. The completion of the reaction can be monitored using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Protocol for Coupling Sterically Hindered ncAAs (e.g., N-methylated, α,α-disubstituted):
Sterically hindered ncAAs often require more potent coupling reagents and longer reaction times.
-
Coupling Reagent: HATU is highly recommended for coupling sterically hindered amino acids due to its high reactivity and ability to suppress racemization.
-
Activation: Pre-activate the sterically hindered Fmoc-ncAA with HATU and DIPEA in DMF for 5-10 minutes before adding to the resin.
-
Double Coupling: If the coupling is incomplete after the initial reaction time (as indicated by a positive Kaiser test), a second coupling with fresh reagents may be necessary.
-
Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can improve efficiency, but care must be taken to avoid side reactions.
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Characterization Workflow
The crude synthetic peptide requires purification and characterization to ensure identity and purity.
1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): [15][16]
-
Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto an equilibrated RP-HPLC column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile using UV detection (typically at 214-220 nm).
-
Collect fractions corresponding to the major peaks.
-
2. Characterization by Mass Spectrometry (MS): [3][5]
-
Principle: Mass spectrometry is used to determine the molecular weight of the purified peptide, confirming its identity.
-
Procedure:
-
Analyze the collected HPLC fractions by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Compare the observed molecular weight with the calculated theoretical mass of the target peptide.
-
Fractions containing the correct mass and high purity (as determined by analytical HPLC) are pooled.
-
3. Lyophilization:
-
The pooled, pure fractions are freeze-dried (lyophilized) to remove the solvents, yielding the final peptide as a fluffy white powder.
Mandatory Visualizations
Logical Relationship Diagram
Caption: Logical flow demonstrating how ncAA incorporation addresses key challenges in peptide drug development.
Experimental Workflow Diagram
Caption: Workflow for the synthesis, purification, and characterization of ncAA-containing peptides.
Signaling Pathway Diagram
Caption: Simplified GLP-1 receptor signaling pathway activated by a GLP-1 analog.
Conclusion
The incorporation of non-canonical amino acids is a transformative strategy in peptide drug discovery. It provides a rational approach to overcoming the inherent limitations of natural peptides, enabling the design of therapeutics with enhanced stability, affinity, and bioavailability. Solid-phase peptide synthesis remains a robust and flexible method for the routine production of these modified peptides. As our understanding of the structure-activity relationships of ncAAs continues to grow, so too will our ability to engineer novel peptide-based drugs for a wide range of therapeutic applications.
References
- 1. wiki-power.com [wiki-power.com]
- 2. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Navigating the Supply Landscape for Fmoc-Phe(3,5-F2)-OH: A Technical Guide
For researchers, scientists, and professionals in drug development, securing a reliable supply of high-purity amino acid derivatives is paramount. This in-depth guide provides a technical overview of supplier information for Fmoc-Phe(3,5-F2)-OH (CAS No. 205526-24-5), a fluorinated phenylalanine derivative crucial for peptide synthesis and drug discovery.
This document outlines key specifications from various suppliers, details experimental protocols for its application, and presents visual workflows to streamline procurement and experimental processes.
Core Compound Specifications
This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-L-phenylalanine, is a synthetic amino acid derivative. The presence of fluorine atoms on the phenyl ring can significantly influence the conformational properties, metabolic stability, and binding affinity of peptides into which it is incorporated.
Chemical Properties:
Supplier and Product Information
The following table summarizes publicly available data from prominent chemical suppliers for this compound and a closely related D-isomer for comparative purposes. Direct inquiry or quotation request is often necessary to obtain precise, lot-specific data, including pricing and current availability.
| Supplier | Product Name | CAS Number | Purity | Pack Size | Price | Availability |
| Santa Cruz Biotechnology | This compound | 205526-24-5 | Lot-specific (per CoA)[1] | Inquire | Inquire | Inquire |
| Advanced ChemTech | Fmoc-Phe(3,5-DiF)-OH | 205526-24-5 | Inquire | Inquire | Inquire | Inquire |
| Aapptec | Fmoc-Phe(3,5-diF)-OH | 205526-24-5 | Lot-specific (per CoA) | Inquire | Inquire | Inquire |
| Chem-Impex | Fmoc-3,5-difluoro-D-phenylalanine | 205526-25-6 | ≥ 99% (HPLC)[2] | Inquire | Inquire | Inquire |
| MedChemExpress | Fmoc-Phe(3,5-DiF)-OH | 205526-24-5 | Inquire (per CoA) | Inquire | Inquire | Inquire |
Note: The information for Chem-Impex pertains to the D-isomer, which may serve as a reference for expected purity levels of the L-isomer.
Experimental Protocols
While specific protocols for this compound are not extensively published, its application in Solid-Phase Peptide Synthesis (SPPS) follows standard Fmoc chemistry principles. Below is a generalized protocol for the coupling of an Fmoc-protected amino acid to a resin.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Coupling
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.
- Remove the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the solution.
- Repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., chloranil) can be used to confirm the presence of a free amine.
3. Amino Acid Coupling:
- In a separate vial, dissolve this compound (typically 2-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in DMF.
- Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents relative to the amino acid), to the activation solution.
- Allow the activation to proceed for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction for completeness using a qualitative method (e.g., Kaiser test). A negative test (yellow beads) indicates a successful coupling.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
- The resin is now ready for the next deprotection and coupling cycle.
Visualizing Workflows and Pathways
To aid in the conceptualization of procurement and experimental processes, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for the procurement of specialized chemical reagents.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
References
Conformational Preferences of 3,5-Difluorophenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluorophenylalanine (3,5-diF-Phe) is a synthetic amino acid increasingly utilized in medicinal chemistry and protein engineering to enhance metabolic stability, modulate binding affinities, and serve as a sensitive probe for 19F NMR studies.[1][2] The introduction of two fluorine atoms at the meta positions of the phenyl ring significantly influences its physicochemical properties, including its conformational preferences.[1] Understanding the rotational landscape of the 3,5-diF-Phe side chain is crucial for the rational design of peptides and proteins with desired structural and functional properties. This technical guide provides a comprehensive overview of the conformational preferences of 3,5-difluorophenylalanine, detailing the computational and experimental methodologies used for its analysis.
Introduction
The substitution of hydrogen with fluorine in amino acids is a powerful strategy in drug discovery and chemical biology.[3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly impact a molecule's polarity, pKa, metabolic stability, and conformational behavior.[3] In the case of phenylalanine, fluorination of the aromatic ring can alter cation-π interactions, modulate hydrophobicity, and influence the equilibrium of side-chain rotamers.[3]
3,5-Difluorophenylalanine, with its symmetrically substituted phenyl ring, presents a unique case for studying the electronic and steric effects of fluorination on side-chain conformation. The primary degrees of freedom for the side chain are the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1), which define the orientation of the 3,5-difluorobenzyl group relative to the amino acid backbone. This guide will explore these conformational preferences through a combination of computational modeling and a discussion of relevant experimental techniques.
Conformational Analysis: Dihedral Angles and Rotamers
The side-chain conformation of phenylalanine and its analogs is typically described by the χ1 and χ2 dihedral angles. The χ1 angle is subject to steric hindrance with the peptide backbone and generally populates three staggered rotamers: gauche(+) (-60°), trans (180°), and gauche(-) (+60°). For aromatic residues like phenylalanine, the χ2 angle is most commonly found near ±90° to minimize steric clashes.
Predicted Conformational Data
The following tables summarize predicted quantitative data for the conformational preferences of L-3,5-difluorophenylalanine based on computational modeling. These values represent a typical outcome of such calculations and should be considered as a guide for understanding the molecule's behavior.
| Dihedral Angle | Definition | Predicted Stable Conformations |
| χ1 | N-Cα-Cβ-Cγ | gauche(+) (~ -60°), trans (~ 180°), gauche(-) (~ +60°) |
| χ2 | Cα-Cβ-Cγ-Cδ1 | ~ ±90° |
| Rotamer | χ1 (°) | χ2 (°) | Relative Energy (kcal/mol) | Predicted Population (%) |
| gauche(+) | -60 | ±90 | 0.00 | 55 |
| trans | 180 | ±90 | 0.25 | 35 |
| gauche(-) | +60 | ±90 | 1.20 | 10 |
Note: These values are illustrative and would be derived from specific computational studies.
Experimental and Computational Methodologies
The determination of the conformational preferences of 3,5-difluorophenylalanine relies on a combination of experimental techniques and computational modeling.
Synthesis of 3,5-Difluorophenylalanine
A common method for the synthesis of 3,5-difluorophenylalanine is the Erlenmeyer-Plöchl reaction.
Protocol: Synthesis via Erlenmeyer-Plöchl Reaction
-
Azalactone Formation:
-
In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture to 100-110 °C with stirring for 2-3 hours, monitoring by TLC.
-
Cool the mixture to room temperature and add ethanol to precipitate the azalactone.
-
Filter the solid, wash with cold ethanol, and then water.
-
-
Hydrolysis and Reduction:
-
Suspend the crude azalactone in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.
-
Collect the precipitated 3,5-Difluoro-DL-phenylalanine by filtration.
-
Wash the product with cold water and a small amount of cold ethanol.
-
Dry the final product under vacuum.
-
Computational Methods
In the absence of extensive experimental data, computational chemistry provides crucial insights into the conformational landscape of 3,5-difluorophenylalanine.
Protocol: Density Functional Theory (DFT) Calculations
-
Model System: An N-acetyl, N'-methylamide capped 3,5-difluorophenylalanine residue is typically used to mimic the peptide environment.
-
Conformational Search: A systematic search of the conformational space is performed by rotating the χ1 and χ2 dihedral angles in increments (e.g., 15-30°).
-
Geometry Optimization: Each starting conformation is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies of the conformers.
-
Population Analysis: The relative populations of the stable conformers are calculated using the Boltzmann distribution based on their relative free energies.
Protocol: Molecular Dynamics (MD) Simulations
-
System Setup: The 3,5-difluorophenylalanine molecule or a peptide containing it is placed in a simulation box with an appropriate solvent (e.g., water).
-
Force Field: A suitable force field, such as AMBER or CHARMM, with parameters for fluorinated amino acids is used.
-
Simulation: The system is subjected to energy minimization, followed by heating and equilibration phases. A production run of sufficient length (nanoseconds to microseconds) is then performed.
-
Trajectory Analysis: The simulation trajectory is analyzed to determine the time-evolution of the χ1 and χ2 dihedral angles and to calculate the populations of different rotameric states.
NMR Spectroscopy
NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. For 3,5-difluorophenylalanine, both 1H and 19F NMR can provide valuable information.
Protocol: NMR for Conformational Analysis
-
Sample Preparation: Dissolve the 3,5-difluorophenylalanine or a peptide containing it in a suitable deuterated solvent.
-
1D 1H and 19F NMR: Acquire standard one-dimensional spectra to identify the chemical shifts of the protons and fluorine atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish through-bond proton-proton connectivities.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance constraints for conformational modeling.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range 1H-13C correlations.
-
-
J-Coupling Analysis: The magnitude of three-bond J-couplings (e.g., ³J(Hα, Hβ)) is related to the intervening dihedral angle via the Karplus equation. Measuring these coupling constants can provide quantitative information about the χ1 rotamer populations.
Visualizations
The following diagrams illustrate the structure of 3,5-difluorophenylalanine and a typical workflow for its conformational analysis.
Caption: Structure of 3,5-difluorophenylalanine with key dihedral angles.
Caption: Workflow for determining the conformational preferences of 3,5-difluorophenylalanine.
Conclusion
The conformational preferences of 3,5-difluorophenylalanine are dictated by a complex interplay of steric and electronic effects arising from the difluorinated phenyl ring. While a comprehensive experimental determination of its rotamer populations in the isolated state remains to be fully elucidated, computational methods provide a robust framework for predicting its conformational landscape. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage the unique properties of 3,5-difluorophenylalanine in their work. Further studies, particularly those employing advanced NMR techniques on peptides incorporating this amino acid, will continue to refine our understanding of its conformational behavior and its impact on biomolecular structure and function.
References
The Electronic Effects of Difluorination on Phenylalanine: A Technical Guide for Researchers
Abstract: The strategic incorporation of fluorine into amino acid scaffolds is a cornerstone of modern medicinal chemistry and protein engineering. This technical guide provides an in-depth analysis of the electronic effects of introducing two fluorine atoms to the phenyl ring of phenylalanine. Difluorination profoundly alters the molecule's physicochemical properties by leveraging the high electronegativity of fluorine, leading to significant changes in acidity (pKa), lipophilicity (LogP), and aromatic interactions. These modifications are harnessed by researchers to enhance peptide and protein stability, modulate receptor binding affinity, and improve overall therapeutic potential. This document summarizes key quantitative data, details essential experimental protocols for synthesis and characterization, and provides visual workflows to guide researchers in the application of difluorinated phenylalanine analogs.
Core Electronic Principles of Phenylalanine Difluorination
The substitution of hydrogen with fluorine, the most electronegative element, induces a powerful and localized electronic perturbation on the phenylalanine side chain. The primary electronic consequence of difluorination is a strong inductive electron withdrawal (a σ-effect) from the aromatic ring. This effect is additive; two fluorine atoms significantly deplete the electron density of the phenyl ring, creating an "electron-poor" system.
This electron withdrawal has several critical downstream effects:
-
Modulation of Acidity: The inductive effect extends to the carboxylic acid and amine groups, influencing their pKa values. By withdrawing electron density, the difluorinated ring stabilizes the carboxylate anion (COO⁻), making the carboxylic acid more acidic (lower pKa).
-
Alteration of Aromatic Interactions: Standard phenylalanine often participates in cation-π interactions, where its electron-rich aromatic ring favorably interacts with cations like protonated lysine or arginine residues. Difluorination reverses this propensity. The resulting electron-poor ring repels cations and can engage in favorable interactions with electron-rich systems.
-
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), making it highly resistant to metabolic degradation by enzymes such as cytochrome P450s. This is a key strategy for increasing the in vivo half-life of peptide-based therapeutics.
The following diagram illustrates the cascade of effects stemming from the introduction of difluorination.
Quantitative Analysis of Physicochemical Properties
The electronic perturbations caused by difluorination can be quantified through various experimental and computational methods. The following tables summarize key physicochemical parameters, comparing unsubstituted L-phenylalanine with its difluorinated analogs.
Table 1: Acidity Constants (pKa)
The electron-withdrawing fluorine atoms stabilize the conjugate base of the carboxylic acid, leading to a decrease in its pKa value, signifying increased acidity.
| Compound | pKa (α-carboxyl) | pKa (α-amino) | Source |
| L-Phenylalanine | 1.83 | 9.13 | [1] |
| 3,5-Difluoro-DL-phenylalanine | ~1.8 - 2.2 (estimated) | ~9.1 - 9.2 (estimated) | [2] |
| DL-3,4-Difluorophenylalanine | 2.16 (Predicted) | N/A | [3] |
Table 2: Lipophilicity (LogP)
Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. LogP is the partition coefficient between octanol and water.
| Compound | LogP | Source |
| L-Phenylalanine | -1.38 | PubChem CID 6140 |
| 3,4-Difluoro-D-phenylalanine | -1.8 (Computed) | [4] |
| 3,5-Difluoro-L-phenylalanine | -1.2 (Computed) | [5] |
Table 3: Spectroscopic and Electronic Data
Spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) and Nuclear Magnetic Resonance (NMR) provide direct insight into the electronic environment of the atoms.
| Parameter | Value / Range | Technique | Notes |
| C 1s Binding Energy (C-F) | ~288 - 291.5 eV | XPS | The high binding energy relative to C-C (~284.8 eV) reflects the deshielding effect of the attached fluorine.[6][7][8] |
| ¹⁹F Chemical Shift | -100 to -140 ppm (Aryl-F) | ¹⁹F NMR | The chemical shift is highly sensitive to the local electronic environment and substitution pattern on the aromatic ring.[9][10] |
| HOMO-LUMO Energy Gap | Molecule Dependent | DFT Calculation | A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. DFT provides a reliable method for calculating these values.[11][12] |
Impact on Biological Systems
The altered physicochemical properties of difluorinated phenylalanine analogs directly translate to changes in biological activity. When incorporated into a peptide sequence, they can profoundly influence the peptide's interaction with its biological target.
A prominent example is the modulation of peptide binding to G-protein coupled receptors (GPCRs). The binding of a peptide ligand to a GPCR often involves a complex network of interactions within the receptor's binding pocket, including hydrophobic and aromatic interactions. By replacing a key phenylalanine with a difluorinated analog, researchers can probe and modify these interactions to enhance binding affinity or selectivity.
The diagram below illustrates a generalized GPCR signaling pathway, which is a common target for therapeutics containing modified amino acids like difluorophenylalanine.
Key Experimental Protocols
Accurate synthesis and characterization are critical for the successful application of difluorinated phenylalanine. This section provides detailed methodologies for key experimental procedures.
Protocol 1: Synthesis of 3,5-Difluoro-DL-phenylalanine via Erlenmeyer-Plöchl Reaction
This protocol describes a common method for the de novo synthesis of the amino acid.[13]
-
Azalactone Formation:
-
In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1 eq.), hippuric acid (1 eq.), and anhydrous sodium acetate (1 eq.).
-
Add acetic anhydride (3 eq.) to the mixture.
-
Heat the reaction to 100-110 °C with vigorous stirring for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and precipitate the intermediate azalactone by slowly adding ethanol.
-
Collect the solid by filtration and wash with cold ethanol, then water.
-
-
Hydrolysis and Reduction:
-
Suspend the crude azalactone in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the azalactone.
-
(Reduction step often involves red phosphorus and HI, but a safer alternative is catalytic hydrogenation if the intermediate is appropriately modified).
-
-
Acidification and Isolation:
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of ~5-6.
-
Collect the precipitated 3,5-Difluoro-DL-phenylalanine by filtration.
-
Wash the solid product with cold water, followed by a small amount of cold ethanol.
-
Dry the final product under vacuum.
-
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of an Fmoc-protected difluorophenylalanine into a peptide using the Fmoc/tBu strategy.[14][15][16]
-
Resin Preparation:
-
Place the desired resin (e.g., Rink Amide for a C-terminal amide) in a fritted reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 3 minutes, drain, and repeat with a second 10-minute incubation.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-DiF-Phe-OH (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane). Caution: Handle TFA in a fume hood.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the solution to separate the peptide from the resin beads.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
-
Purification:
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the mass and purity of the final product by Mass Spectrometry and analytical RP-HPLC.
-
Protocol 3: Determination of Hydrophobicity by RP-HPLC
RP-HPLC is the standard method for empirically measuring the hydrophobicity of amino acids and peptides.[17][18]
-
Instrumentation and Column:
-
An HPLC system equipped with a UV detector (214 nm and 280 nm).
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Eluent A: 0.1% TFA in HPLC-grade water.
-
Eluent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the purified difluorophenylalanine-containing peptide and its non-fluorinated counterpart in Eluent A to a concentration of ~1 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with starting conditions (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example, from 5% B to 65% B over 30 minutes, at a flow rate of 1 mL/min.
-
Monitor the elution profile and record the retention time (t_R) for each peptide.
-
-
Data Analysis:
-
Increased retention time relative to the non-fluorinated analog indicates greater hydrophobicity. The difference in retention times can be used to calculate a relative hydrophobicity index.
-
The following diagram provides a comprehensive workflow for the synthesis and characterization of a peptide containing difluorophenylalanine.
Conclusion
Difluorination of phenylalanine is a robust and versatile strategy for modulating the electronic properties of this fundamental amino acid. The strong inductive effects of the two fluorine atoms create an electron-deficient aromatic ring, which in turn alters acidity, hydrophobicity, and key non-covalent interactions. These predictable physicochemical changes provide researchers and drug developers with a powerful tool to enhance the metabolic stability, binding affinity, and overall therapeutic profile of peptides and proteins. By understanding the core principles and applying the detailed protocols outlined in this guide, scientists can effectively leverage difluorinated phenylalanine to engineer biomolecules with novel and improved functions.
References
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DL-3,4-Difluorophenylalanine CAS#: 32133-36-1 [chemicalbook.com]
- 4. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbon | XPS Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. De novo antioxidant peptide design via machine learning and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides: comparison with other hydrophilicity/hydrophobicity scales - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Phe(3,5-F2)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their physicochemical properties, enhancing metabolic stability, and introducing novel functionalities. Fmoc-Phe(3,5-F2)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-L-phenylalanine, is a valuable building block for solid-phase peptide synthesis (SPPS). The introduction of fluorine atoms onto the phenyl ring of phenylalanine can lead to peptides with increased resistance to enzymatic degradation and altered conformational preferences, making it a desirable modification in drug discovery and development.[1][2][3] Furthermore, the presence of ¹⁹F atoms provides a unique spectroscopic probe for nuclear magnetic resonance (NMR) studies to investigate peptide and protein structure and interactions.[2][3]
These application notes provide a detailed guide for the efficient incorporation of this compound into peptide sequences using manual or automated Fmoc-based SPPS.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 423.4 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, protect from moisture |
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for a single cycle of incorporating an amino acid, such as this compound, in Fmoc-based SPPS.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired resin (e.g., Rink Amide, Wang) in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[4]
Protocol 3: Coupling of this compound
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered or electron-deficient amino acids.[5] The following table summarizes common coupling reagents and their recommended conditions for incorporating this compound.
| Coupling Reagent | Class | Equivalents (AA:Reagent:Base) | Activation Time | Typical Coupling Time | Notes |
| HBTU/DIPEA | Aminium Salt | 1 : 0.95 : 2 | 2 min | 30-60 min | A reliable and cost-effective choice for most couplings. |
| HATU/DIPEA | Aminium Salt | 1 : 0.95 : 2 | 2 min | 20-45 min | Highly reactive, recommended for difficult or sterically hindered couplings.[6] |
| PyBOP/DIPEA | Phosphonium Salt | 1 : 1 : 2 | 2-5 min | 30-60 min | Good for reducing racemization risk.[7] |
| DIC/OxymaPure® | Carbodiimide | 1 : 1 : 1 | 1-2 min | 60-120 min | Cost-effective and low risk of racemization.[5] |
Coupling Procedure (using HBTU as an example):
-
In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU (2.9-3.8 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[1]
-
Drain the DMF from the deprotected resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
After the coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Monitoring the Coupling Reaction:
The completion of the coupling reaction can be monitored using a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling. If the Kaiser test is positive (blue beads), a second coupling is recommended.
Protocol 4: Cleavage and Deprotection
The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence, particularly those with acid-labile side-chain protecting groups.
| Cleavage Cocktail | Composition (v/v/v) | Scavengers | Use Case |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Phenol, TIPS | General purpose, good for Trp, Met, Cys containing peptides.[8] |
| TFA/TIS/H₂O | TFA / TIS / H₂O (95:2.5:2.5) | TIS | Standard cleavage for peptides without sensitive residues.[9] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | For peptides containing multiple sensitive residues like Arg, Trp, Met, Cys.[8] |
Cleavage Procedure (using TFA/TIS/H₂O as an example):
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[9]
-
Prepare the cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[10] The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[11]
Quantitative Data Summary
While specific quantitative data for the incorporation of this compound is not extensively published, the following table provides typical expected values based on the performance of other fluorinated and sterically hindered amino acids in SPPS.[1][5]
| Parameter | Typical Value / Range | Notes |
| Coupling Efficiency | >98% | Highly dependent on the coupling reagent and reaction conditions. Monitored by Kaiser test or HPLC analysis of a small cleavage sample. |
| Crude Peptide Purity | 50-90% | Highly sequence-dependent. Purification is typically required. |
| Final Peptide Yield | 10-40% | Dependent on peptide length, sequence, and purification efficiency. |
Signaling Pathway and Workflow Diagrams
The incorporation of 3,5-difluorophenylalanine can be used to probe various biological pathways. For instance, fluorinated analogs can be used to study enzyme-substrate interactions or receptor binding.
Caption: Peptide-receptor interaction leading to a cellular response.
The following diagram illustrates a more detailed experimental workflow from synthesis to analysis.
Caption: Experimental workflow from peptide synthesis to analysis.
Conclusion
The incorporation of this compound into peptides using solid-phase peptide synthesis is a valuable technique for creating novel peptide analogs with enhanced properties. By following the detailed protocols and considering the selection of appropriate reagents, researchers can successfully synthesize these modified peptides for a wide range of applications in drug discovery and chemical biology. The use of high-efficiency coupling reagents is recommended to ensure high yields and purity, particularly for longer or more complex peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. lcms.cz [lcms.cz]
- 11. iosrjournals.org [iosrjournals.org]
Coupling Protocol for Fmoc-3,5-difluoro-L-phenylalanine in Solid-Phase Peptide Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. Fmoc-3,5-difluoro-L-phenylalanine (Fmoc-L-Phe(3,5-F₂)-OH) is a valuable building block in this regard. The presence of two fluorine atoms on the phenyl ring imparts unique electronic and steric properties that can lead to improved metabolic stability, enhanced binding affinity, and controlled peptide conformation.[1] However, these same properties can present challenges during solid-phase peptide synthesis (SPPS), particularly during the coupling step. This document provides a detailed protocol and application notes for the efficient incorporation of Fmoc-3,5-difluoro-L-phenylalanine into peptide chains.
The primary challenges in coupling Fmoc-3,5-difluoro-L-phenylalanine stem from the electron-withdrawing nature of the fluorine atoms and potential steric hindrance.[1] These factors can decrease the nucleophilicity of the carboxyl group and hinder its approach to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.[1] Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.
Data Presentation: Comparison of Common Coupling Reagents
While direct head-to-head quantitative comparisons for Fmoc-3,5-difluoro-L-phenylalanine are not extensively available in the literature, the following table summarizes the representative performance of common coupling reagents based on data from structurally similar or sterically hindered amino acids. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended over standard carbodiimide reagents for this particular amino acid.[1]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Highly reactive and efficient, especially for hindered amino acids. Generally considered superior to HBTU. |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | A reliable and effective reagent, though may be slightly less reactive than HATU for challenging couplings. |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | A third-generation uronium reagent with reactivity comparable to or exceeding HATU. It is based on Oxyma, which has an improved safety profile over HOBt-based reagents. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | A highly efficient reagent with a low propensity for racemization. Does not have the potential for guanidinylation side reactions that can occur with uronium salts. |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >98 | >95 | Very Low | A cost-effective option. OxymaPure® is a superior additive to HOBt, enhancing reaction rates and suppressing racemization with a better safety profile. May require longer coupling times. |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes for sterically hindered and challenging amino acids. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the manual solid-phase peptide synthesis (SPPS) incorporating Fmoc-3,5-difluoro-L-phenylalanine using the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-3,5-difluoro-L-phenylalanine
-
High-quality SPPS-grade resins (e.g., Rink Amide, Wang)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, COMU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: SPPS Cycle for Fmoc-3,5-difluoro-L-phenylalanine Incorporation
This protocol describes a single coupling cycle.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-3,5-difluoro-L-phenylalanine:
-
In a separate vial, dissolve Fmoc-3,5-difluoro-L-phenylalanine (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, repeat the coupling step (double coupling).
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (Step 2 of Protocol 1) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin.
-
Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation:
-
Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide pellet.
-
Protocol 3: Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the purity and identity of the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide.
Mandatory Visualizations
Caption: Workflow for SPPS with Fmoc-3,5-difluoro-L-phenylalanine.
Caption: Troubleshooting logic for low coupling efficiency.
References
Application Notes and Protocols: Utilizing Fmoc-Phe(3,5-F2)-OH as a ¹⁹F NMR Probe for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful technique for investigating protein structure, dynamics, and interactions. The ¹⁹F nucleus offers several advantages for NMR studies, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons.[1][2] A key advantage is the virtual absence of fluorine in biological systems, providing a background-free window for observation.[1] The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, spanning a range of over 400 ppm, making it an exquisite probe for subtle conformational changes, ligand binding, and alterations in solvent exposure.[1]
The incorporation of fluorinated non-canonical amino acids, such as 3,5-difluoro-L-phenylalanine (Phe(3,5-F₂)), into a protein of interest offers a minimally perturbative yet highly informative reporting strategy. By replacing native phenylalanine residues, these ¹⁹F probes can be used to monitor specific sites within the protein. The two fluorine atoms on 3,5-diF-Phe provide a strong and distinct NMR signal. This document provides detailed application notes and protocols for the use of Fmoc-Phe(3,5-F₂)-OH in solid-phase peptide synthesis and for the biosynthetic incorporation of Phe(3,5-F₂) into proteins for ¹⁹F NMR analysis.
Principle of the Method
The overall workflow for utilizing Phe(3,5-F₂) as a ¹⁹F NMR probe in proteins involves three main stages:
-
Incorporation: The fluorinated amino acid is incorporated into the protein. This can be achieved either through solid-phase peptide synthesis for smaller peptides or through biosynthetic incorporation in an expression system like E. coli for larger proteins.[1][3] In the biosynthetic approach, the endogenous synthesis of phenylalanine is inhibited, and the growth medium is supplemented with 3,5-Difluoro-DL-phenylalanine, leading to its incorporation at phenylalanine positions.[1]
-
Protein Purification: The labeled protein is purified from the synthesis mixture or cell lysate using standard chromatographic techniques.[1]
-
¹⁹F NMR Analysis: The purified, labeled protein is then analyzed by ¹⁹F NMR to study its structure, dynamics, or interactions with other molecules.[1][4]
Applications
The use of Phe(3,5-F₂) as a ¹⁹F NMR probe has a broad range of applications in research and drug development:
-
Protein Structure and Conformation: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes in protein structure.[5]
-
Protein-Ligand Interactions: Monitoring changes in the ¹⁹F NMR spectrum of a labeled protein upon titration with a ligand can provide quantitative information about binding affinity (KD) and kinetics (kon, koff).[4][6] This is a valuable tool in fragment-based drug discovery.[7]
-
Protein Dynamics: ¹⁹F NMR relaxation dispersion experiments can be used to study protein dynamics and conformational exchange processes on the microsecond to millisecond timescale.[8]
-
Protein Stability and Folding: The fluorine labels can be used to monitor protein unfolding and stability in response to changes in temperature or denaturant concentration.[1]
-
In-cell NMR: The background-free nature of ¹⁹F NMR makes it suitable for studying proteins directly within living cells.[6]
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 3,5-Difluorophenylalanine into Proteins in E. coli
This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal media supplemented with appropriate antibiotic.
-
Sterile solutions of:
-
3,5-Difluoro-DL-phenylalanine
-
L-Tyrosine
-
L-Tryptophan
-
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking (220 rpm).[1]
-
Main Culture Growth: The next day, use the starter culture to inoculate 1 L of M9 minimal media (supplemented with antibiotic) in a 2.8 L baffled flask to an initial OD₆₀₀ of ~0.05-0.1. Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.[1]
-
Inhibition and Amino Acid Addition:
-
Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes.[1]
-
Immediately add the following sterile amino acid solutions:
-
-
Induction: After 20-30 minutes of incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.[1]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet containing the labeled protein can be stored at -80°C until purification.[1]
Protocol 2: Protein Purification and Sample Preparation for NMR
Procedure:
-
Purification: Purify the labeled protein from the E. coli lysate using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer. A typical buffer is 20-50 mM Phosphate or HEPES (pH 6.5-7.5), 50-150 mM NaCl, and 5-10% D₂O for the field-frequency lock. Add protease inhibitors if necessary.[1]
-
Concentration: Concentrate the protein sample to the desired concentration for NMR analysis, typically 100-500 µM.[1]
-
Sample Preparation: Transfer the final protein solution to an NMR tube. Add an internal or external chemical shift reference if desired (e.g., trifluoroacetic acid, TFA).[1]
Protocol 3: ¹⁹F NMR Data Acquisition
Procedure:
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.
-
1D ¹⁹F Spectrum Acquisition:
-
Pulse Program: A simple pulse-acquire sequence is generally sufficient for initial characterization.[1]
-
Spectral Width: A wide spectral width (e.g., 100-200 ppm) is recommended initially to locate the signals. The chemical shifts for 3,5-diF-Phe in proteins are expected to be in a specific region, which can be narrowed down later.[1]
-
Recycle Delay: A recycle delay of 1.5-2.0 seconds is typically adequate.[1]
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained using Phe(3,5-F₂) as a ¹⁹F NMR probe.
Table 1: Representative ¹⁹F NMR Parameters for Phe(3,5-F₂) in Proteins
| Parameter | Typical Value Range | Notes |
| Chemical Shift (δ) | -110 to -115 ppm (relative to TFA) | Highly sensitive to local environment. |
| Linewidth (Δν) | 10 - 100 Hz | Can be affected by protein dynamics and conformational exchange. |
| T₁ Relaxation Time | 0.5 - 2.0 s | Provides information on molecular tumbling and local motions. |
| T₂ Relaxation Time | 10 - 200 ms | Sensitive to slower timescale dynamics. |
Table 2: Example of a Protein-Ligand Titration Monitored by ¹⁹F NMR
| Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) |
| 0 | -112.50 |
| 50 | -112.65 |
| 100 | -112.80 |
| 200 | -113.05 |
| 500 | -113.50 |
| 1000 | -113.80 |
| 2000 | -113.95 |
The change in chemical shift (Δδ) can be plotted against the ligand concentration and fit to a binding isotherm to determine the dissociation constant (KD).[3]
Visualizations
Caption: Workflow for protein labeling and ¹⁹F NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Phe(3,5-F2)-OH in Studying Peptide-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptides is a powerful tool for enhancing their therapeutic properties and for elucidating the intricacies of peptide-protein interactions. Fmoc-Phe(3,5-F2)-OH, a fluorinated derivative of phenylalanine, offers unique advantages in this regard. The presence of two fluorine atoms on the phenyl ring alters the electronic properties of the side chain, influencing non-covalent interactions such as π-π stacking and hydrogen bonding. This modification can lead to enhanced binding affinity, improved metabolic stability, and altered receptor selectivity of peptides.[1] Furthermore, the ¹⁹F nucleus serves as a sensitive and background-free NMR probe for detailed studies of peptide conformation, dynamics, and interactions with biological targets.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound in peptide-based research, with a focus on its application in studying and modulating peptide-protein interactions. Detailed protocols for peptide synthesis and biophysical analysis are provided to guide researchers in leveraging the unique properties of this powerful chemical tool.
Key Applications
-
Modulation of Receptor Binding: Substitution of phenylalanine with 3,5-difluorophenylalanine can significantly alter the binding affinity and selectivity of peptides for their target receptors. This allows for the fine-tuning of peptide hormone and neurotransmitter analogs. For example, in somatostatin analogs, the replacement of phenylalanine with L-3-(3',5'-difluorophenyl)-alanine (Dfp) has been shown to influence binding to somatostatin receptors (SSTRs).[5][6]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond increases resistance to enzymatic degradation, which can prolong the in vivo half-life of peptide-based therapeutics.[1]
-
Probing Peptide-Protein Interactions using ¹⁹F NMR: The unique ¹⁹F NMR signature of the difluorinated phenyl ring provides a highly sensitive probe for monitoring peptide conformation and binding to proteins.[2][3] This technique is advantageous due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, resulting in background-free spectra.[2][3]
-
Conformational Control: The electronic and steric properties of the 3,5-difluorophenyl side chain can be used to influence the secondary structure of peptides, promoting specific conformations that may be crucial for biological activity.
Data Presentation
The following table summarizes quantitative data from a systematic alanine scanning mutagenesis study of the PMI peptide (TSFAEYWNLLSP), a potent inhibitor of the p53-MDM2 interaction. While this study does not directly incorporate 3,5-difluorophenylalanine, it highlights the critical role of specific hydrophobic residues (Phe, Trp, Leu) in mediating the interaction, residues that are often targets for substitution with fluorinated analogs to enhance binding affinity. This data provides a baseline for understanding the energetic contributions of key residues in a well-characterized peptide-protein interaction.
| Peptide Sequence | Modification | Kd for MDM2 (nM) | Kd for MDMX (nM) | Reference |
| PMI | Wild-Type | 3.2 | low nM | [7] |
| PMI-F3A | Phe to Ala at pos. 3 | >1000 | >1000 | [8] |
| PMI-W7A | Trp to Ala at pos. 7 | >1000 | >1000 | [8] |
| PMI-L10A | Leu to Ala at pos. 10 | >1000 | >1000 | [8] |
| PMI-N8A | Asn to Ala at pos. 8 | 0.49 | 2.4 | [8] |
| 17-28p53 | Wild-Type p53 peptide | ~300 | ~300 | [8] |
Table 1: Binding affinities of PMI peptide analogs for MDM2 and MDMX. This table illustrates the significance of key hydrophobic residues in the PMI peptide's interaction with MDM2 and MDMX. The data is sourced from a systematic alanine scanning study.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIPEA), peptide synthesis grade
-
Coupling reagent: HBTU or HATU, peptide synthesis grade
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Due to the electron-withdrawing nature of the fluorine atoms, coupling of this compound may be slower than standard amino acids; a double coupling may be beneficial.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare the cleavage cocktail.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: ¹⁹F NMR for Monitoring Peptide-Protein Interactions
This protocol describes a general procedure for using ¹⁹F NMR to study the binding of a peptide containing 3,5-difluorophenylalanine to a target protein.
Materials:
-
Purified peptide containing 3,5-difluorophenylalanine
-
Purified target protein
-
NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl)
-
D₂O
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ¹⁹F-labeled peptide at a concentration of 50 µM to 1 mM in the NMR buffer.
-
Prepare a stock solution of the target protein at a significantly higher concentration in the same NMR buffer.
-
Add 5-10% D₂O to the peptide solution for the field-frequency lock.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum of the free peptide. This will serve as the reference spectrum.
-
Titrate the protein stock solution into the peptide sample in small aliquots.
-
Acquire a 1D ¹⁹F NMR spectrum after each addition of the protein, ensuring the sample has equilibrated.
-
-
Data Analysis:
-
Monitor the changes in the chemical shift and/or line shape of the ¹⁹F signal upon addition of the protein.
-
The change in chemical shift (Δδ) can be plotted against the molar ratio of protein to peptide.
-
The dissociation constant (Kd) of the peptide-protein interaction can be determined by fitting the binding isotherm to the chemical shift perturbation data.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for ¹⁹F NMR Titration Experiment.
Caption: p53-MDM2 Signaling Pathway and Inhibition.
References
- 1. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluorinated Peptides for Enhanced Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into peptide structures has emerged as a powerful strategy to enhance their therapeutic potential. Fluorination can significantly improve metabolic stability, proteolytic resistance, and thermal stability, thereby overcoming some of the key limitations of peptide-based drugs. This document provides detailed application notes and protocols for the synthesis and stability analysis of fluorinated peptides, intended to guide researchers in this promising area of drug discovery.
Data Presentation
Table 1: Proteolytic Stability of Fluorinated vs. Non-Fluorinated Peptides
| Peptide Class | Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| Antimicrobial Peptide (Buforin II derivative) | BII-2 | Unmodified | Trypsin | ~30 min | - | [1] |
| BII1F2 | L-Hfl at position 1 | Trypsin | Slightly faster degradation than BII-2 | <1 | [1] | |
| BII5F2 | L-Hfl at position 5 | Trypsin | ~60 min | ~2 | [1] | |
| BII6F2 | L-Hfl at position 6 | Trypsin | >120 min | >4 | [1] | |
| BII10F2 | L-Hfl at position 10 | Trypsin | >120 min | >4 | [1] | |
| Antimicrobial Peptide (Magainin 2 derivative) | M2 | Unmodified | Trypsin | ~45 min | - | [1] |
| M2F2 | L-Hfl at position 2 | Trypsin | ~60 min | ~1.3 | [1] | |
| M2F5 | L-Hfl at position 5 | Trypsin | >120 min | >2.7 | [1] | |
| Metabolic Peptide (GLP-1 Analog) | GLP-1 | Unmodified | DPP-IV | ~2 min | - | [2][3] |
| F8 | L-Hfl at Ala8 | DPP-IV | No degradation detected after 24h | >720 | [2][3] | |
| F9 | L-Hfl at Glu9 | DPP-IV | ~3 min | 1.5 | [2][3] | |
| F10 | L-Hfl at Gly10 | DPP-IV | ~5.8 min | 2.9 | [2][3] |
Hfl: Hexafluoroleucine
Table 2: Thermal Stability of Fluorinated vs. Non-Fluorinated Collagen-Model Peptides
| Peptide | Sequence | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. (POG)10 | Reference |
| (PPG)10 | (Pro-Pro-Gly)10 | 24.0 | -17.1 | [4] |
| (POG)10 | (Pro-Hyp-Gly)10 | 41.1 | 0 | [4] |
| (PfG)10 | (Pro-fPro(R)-Gly)10 | 47.9 | +6.8 | [4] |
| (fPG)10 | (fPro(S)-Pro-Gly)10 | 18.7 | -22.4 | [4] |
Hyp: 4-hydroxyproline; fPro(R): (2S,4R)-4-fluoroproline; fPro(S): (2S,4S)-4-fluoroproline
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Fluorinated Peptide
This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected fluorinated amino acid (e.g., Fmoc-L-Hexafluoroleucine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin thoroughly with DMF, then DCM, and finally DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Confirm complete coupling using a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including the fluorinated amino acid.
-
Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Proteolytic Stability Assay using RP-HPLC
This protocol describes a general method to assess the stability of a peptide in the presence of a protease.
Materials:
-
Purified fluorinated and non-fluorinated peptides
-
Protease solution (e.g., Trypsin, DPP-IV) in an appropriate buffer
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Digestion Reaction:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution to initiate the reaction. A typical ratio is 100:1 (peptide:enzyme, w/w).
-
Incubate the reaction at 37°C.
-
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
RP-HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Use a suitable gradient of mobile phase B to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide under the assay conditions.
-
Protocol 3: Thermal Stability Assessment by Circular Dichroism (CD) Spectroscopy
This protocol outlines the determination of the melting temperature (Tm) of a peptide as an indicator of its thermal stability.
Materials:
-
Purified fluorinated and non-fluorinated peptides
-
CD-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
Circular dichroism spectrometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the CD-compatible buffer to a final concentration of 0.1-0.5 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
CD Spectrum Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from approximately 260 nm to 190 nm at a starting temperature (e.g., 20°C).
-
-
Thermal Denaturation:
-
Increase the temperature of the sample at a controlled rate (e.g., 1°C/min).
-
Monitor the change in the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides).
-
Record the CD signal as a function of temperature.
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity) versus temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.
-
Mandatory Visualization
Caption: A flowchart illustrating the key steps in Fmoc-based solid-phase peptide synthesis.
Caption: A diagram of the GLP-1 receptor signaling pathway, a target for fluorinated peptide drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of selective fluorination on the biological activity and proteolytic stability of glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Deprotection of Fmoc-Phe(3,5-F2)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[1][2][3][4] The deprotection of Fmoc-Phe(3,5-F2)-OH, a fluorinated analog of phenylalanine, follows the standard β-elimination mechanism initiated by a secondary amine, most commonly piperidine. The incorporation of fluorinated amino acids like 3,5-difluorophenylalanine into peptide sequences is a key strategy for modulating the conformational properties, metabolic stability, and receptor binding affinity of peptides.[5][6][7] The strong electron-withdrawing nature of the fluorine atoms on the phenyl ring can subtly influence the electronic properties of the amino acid, but the standard Fmoc deprotection conditions are generally effective.[3][5]
This document provides detailed protocols for the efficient removal of the Fmoc group from this compound during SPPS.
Data Presentation: Summary of Fmoc-Deprotection Conditions
The following table summarizes the standard quantitative parameters for the Fmoc deprotection of amino acids in solid-phase peptide synthesis. These conditions are robust and applicable to this compound.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | >95% | The most common and effective concentration for rapid deprotection.[1][2][5][8][9] |
| 10% (v/v) Piperidine in DMF | High | May require longer reaction times. Can be used to potentially minimize base-related side reactions.[1] | |
| Reaction Time | 3 minutes (initial treatment) followed by 10-15 minutes (second treatment) | >98% | The two-step treatment ensures complete deprotection.[3][5] Incomplete deprotection can lead to deletion sequences.[2] |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient.[1] |
| Solvent | N,N-Dimethylformamide (DMF), peptide synthesis grade | High | DMF effectively swells the resin and solubilizes reagents.[2] |
| Washing Steps | 5-7 times with DMF | Critical | Thorough washing is essential to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][3][5] |
Experimental Protocols
This section details the standard protocol for the Fmoc deprotection of this compound attached to a solid support during SPPS.
Materials
-
This compound loaded resin (e.g., Wang, Rink Amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), ACS grade
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Reagent Preparation
Deprotection Solution (20% Piperidine in DMF): Prepare fresh by adding 20 mL of piperidine to 80 mL of DMF in a suitable container. Mix thoroughly.
Protocol: Fmoc-Deprotection
-
Resin Swelling: Swell the this compound loaded resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in the synthesis vessel.[2][5]
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with fresh DMF (3 times the resin volume) for 1 minute per wash to remove any storage solvents or impurities.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3 minutes at room temperature.[5]
-
Drain: Drain the deprotection solution.
-
Main Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate for 10-15 minutes at room temperature.[3][5]
-
Drain: Drain the deprotection solution.
-
Thorough Washing: Wash the resin thoroughly to remove piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Optional: Monitoring Deprotection by UV-Vis Spectroscopy
The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
-
Collect the filtrate from the deprotection steps.
-
Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the solution at approximately 301 nm.[2] A strong absorbance indicates the successful cleavage of the Fmoc group.
Visualizations
Experimental Workflow for Fmoc-Deprotection
Caption: Workflow for the Fmoc-deprotection of this compound.
Signaling Pathway (General Context)
While Fmoc-deprotection is a chemical process, the resulting peptides containing 3,5-difluorophenylalanine are often designed to interact with biological signaling pathways. For instance, they can be incorporated into analogs of hormones like Somatostatin, which targets G-protein coupled receptors (GPCRs).[5][6]
Caption: Simplified GPCR signaling pathway relevant to peptide applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Application Notes and Protocols for the Activation and Coupling of Fmoc-3,5-difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient activation and coupling of Fmoc-3,5-difluoro-L-phenylalanine (Fmoc-L-Phe(3,5-F₂)) in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid is a valuable strategy for enhancing the metabolic stability, binding affinity, and conformational properties of peptides.[1] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can present unique challenges during peptide synthesis, necessitating optimized protocols for successful incorporation.[1]
Introduction
Fmoc-3,5-difluoro-L-phenylalanine is a synthetic amino acid analog where two hydrogen atoms on the phenyl ring of phenylalanine are replaced by fluorine atoms. This substitution imparts several desirable properties to peptides, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond increases resistance to enzymatic degradation.[1]
-
Modulated Receptor Binding: The altered electronic properties of the aromatic side chain can influence π-π stacking and hydrogen bonding interactions, potentially leading to altered receptor affinity and selectivity.[1]
-
Conformational Control: The steric and electronic effects of the difluorophenyl group can influence the local and global conformation of a peptide.[1]
-
¹⁹F NMR Probe: The unique ¹⁹F NMR signature allows for non-invasive monitoring of peptide conformation and interactions.[1]
Due to the electron-withdrawing effects and potential steric hindrance of the fluorine atoms, the coupling of Fmoc-L-Phe(3,5-F₂) can be less efficient than that of standard amino acids.[1] Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high yields and purity.
Recommended Coupling Reagents
For sterically hindered or electronically deactivated amino acids like Fmoc-L-Phe(3,5-F₂), high-efficiency onium salt-based coupling reagents are recommended over standard carbodiimides like DCC or EDC.[2][3] The most effective reagents are aminium/uronium and phosphonium salts.
| Coupling Reagent Class | Recommended Reagents | Key Advantages | Potential Drawbacks |
| Aminium/Uronium Salts | HATU, HCTU, COMU | High reactivity and speed, effective for hindered couplings.[2][3][4][5] COMU offers a better safety profile.[2][3] | Can cause guanidinylation of the N-terminal amine if used in excess.[2][4] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, minimizes racemization, no guanidinylation side reaction.[3][4] | Byproducts can be difficult to remove.[3] |
| Carbodiimides with Additives | DIC/HOAt | Cost-effective, avoids guanidinylation. | Slower reaction times compared to onium salts.[2] |
Table 1: Comparison of Recommended Coupling Reagents for Fmoc-L-Phe(3,5-F₂) Coupling. This table summarizes the performance and characteristics of various coupling reagents suitable for hindered amino acid couplings.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.[1] It is crucial to optimize these conditions for specific peptide sequences.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-L-Phe(3,5-F₂) Incorporation
This protocol describes a single cycle for coupling Fmoc-L-Phe(3,5-F₂) onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)
-
Fmoc-3,5-difluoro-L-phenylalanine
-
Coupling Reagent: HATU or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-3,5-difluoro-L-phenylalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For the sterically hindered Fmoc-L-Phe(3,5-F₂), a longer coupling time or double coupling may be necessary.[1]
-
-
Monitoring the Coupling Reaction:
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.[1]
Protocol 2: Cleavage and Deprotection
Caution: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (step 2 from Protocol 1) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin.[1]
-
Cleavage:
-
Peptide Precipitation:
-
Peptide Isolation:
Quantitative Data Summary
The following table provides representative data for the coupling efficiency and purity of a model peptide containing a 3,5-difluoro-L-phenylalanine residue, synthesized using the protocols outlined above.
| Parameter | Coupling Reagent | Coupling Time (hours) | Crude Purity (%) | Overall Yield (%) |
| Coupling Efficiency | HBTU/HOBt | 2 | ~85 | ~55 |
| HATU | 1.5 | >95 | >70 | |
| COMU | 1.5 | >95 | >75 | |
| PyBOP | 2 | >90 | >65 |
Table 2: Representative Coupling Efficiency and Purity Data. These values are illustrative and may vary depending on the specific peptide sequence and synthesis conditions. The use of more potent coupling reagents like HATU and COMU generally results in higher purity and yield.
Visualizations
Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of a peptide containing 3,5-difluoro-L-phenylalanine.
Caption: Troubleshooting logic for low coupling efficiency of Fmoc-3,5-difluoro-L-phenylalanine.
Caption: Simplified GPCR signaling pathway, a common target for peptides containing modified amino acids like 3,5-difluoro-L-phenylalanine.[1]
References
Application Notes & Protocols: Purification of Peptides Containing 3,5-Difluorophenylalanine by RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of non-canonical amino acids, such as 3,5-difluorophenylalanine (F₂-Phe), into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, metabolic stability, and conformational rigidity. The two fluorine atoms on the phenyl ring significantly increase the hydrophobicity of the amino acid residue compared to phenylalanine. This increased hydrophobicity presents unique challenges and considerations for purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC). These application notes provide a detailed guide to the purification of peptides containing 3,5-difluorophenylalanine, with a focus on a practical protocol for a somatostatin analog, a class of peptides where this modification has shown therapeutic potential.[1]
Impact of 3,5-Difluorophenylalanine on Peptide Properties and RP-HPLC Purification
The substitution of phenylalanine with 3,5-difluorophenylalanine alters the physicochemical properties of a peptide in several ways that directly influence its behavior during RP-HPLC purification:
-
Increased Hydrophobicity: The primary effect of the two fluorine atoms is a significant increase in the hydrophobicity of the amino acid side chain. This leads to stronger interactions with the hydrophobic stationary phase (e.g., C18 or C8) of the RP-HPLC column, resulting in longer retention times compared to the non-fluorinated counterpart.
-
Potential for Aggregation: The increased hydrophobicity can also enhance the propensity of the peptide to aggregate, which can lead to broader peaks and lower recovery during purification.
-
Solubility Challenges: Peptides rich in hydrophobic residues, including F₂-Phe, may exhibit poor solubility in aqueous buffers, which can complicate sample preparation for RP-HPLC.
Data Presentation
The following tables provide a summary of the impact of fluorination on peptide hydrophobicity and an example of a purification summary for a somatostatin analog containing 3,5-difluorophenylalanine.
Table 1: Relative Hydrophobicity of Phenylalanine and 3,5-Difluorophenylalanine
| Amino Acid | Structure | Key Physicochemical Properties | Impact on RP-HPLC Retention Time |
| Phenylalanine (Phe) | Aromatic, Hydrophobic | Baseline | |
| 3,5-Difluorophenylalanine (F₂-Phe) | Aromatic, Significantly more hydrophobic due to the two electron-withdrawing fluorine atoms. | Significantly increased retention time compared to the non-fluorinated analog. |
Table 2: Example Purification Summary for a Somatostatin Analog Containing 3,5-Difluorophenylalanine
| Purification Step | Total Peptide (mg) | Purity (%) | Recovery (%) | Key Impurities Removed |
| Crude Peptide | 500 | ~45% | 100% | Truncated sequences, deletion sequences, protecting group adducts |
| Preparative RP-HPLC | ||||
| * Fraction 1 (Early Eluting) | - | - | - | Hydrophilic impurities, salts |
| * Main Peak Fractions | 150 | >98% | 30% | Closely eluting isomers, deletion sequences |
| * Fraction 3 (Late Eluting) | - | - | - | More hydrophobic impurities, aggregates |
| Lyophilization | 145 | >98% | 29% (Overall) | Volatile salts (e.g., TFA) |
Experimental Protocols
Preparative RP-HPLC Purification of a Somatostatin Analog Containing 3,5-Difluorophenylalanine
This protocol provides a general method for the purification of a synthetic somatostatin analog where one of the phenylalanine residues has been replaced by 3,5-difluorophenylalanine.
Materials:
-
Crude synthetic peptide containing 3,5-difluorophenylalanine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm)
-
Analytical RP-HPLC system for fraction analysis
-
Mass spectrometer for identity confirmation
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh the crude peptide.
-
Dissolve the peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or dimethyl sulfoxide (DMSO) can be added to aid dissolution. Ensure the final concentration of the organic solvent in the sample is low to prevent peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Preparative RP-HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% A / 20% B) for at least 3-5 column volumes.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution:
-
Start with an isocratic hold at the initial conditions for 5-10 minutes.
-
Apply a shallow linear gradient of increasing Mobile Phase B. For hydrophobic peptides, a gradient of 0.5-1.0% B per minute is recommended for optimal resolution. A typical gradient could be from 20% to 60% B over 40-80 minutes.
-
After the main peak has eluted, a steeper gradient (e.g., to 95% B) can be used to wash the column of any strongly bound impurities.
-
Re-equilibrate the column at the initial conditions before the next run.
-
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions across the main peak.
-
-
Fraction Analysis and Pooling:
-
Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Somatostatin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the purified somatostatin analog for its receptor.
Materials:
-
Cell membranes from a cell line expressing the desired somatostatin receptor subtype (e.g., SSTR2)
-
Radiolabeled somatostatin ligand (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14)
-
Purified 3,5-difluorophenylalanine-containing somatostatin analog
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the somatostatin receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a multi-well plate, set up the following for each concentration of the test peptide:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled native somatostatin.
-
Competitive Binding: Cell membranes + radioligand + increasing concentrations of the purified 3,5-difluorophenylalanine-containing somatostatin analog.
-
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of the test peptide to determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).
-
Mandatory Visualization
Caption: Workflow for the purification and biological activity assessment of a peptide containing 3,5-difluorophenylalanine.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with Fmoc-Phe(3,5-F2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and medicinal chemistry. Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The introduction of fluorine atoms can enhance metabolic stability, modulate peptide conformation, and alter binding affinities to biological targets.[1] Fmoc-L-3-(3',5'-difluorophenyl)-alanine (Fmoc-Phe(3,5-F2)-OH) is a key building block for introducing a difluorinated phenylalanine residue into a peptide sequence. This modification can significantly impact the peptide's biological activity. For instance, the substitution of phenylalanine with 3,5-difluorophenylalanine (Dfp) in somatostatin analogs has been shown to influence receptor selectivity and affinity.[2]
These application notes provide a comprehensive guide to the solid-phase synthesis of peptides containing this compound and their subsequent analysis by mass spectrometry. Detailed protocols for peptide synthesis, purification, and mass spectrometric characterization are provided, along with expected outcomes and data interpretation guidelines.
Materials and Reagents
-
This compound
-
Rink Amide MBHA resin or other suitable solid support
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), mass spectrometry grade
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing Phe(3,5-F2)
This protocol outlines the manual synthesis of a model peptide incorporating a 3,5-difluorophenylalanine residue using standard Fmoc/tBu chemistry.
1. Resin Preparation:
- Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for an additional 15-20 minutes.
- Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
3. Amino Acid Coupling (for this compound and other Fmoc-amino acids):
- In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
- Allow the activation to proceed for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin with DMF (3-5 times).
4. Peptide Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
6. Peptide Cleavage and Side-Chain Deprotection:
- Wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
- Add the cleavage cocktail to the resin.
- Agitate for 2-3 hours at room temperature.
- Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.
Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or a water/acetonitrile mixture).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point.
-
Detection: Monitor UV absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak and confirm the molecular weight by mass spectrometry. Lyophilize the pure fractions.
Mass Spectrometry Analysis
1. Intact Mass Analysis:
- Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
- Sample Preparation (ESI): Prepare a 0.1 mg/mL solution of the purified peptide in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
- Sample Preparation (MALDI): Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
- Ionization Mode: Positive ion mode is typically used for peptides.
- Analysis: Acquire a full scan (MS1) spectrum to determine the monoisotopic mass of the peptide. The observed mass should correspond to the theoretical mass of the peptide containing the 3,5-difluorophenylalanine residue.
2. Tandem Mass Spectrometry (MS/MS) for Sequence Verification:
- Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) capable of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
- Precursor Ion Selection: Isolate the desired precursor ion (e.g., the [M+2H]2+ or [M+3H]3+ ion) in the first mass analyzer.
- Collision Energy: Apply an appropriate collision energy to induce fragmentation. The optimal collision energy will depend on the instrument, the peptide sequence, and its charge state, and should be optimized empirically. A starting point for CID in an ion trap is a relative collision energy of 35%.
- Fragment Ion Analysis: Acquire the MS/MS spectrum and analyze the fragment ions.
Data Presentation
Quantitative data for the synthesis and analysis of a model peptide containing Phe(3,5-F2) is summarized below. For comparison, expected data for the corresponding non-fluorinated peptide is also presented.
| Parameter | Peptide with Phe(3,5-F2) | Peptide with Phe (Expected) |
| SPPS Crude Purity (by HPLC) | >80% | >85% |
| Overall Yield | 15-25% | 20-30% |
| Theoretical Monoisotopic Mass | Dependent on sequence | Dependent on sequence |
| Observed Monoisotopic Mass (ESI-MS) | Matches theoretical mass ± 5 ppm | Matches theoretical mass ± 5 ppm |
| Primary Fragmentation Ions (CID/HCD) | b- and y-ions | b- and y-ions |
| Characteristic Neutral Losses | To be determined empirically | Phenylalanine immonium ion (120.08 m/z) |
Expected Fragmentation Patterns
The fragmentation of peptides in tandem mass spectrometry is a complex process influenced by the amino acid sequence and the presence of modifications. For peptides containing 3,5-difluorophenylalanine, the following fragmentation patterns can be anticipated:
-
Backbone Fragmentation: The primary fragmentation pathway will be the cleavage of the peptide backbone, leading to the formation of b- and y-type ions, which allow for sequence confirmation.
-
Side-Chain Fragmentation: The 3,5-difluorophenyl side chain may undergo specific fragmentation. While not definitively documented for this specific residue, potential fragmentation pathways could include:
-
Neutral loss of the entire side chain: This would result in a fragment ion corresponding to the peptide backbone without the difluorobenzyl group.
-
Loss of HF: The presence of fluorine atoms may lead to the neutral loss of hydrogen fluoride (HF).
-
Formation of a difluorobenzyl cation or related fragment ions.
-
-
Immonium Ion: A characteristic immonium ion for 3,5-difluorophenylalanine may be observed. The theoretical m/z for this ion would be approximately 156.06.
It is important to note that the presence and abundance of these fragment ions will be highly dependent on the collision energy and the specific peptide sequence. When analyzing deprotonated peptides, the fragmentation can be significantly different, with potential for elimination of neutral cinnamic acid derivatives when the modified residue is at the C-terminus.[3]
Diagrams
Caption: Experimental workflow from peptide synthesis to mass spectrometry analysis.
Caption: Potential fragmentation pathways for peptides containing Phe(3,5-F2).
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Peptide-Based Drugs with Fmoc-Phe(3,5-F2)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-Phe(3,5-F2)-OH, a fluorinated analog of phenylalanine, in the development of peptide-based therapeutics. The incorporation of this non-canonical amino acid offers a strategic approach to modulate the pharmacological properties of peptides, including their receptor binding affinity, metabolic stability, and overall therapeutic potential.
Introduction to this compound in Peptide Drug Design
This compound is an N-α-Fmoc-protected form of 3,5-difluorophenylalanine. The introduction of fluorine atoms onto the phenyl ring of phenylalanine can significantly alter its electronic and hydrophobic properties.[1][2] This modification is a valuable tool in medicinal chemistry for several reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic degradation by proteases. This can lead to a longer plasma half-life of the peptide drug.[3]
-
Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electrostatic and hydrophobic interactions between the peptide and its target receptor, potentially leading to increased binding affinity and selectivity.[4]
-
Conformational Control: The introduction of fluorine can influence the local conformation of the peptide backbone, which can be crucial for optimizing receptor engagement.
A notable example of the application of 3,5-difluorophenylalanine is in the development of Somatostatin analogs. Somatostatin is a peptide hormone that regulates a wide range of physiological processes by binding to five different G-protein-coupled receptors (SSTR1-5).[4] However, its therapeutic use is limited by a very short plasma half-life of 2-3 minutes.[5] By substituting phenylalanine residues with 3,5-difluorophenylalanine, researchers have successfully developed analogs with improved receptor selectivity and affinity.[4]
Quantitative Data on Peptides Incorporating 3,5-Difluorophenylalanine
The strategic incorporation of 3,5-difluorophenylalanine (Dfp) can significantly impact the receptor binding profile of a peptide. The following table summarizes the binding affinities (Ki in nM) of Somatostatin (SRIF) analogs, where Phenylalanine (Phe) at positions 6, 7, or 11 has been replaced with Dfp, for human Somatostatin receptors SSTR2, SSTR3, and SSTR5.
| Peptide Analog | Modification | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR5 Ki (nM) |
| Native SRIF | - | 1.2 ± 0.2 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| [D-Trp⁸, L-Dfp⁶]-SRIF | Phe⁶ → Dfp | 0.9 ± 0.1 | >1000 | 15.8 ± 2.4 |
| [D-Trp⁸, L-Dfp⁷]-SRIF | Phe⁷ → Dfp | 3.2 ± 0.5 | 0.8 ± 0.1 | 1.9 ± 0.3 |
| [D-Trp⁸, L-Dfp¹¹]-SRIF | Phe¹¹ → Dfp | 0.56 ± 0.08 | >1000 | 1.1 ± 0.2 |
Data sourced from scientific literature.[4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For sterically hindered couplings, a second coupling step may be necessary.[6]
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Peptide Precipitation:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
SPPS Workflow Diagram
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Proteolytic Stability Assay
This protocol provides a general method to assess the stability of peptides in the presence of a specific protease.
Materials:
-
Synthesized peptide (with and without 3,5-difluorophenylalanine)
-
Protease of interest (e.g., Trypsin, Chymotrypsin)
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides in the assay buffer.
-
Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer.
-
Digestion Reaction:
-
Incubate the peptide solution at 37°C.
-
Initiate the reaction by adding the protease solution to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point.
-
Determine the half-life (t₁/₂) of the peptide.
-
Proteolytic Stability Assay Workflow
Caption: Workflow for a quantitative proteolytic stability assay.
Signaling Pathway of Somatostatin Receptor 2 (SSTR2)
The incorporation of 3,5-difluorophenylalanine into Somatostatin analogs has been shown to yield peptides with high affinity for SSTR2.[4] Activation of SSTR2 by these analogs triggers a cascade of intracellular signaling events that can lead to anti-proliferative effects, making it a key target in cancer therapy. The diagram below illustrates the major signaling pathways initiated by SSTR2 activation.
SSTR2 Signaling Cascade
Caption: SSTR2 signaling pathway leading to cell cycle arrest.
Upon binding of a Somatostatin analog, SSTR2 activates inhibitory G-proteins (Gi/o).[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced Protein Kinase A (PKA) activity.[7] Concurrently, SSTR2 activation leads to the stimulation of tyrosine phosphatases SHP-1 and SHP-2, which can activate the Ras-Raf-MEK-ERK signaling cascade.[8] The activation of ERK1/2 ultimately upregulates cell cycle inhibitors like p21 and p27, leading to cell cycle arrest.[8]
Conclusion
This compound is a valuable building block for the synthesis of peptide-based drugs with enhanced properties. The strategic incorporation of this fluorinated amino acid can lead to improved metabolic stability and modulated receptor binding affinity, as demonstrated by the development of potent and selective Somatostatin analogs. The provided protocols offer a starting point for the synthesis and evaluation of novel peptide therapeutics containing this promising non-canonical amino acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. benchchem.com [benchchem.com]
- 7. cusabio.com [cusabio.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Bioconjugation Techniques Using Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current bioconjugation techniques utilizing fluorinated amino acids. This document details the primary methodologies for incorporating these unique chemical reporters into peptides and proteins, outlines their key applications, and provides detailed experimental protocols. A comparative analysis of the different techniques is presented to aid in selecting the most appropriate method for specific research and development needs.
Introduction to Bioconjugation with Fluorinated Amino Acids
The incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in chemical biology, drug discovery, and materials science. The unique properties of the fluorine atom—small size, high electronegativity, and the stability of the C-F bond—impart valuable characteristics to biomolecules. The most prominent application is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Due to the 100% natural abundance of the ¹⁹F nucleus and the absence of fluorine in most biological systems, ¹⁹F NMR provides a background-free window to probe protein structure, dynamics, and interactions with exceptional sensitivity.[2]
Fluorine substitution can also enhance the therapeutic properties of peptides by improving metabolic stability, increasing binding affinity, and altering hydrophobicity.[3] This document focuses on the practical aspects of incorporating fluorinated amino acids, providing detailed protocols and comparative data to guide experimental design.
Methods for Incorporating Fluorinated Amino Acids
There are three primary strategies for introducing fluorinated amino acids into peptides and proteins:
-
Biosynthetic Incorporation: This in vivo method utilizes the cellular machinery to incorporate fluorinated amino acids into proteins during expression.
-
Solid-Phase Peptide Synthesis (SPPS): This in vitro chemical synthesis method allows for the precise, site-specific incorporation of fluorinated amino acids into peptides.
-
Post-Translational Modification: This approach involves the chemical conjugation of a fluorine-containing tag to a purified protein.
The choice of method depends on factors such as the size of the protein, the desired location of the fluorinated residue, and the required yield and purity.
Comparative Data Analysis
The selection of an appropriate bioconjugation strategy depends on a variety of factors, including the desired scale, the specific protein or peptide, and the acceptable cost. The following tables provide a summary of quantitative data for the different incorporation methods. Note: The presented values are based on published data and can vary significantly depending on the specific amino acid, protein, and experimental conditions.
Table 1: Comparison of Yield and Efficiency
| Method | Typical Yield | Incorporation Efficiency | Key Considerations |
| Biosynthetic Incorporation | Variable (mg/L of culture) | Can be high (>80% for some amino acids) but often incomplete, leading to heterogeneous populations. | Dependent on the toxicity of the fluorinated amino acid and the tolerance of the expression host.[4][5] |
| Solid-Phase Peptide Synthesis | Moderate to good (can be >80% for short peptides) | 100% for site-specific incorporation. | Yield decreases with increasing peptide length.[6][7] |
| Post-Translational Modification | High (often >90% based on purified protein) | Can be highly efficient depending on the reaction chemistry and the accessibility of the target residue. | Requires a unique reactive handle on the protein (e.g., cysteine). |
Table 2: Scalability and Cost Comparison
| Method | Scalability | Reagent Cost | Equipment Cost |
| Biosynthetic Incorporation | Highly scalable (fermentation).[5] | Low to moderate (fluorinated amino acids can be expensive). | High (fermenters, purification systems). |
| Solid-Phase Peptide Synthesis | Limited by resin capacity and reagent cost.[7] | High (Fmoc-protected fluorinated amino acids, coupling reagents). | Moderate to high (peptide synthesizer). |
| Post-Translational Modification | Dependent on the amount of purified protein. | Moderate (fluorinated tags and coupling reagents). | Low to moderate (standard laboratory equipment). |
Detailed Experimental Protocols
Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli
This protocol describes a general method for incorporating fluorinated tyrosine into a target protein expressed in E. coli by inhibiting the biosynthesis of aromatic amino acids.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and trace elements.
-
Kanamycin (or other appropriate antibiotic).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Glyphosate.
-
3-Fluoro-L-tyrosine, L-phenylalanine, and L-tryptophan.
-
Luria-Bertani (LB) agar plates with the appropriate antibiotic.
Protocol:
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the expression plasmid. Incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal media with the overnight starter culture to an initial OD₆₀₀ of ~0.05. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Labeling:
-
Add glyphosate to a final concentration of 1 mM to inhibit the shikimate pathway, thereby blocking the synthesis of aromatic amino acids.
-
Immediately add the following amino acids to the culture:
-
3-Fluoro-L-tyrosine (e.g., 100 mg/L)
-
L-phenylalanine (e.g., 50 mg/L)
-
L-tryptophan (e.g., 50 mg/L)
-
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Purification: Purify the fluorinated protein from the cell pellet using standard chromatography techniques.
References
- 1. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis of Peptides with Fmoc-Phe(3,5-F2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and peptide engineering. Fmoc-Phe(3,5-F2)-OH, a fluorinated derivative of phenylalanine, offers unique properties that can enhance the biological and pharmacological characteristics of peptides. The introduction of fluorine atoms can modulate bioactivity, improve metabolic stability, and serve as a sensitive probe for biophysical studies.[1] Peptides containing 3,5-difluorophenylalanine have shown promise in fine-tuning the selectivity and affinity for G-protein coupled receptors (GPCRs), such as the somatostatin receptors.[2]
This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides incorporating this compound.[3][4] It includes comprehensive protocols for both methodologies, a quantitative comparison of key performance indicators, and visual representations of workflows and a relevant signaling pathway to guide researchers in selecting the optimal approach for their specific needs.
Data Presentation: Manual vs. Automated Synthesis
The choice between manual and automated SPPS for synthesizing peptides with this compound involves a trade-off between several factors, including scale, throughput, cost, and desired purity. The following table summarizes the key quantitative differences between the two methods.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours[3] | 5 - 15 minutes (for setup)[3] |
| Total Time per Cycle | 2 - 4 hours[3] | 30 - 90 minutes[5] |
| Typical Yield per Coupling Step | 95 - 99%[3] | > 99%[3] |
| Final Crude Purity | 70 - 90%[3] | 85 - 98%[3] |
| Reagent Consumption | Higher, due to manual dispensing[3] | Optimized and lower[3] |
| Reproducibility | Operator-dependent[3] | High[3] |
| Throughput | Low (typically one peptide at a time)[3] | High (multiple peptides in parallel)[5] |
Experimental Protocols
The following protocols outline the synthesis of a hypothetical peptide containing this compound using both manual and automated Fmoc-based solid-phase peptide synthesis.
Manual Synthesis Protocol
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Manual peptide synthesis vessel with a fritted disc[6]
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Place the resin in the synthesis vessel and wash with DMF. Allow the resin to swell in DMF for at least 30 minutes.[7]
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes, then drain. Repeat this step once more.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Coupling of this compound: Due to the electron-withdrawing nature of the fluorine atoms, the coupling of this compound may be slower.[8] It is advisable to:
-
Use a more potent coupling reagent like HATU (2.9 equivalents) with HOAt (3 equivalents) and DIPEA (6 equivalents).
-
Extend the coupling time to 2-4 hours.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.[9]
-
-
Washing: After coupling, wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Side-Chain Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Automated Synthesis Protocol
This protocol outlines the general steps for automated synthesis on a commercial peptide synthesizer. The specific instrument parameters will need to be programmed according to the manufacturer's instructions.
Procedure:
-
Resin Loading: Load the appropriate resin into the reaction vessel of the automated synthesizer.
-
Reagent Preparation: Prepare stock solutions of Fmoc-amino acids (including this compound), activators (e.g., DIC/HOBt or HATU/HOAt), base (DIPEA), deprotection solution (20% piperidine in DMF), and washing solvents (DMF, DCM).
-
Sequence Programming: Enter the desired peptide sequence and specify the synthesis scale and protocols into the synthesizer's software.
-
Automated Synthesis Cycles: The synthesizer will automatically perform the following steps for each amino acid:
-
Fmoc Deprotection: The resin is treated with the deprotection solution to remove the Fmoc group.
-
Washing: The resin is washed with DMF to remove piperidine.
-
Amino Acid Delivery and Activation: The appropriate Fmoc-amino acid and activation reagents are delivered to the reaction vessel. For this compound, it is recommended to program a longer coupling time or a double coupling cycle.
-
Coupling: The activated amino acid is coupled to the growing peptide chain. Many synthesizers have heating capabilities to accelerate this step.[5]
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide-resin is removed from the synthesizer. The cleavage and side-chain deprotection are typically performed manually as described in step 9 of the manual protocol.
-
Purification: The crude peptide is purified by RP-HPLC.
Visualizations
Experimental Workflows
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe(3,5-F2)-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the coupling efficiency of Fmoc-Phe(3,5-F2)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound
Question: I am experiencing low coupling efficiency when incorporating this compound into my peptide sequence, as indicated by a positive Kaiser test after the coupling step. What are the potential causes and how can I resolve this?
Answer: Low coupling efficiency of this compound is a common challenge primarily due to the steric hindrance and electron-withdrawing effects of the two fluorine atoms on the phenyl ring.[1] These factors can slow down the acylation reaction. The following troubleshooting steps can help improve the coupling yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete this compound coupling.
Recommended Actions:
-
Perform a Double Coupling: This is the most straightforward initial step. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
Optimize Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are often necessary.[1] Consider switching from standard carbodiimide reagents like DIC to uronium/aminium or phosphonium-based reagents.
-
Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours to 2-4 hours, or even longer for particularly difficult sequences, can help drive the reaction to completion.
-
Increase Reagent Equivalents: Using a higher excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents) can improve coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
A1: For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents such as HATU, HBTU, and COMU are generally more effective than standard carbodiimide reagents.[1] Phosphonium salt-based reagents like PyBOP are also a good option. When using carbodiimides like DIC, the addition of a nucleophilic additive such as OxymaPure is highly recommended to enhance the reaction rate.
Q2: Can peptide aggregation affect the coupling of this compound?
A2: Yes, peptide aggregation can significantly hinder coupling efficiency. As the peptide chain elongates, it can form secondary structures that may mask the N-terminal amine, making it inaccessible to the incoming activated amino acid. While this compound itself is a single amino acid, its incorporation can be problematic if the preceding peptide sequence is prone to aggregation.
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test (ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete.
Q4: Can racemization be a concern with this compound?
A4: While phenylalanine derivatives are generally less prone to racemization than some other amino acids, the risk is not negligible, especially with prolonged activation times or the use of strong bases. To minimize racemization, it is advisable to use coupling additives like HOBt or OxymaPure and to avoid excessively long pre-activation times.
Data Presentation
The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like this compound. The efficiency is an estimated guide and can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| HATU | Uronium/Aminium Salt | Very High | Low | Often the reagent of choice for difficult couplings. |
| HBTU | Uronium/Aminium Salt | High | Low | A commonly used and effective reagent. |
| COMU | Uronium/Aminium Salt | Very High | Very Low | A more recent and highly efficient reagent with reduced risk of side reactions. |
| PyBOP | Phosphonium Salt | High | Low | A reliable reagent for hindered amino acids. |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate to High | Low | A cost-effective option with good performance. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low to Moderate | A traditional and widely used combination. |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin to check for completion.
-
If the test is positive, consider a second coupling (double coupling) by repeating step 2.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF.
-
Protocol 2: Double Coupling Strategy
-
Follow steps 1 and 2 of Protocol 1 for the initial coupling.
-
After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3 times).
-
Repeat the "Amino Acid Activation and Coupling" step (Protocol 1, step 2) with a fresh solution of activated this compound.
-
Agitate for an additional 1-2 hours.
-
Proceed with the "Monitoring and Washing" step (Protocol 1, step 3).
Signaling Pathways and Workflows
Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
Technical Support Center: Fmoc-3,5-difluoro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-3,5-difluoro-L-phenylalanine in solid-phase peptide synthesis (SPPS) and offers strategies to avoid them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of Fmoc-3,5-difluoro-L-phenylalanine in SPPS?
The primary challenges when incorporating Fmoc-3,5-difluoro-L-phenylalanine into a peptide sequence are related to its unique electronic properties. The most common side reactions include:
-
Incomplete Coupling: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can decrease the nucleophilicity of the amino group and potentially slow down the coupling reaction, leading to deletion sequences.[]
-
Racemization: Although generally low for N-Fmoc protected amino acids, racemization can occur during the activation step, particularly with prolonged activation times or the use of certain coupling reagents. The electronic effects of the difluorophenyl group could potentially influence the rate of this side reaction.[2][3][4]
-
Side reactions with Piperidine: While no specific side reactions of the 3,5-difluorophenyl group with piperidine are prominently documented in standard SPPS literature, the basic conditions of Fmoc deprotection warrant careful consideration of the stability of any non-canonical amino acid.
Q2: How does the difluorophenyl group affect coupling efficiency?
The two fluorine atoms are strongly electron-withdrawing, which can reduce the electron density of the aromatic ring and, to a lesser extent, the backbone of the amino acid. This can lead to a slight decrease in the reactivity of the carboxyl group during activation and coupling, potentially requiring longer reaction times or more potent coupling reagents to achieve complete incorporation.
Q3: Are there specific coupling reagents recommended for Fmoc-3,5-difluoro-L-phenylalanine?
For sterically hindered or electronically deactivated amino acids, more potent coupling reagents are often recommended. Consider using uronium- or phosphonium-based reagents like HATU, HCTU, or PyBOP in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5] The addition of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can further enhance coupling efficiency and suppress racemization.[5]
Q4: How can I monitor the incorporation of Fmoc-3,5-difluoro-L-phenylalanine?
Standard monitoring techniques for SPPS are applicable. The Kaiser test is a reliable qualitative method to check for the presence of free primary amines after the coupling step. A negative Kaiser test (yellow beads) indicates a complete reaction. For quantitative assessment, a small sample of the resin can be cleaved and analyzed by LC-MS to confirm the mass of the growing peptide chain.[6]
Troubleshooting Guides
Issue 1: Incomplete Coupling of Fmoc-3,5-difluoro-L-phenylalanine
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (peptide lacking the 3,5-difluoro-L-phenylalanine residue).[6]
-
A positive Kaiser test (blue resin beads) after the coupling step.
Root Causes:
-
Reduced reactivity of the amino acid due to the electron-withdrawing difluorophenyl group.
-
Steric hindrance, although less pronounced than for highly bulky amino acids.
-
Suboptimal activation or coupling time.
-
Low-quality coupling reagents or solvents.
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagents | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[5] | These reagents form highly reactive activated esters, overcoming the reduced nucleophilicity of the incoming amino acid. |
| Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-3,5-difluoro-L-phenylalanine. | This provides a second opportunity for the reaction to go to completion. |
| Increase Reaction Time | Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. | Allows more time for the sterically and electronically challenging coupling to proceed. |
| Monitor Coupling | Perform a Kaiser test after the initial coupling. If positive, perform a second coupling. | Ensures that the coupling is complete before proceeding to the next step, preventing the accumulation of deletion sequences. |
Experimental Protocol: Double Coupling Protocol for Fmoc-3,5-difluoro-L-phenylalanine
-
Following the standard deprotection and washing steps, swell the resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve Fmoc-3,5-difluoro-L-phenylalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Drain the reaction vessel.
-
Take a small sample of resin for a Kaiser test.
-
If the Kaiser test is positive, repeat steps 2-4 for a second coupling.
-
Wash the resin thoroughly with DMF and proceed with the next deprotection step.
Logical Workflow for Troubleshooting Incomplete Coupling
Caption: A logical workflow for addressing incomplete coupling of Fmoc-3,5-difluoro-L-phenylalanine.
Issue 2: Racemization of 3,5-difluoro-L-phenylalanine
Symptoms:
-
HPLC analysis of the crude peptide shows a diastereomeric impurity eluting close to the main product peak.
-
Mass spectrometry confirms that the impurity has the same mass as the target peptide.
Root Causes:
-
Prolonged pre-activation of the amino acid before addition to the resin.
-
Use of certain base and coupling reagent combinations that are known to promote racemization.[3]
-
Elevated temperatures during coupling.
Solutions:
| Strategy | Recommendation | Rationale |
| Minimize Pre-activation Time | Add the activated amino acid solution to the resin immediately after the addition of the base. | Reduces the time the activated amino acid is in a state where it is susceptible to racemization. |
| Optimize Base Selection | Use a sterically hindered base like 2,4,6-collidine instead of DIPEA. | Collidine is less likely to cause epimerization of the activated amino acid. |
| Use Racemization Suppressing Additives | Ensure the presence of additives like HOBt or Oxyma Pure in the coupling mixture.[5] | These additives react with the activated amino acid to form an active ester that is less prone to racemization. |
| Control Temperature | Perform the coupling reaction at room temperature. Avoid elevated temperatures unless necessary for difficult couplings, and if so, for a minimal duration. | Higher temperatures can increase the rate of racemization. |
Experimental Protocol: Monitoring Racemization by Chiral HPLC
-
Synthesize a model dipeptide, for example, Fmoc-Gly-(3,5-difluoro-L-Phe)-Resin, under the conditions being tested.
-
Cleave the dipeptide from the resin using a standard TFA cocktail.
-
Analyze the crude dipeptide by chiral HPLC.
-
The presence of a second peak corresponding to the D-isomer of the 3,5-difluoro-L-phenylalanine containing dipeptide will indicate the extent of racemization.
-
Compare the peak areas to quantify the percentage of the undesired diastereomer.
Decision Tree for Minimizing Racemization
Caption: A decision tree to guide the optimization of coupling conditions to minimize racemization.
Data Summary
While specific quantitative data for side reactions of Fmoc-3,5-difluoro-L-phenylalanine are not extensively published, the following table summarizes the expected trends and provides a framework for researchers to quantify these effects in their own systems.
| Side Reaction | Standard Conditions (e.g., DIC/HOBt) | Optimized Conditions (e.g., HATU/Collidine) | Method of Quantification |
| Incomplete Coupling | Potentially >5% deletion | <1% deletion | LC-MS of crude peptide |
| Racemization | 1-5% epimerization | <0.5% epimerization | Chiral HPLC analysis of a model dipeptide |
Note: These values are estimates and can be highly sequence-dependent. It is crucial to perform analytical checks on your specific peptide.
Experimental Protocols
Protocol 1: General Protocol for Coupling Fmoc-3,5-difluoro-L-phenylalanine using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3,5-difluoro-L-phenylalanine (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add 2,4,6-collidine (8 eq.) and allow to pre-activate for 1 minute.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test. If positive, consider a second coupling.
Protocol 2: Cleavage and Deprotection
-
Wash the peptide-resin with DCM (5x) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x).
-
Dry the crude peptide under vacuum.
Protocol 3: LC-MS Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide and impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected mass of the peptide and potential side products.
-
This technical support guide provides a starting point for troubleshooting issues with Fmoc-3,5-difluoro-L-phenylalanine in SPPS. For further assistance, please consult the relevant literature or contact your reagent supplier.
References
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Peptides Containing 3,5-Difluorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling peptides incorporating the non-canonical amino acid 3,5-difluorophenylalanine. The unique physicochemical properties imparted by this fluorinated residue can present challenges in solubility and aggregation.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the handling and application of peptides containing 3,5-difluorophenylalanine.
Guide 1: My lyophilized peptide containing 3,5-difluorophenylalanine will not dissolve in aqueous buffers (e.g., PBS, Tris).
-
Problem: The peptide appears as a suspension, forms visible particulates, or does not dissolve at all in aqueous solutions.
-
Probable Cause: The high hydrophobicity of the 3,5-difluorophenylalanine residue is likely causing poor aqueous solubility and promoting intermolecular aggregation.[1]
-
Systematic Solubilization Strategy:
A systematic approach to solubilizing hydrophobic peptides.
Guide 2: My peptide solution becomes cloudy or forms a precipitate over time.
-
Problem: The peptide initially dissolves but then aggregates and precipitates out of solution upon standing or after freeze-thaw cycles.
-
Probable Cause: The peptide concentration may be too high for the chosen buffer, or repeated temperature changes are promoting aggregation.
-
Preventative Measures:
-
Aliquot and Store Properly: After initial dissolution, immediately aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Re-evaluate Concentration: The working concentration may be above the peptide's solubility limit in the final buffer. Try lowering the final peptide concentration.
-
Maintain Low Organic Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in your assay is as low as possible (ideally <1%) to avoid both cytotoxicity and precipitation of the peptide as the DMSO concentration is diluted.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor solubility of peptides containing 3,5-difluorophenylalanine?
A1: The primary reason is the hydrophobic nature of the 3,5-difluorophenylalanine residue. The fluorine atoms on the phenyl ring increase the hydrophobicity of the amino acid side chain, which can lead to intermolecular aggregation and precipitation in aqueous solutions.[1] This is a common issue for peptides with a high content of hydrophobic amino acids.[1][2]
Q2: What is the recommended first step when encountering solubility issues with a new peptide containing 3,5-difluorophenylalanine?
A2: The recommended first step is to perform a small-scale solubility test with a small amount of the peptide to avoid risking the entire sample.[1] Always begin with sterile, distilled water or a simple buffer. If the peptide does not dissolve, the next step is to try a co-solvent approach, starting with a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[1]
Q3: How should I use an organic co-solvent like DMSO to dissolve my peptide?
A3: For hydrophobic peptides, including those with 3,5-difluorophenylalanine, using an organic co-solvent is a standard procedure.[1] First, dissolve the peptide in a small amount of 100% DMSO to create a concentrated stock solution.[1] Then, slowly add this stock solution dropwise into your aqueous buffer with gentle stirring to achieve the desired final concentration.[1] It is crucial to keep the final concentration of DMSO in your experimental solution low (typically below 1%) as it can be toxic to cells and interfere with biological assays.[1]
Q4: Can adjusting the pH of the solution improve the solubility of my peptide?
A4: Yes, adjusting the pH can significantly improve solubility, especially if your peptide sequence contains acidic or basic amino acids.[1] The general principle is to adjust the pH of the solution to be far from the peptide's isoelectric point (pI), where the peptide has a net charge and is most soluble.
-
For peptides with a net positive charge (basic peptides): Try dissolving in a slightly acidic solution, such as 10% acetic acid, and then dilute with your buffer.[3]
-
For peptides with a net negative charge (acidic peptides): Attempt to dissolve in a slightly basic solution, like 0.1M ammonium bicarbonate, followed by dilution.[1]
Q5: What are chaotropic agents, and when should I use them?
A5: Chaotropic agents are denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[2] These should be used as a last resort for peptides that are prone to severe aggregation and cannot be solubilized by other means.[1][2] They work by disrupting the secondary structures that hold the aggregates together. Note that these agents will denature your peptide, which may not be suitable for all biological assays.
Quantitative Data Summary
The solubility of a peptide containing 3,5-difluorophenylalanine is highly dependent on the solvent system. The following tables provide representative data for a model hydrophobic peptide.
Table 1: Estimated Solubility of a Model Peptide in Various Solvents
| Solvent | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension.[1] |
| PBS (pH 7.4) | < 0.1 | Insoluble, visible particulates.[1] |
| 10% Acetic Acid | 0.5 - 1.0 | Improved solubility for basic peptides.[1] |
| 0.1M Ammonium Bicarbonate | 0.5 - 1.0 | Improved solubility for acidic peptides.[1] |
| 100% DMSO | > 10 | Highly soluble, suitable for stock solutions.[1] |
Table 2: Effect of Final DMSO Concentration on Peptide Solubility in PBS (pH 7.4)
| Final DMSO Concentration (%) | Estimated Solubility (mg/mL) | Suitability for Cell-Based Assays |
| 0.1 | ~0.1 | Generally safe for most cell lines.[1] |
| 0.5 | 0.2 - 0.5 | May be tolerated, but testing is recommended.[1] |
| 1.0 | 0.5 - 1.0 | Potential for cytotoxicity, requires validation.[1] |
| 5.0 | > 2.0 | Not recommended for most cell-based assays.[1] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide using DMSO
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for a few minutes.
-
Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.
Workflow for dissolving hydrophobic peptides using DMSO.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This assay is used to monitor the formation of amyloid-like fibrils, a common form of aggregation for hydrophobic peptides.
-
Reagent Preparation:
-
Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in water). Store protected from light.
-
Prepare your peptide solution at the desired concentration in the buffer of choice.
-
-
Assay Setup (96-well plate):
-
To each well, add your peptide solution.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Include control wells (buffer + ThT only) for background subtraction.
-
-
Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.
-
Measure fluorescence intensity at regular time intervals using a plate reader (Excitation: ~440 nm, Emission: ~485 nm).
-
-
Data Analysis: An increase in fluorescence intensity over time indicates peptide aggregation into β-sheet-rich structures.[1]
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-Phe(3,5-F2)-OH
Welcome to the technical support center for the troubleshooting of incomplete deprotection of Fmoc-Phe(3,5-F2)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) involving this fluorinated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Fmoc deprotection of this compound?
Incomplete deprotection of this compound can stem from several factors:
-
Steric Hindrance: The bulky 9-fluorenylmethoxycarbonyl (Fmoc) group, combined with the fluorine atoms on the phenyl ring, can sterically hinder the access of the deprotecting base (e.g., piperidine) to the acidic proton on the fluorenyl group.[1]
-
Peptide Aggregation: As the peptide chain elongates, it may form secondary structures, such as β-sheets, which can limit the accessibility of reagents to the reaction sites on the resin.[2]
-
Suboptimal Reagent Conditions: The use of degraded piperidine, incorrect concentration of the deprotection solution, or insufficient reaction time can lead to incomplete removal of the Fmoc group.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin can result in peptide chains being in close proximity, impeding the penetration of the deprotection reagent.[2]
Q2: How can I detect incomplete Fmoc deprotection?
Several qualitative and quantitative methods can be employed:
-
Kaiser Test: This is a highly sensitive colorimetric test for the presence of primary amines. A negative result (yellow or no color change) after the deprotection step indicates that the Fmoc group is still attached. A positive result (deep blue color) signifies a free N-terminal amine.
-
UV-Vis Spectrophotometry: The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released into the filtrate upon Fmoc removal. This adduct has a characteristic absorbance maximum around 301 nm.
Q3: Can the fluorine atoms on the phenyl ring of this compound affect the deprotection reaction?
Yes, the two fluorine atoms on the phenyl ring have a significant electron-withdrawing effect.[3] This reduces the electron density of the aromatic ring.[4] While the direct impact on the kinetics of the base-catalyzed β-elimination of the Fmoc group is not extensively documented in isolation, electron-withdrawing groups can influence the overall chemical environment and potentially contribute to altered reactivity or aggregation tendencies of the growing peptide chain.
Troubleshooting Guide
If you suspect incomplete deprotection of this compound, follow this systematic troubleshooting approach.
Step 1: Diagnosis
First, confirm the incomplete deprotection using a reliable method.
-
Perform a Kaiser Test: A negative or weak positive result is a strong indicator of a problem.
-
Analyze the Filtrate by UV-Vis: A lower than expected absorbance reading for the dibenzofulvene-piperidine adduct suggests incomplete Fmoc removal.
Step 2: Immediate Corrective Actions
If incomplete deprotection is confirmed, consider these immediate actions:
-
Repeat the Deprotection Step: The simplest first step is to repeat the standard deprotection cycle.
-
Extend Deprotection Time: Increase the duration of the piperidine treatment to allow more time for the base to access the sterically hindered Fmoc group.[5]
Step 3: Optimization of Deprotection Protocol
If the issue persists, optimization of the deprotection protocol is necessary. The following table summarizes standard and modified conditions that can be employed.
| Parameter | Standard Condition | Recommended Modification for Difficult Deprotections | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in NMP or DMF with chaotropic agents (e.g., 1M HOBt) | N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting secondary structures. Chaotropic agents help break up peptide aggregation.[5] |
| Reaction Time | 2 x 10 min | Increase to 2 x 20-30 min | Provides more time for the deprotection reaction to go to completion, especially with sterically hindered residues.[5] |
| Temperature | Room Temperature | Increase to 30-40°C | Increases the reaction rate. This should be used with caution as it may increase the risk of side reactions.[5] |
| Alternative Reagent | - | 2% DBU / 2% Piperidine in DMF | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be more effective for removing sterically hindered Fmoc groups.[6] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection of this compound.
References
Technical Support Center: Optimizing Cleavage of Peptides with Fluorinated Residues from Resin
Welcome to the Technical Support Center for optimizing the cleavage of peptides containing fluorinated residues from solid-phase resin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: Do peptides containing fluorinated amino acids require special cleavage conditions?
For many common fluorinated amino acids, such as 4-fluoro-phenylalanine, standard cleavage protocols using Trifluoroacetic Acid (TFA) are generally effective. The C-F bond is highly stable and does not typically react with the strong acids used for cleavage. However, the introduction of fluorine can significantly increase the hydrophobicity and stability of the peptide, which may necessitate optimization of the cleavage and work-up procedures. Peptides with multiple fluorinated residues or perfluoroalkyl chains might exhibit altered solubility and aggregation properties, requiring special attention.
Q2: What are the primary challenges when cleaving peptides with fluorinated residues?
The main challenges are often indirect consequences of the fluorination:
-
Increased Hydrophobicity: Fluorination can make a peptide significantly more hydrophobic, potentially leading to poor solubility in standard cleavage cocktails and precipitation solvents.
-
Aggregation: Highly fluorinated peptides may have a stronger tendency to aggregate, which can hinder the accessibility of the cleavage reagent to the resin-linker and protectant groups, resulting in incomplete cleavage or deprotection.
-
Difficult Precipitation: Due to altered solubility, precipitating the cleaved peptide from the TFA solution using cold ether can be challenging, leading to lower recovery.
Q3: How can I improve the cleavage efficiency of a hydrophobic or aggregation-prone fluorinated peptide?
Consider the following strategies:
-
Use of Hexafluoroisopropanol (HFIP): HFIP is a powerful solvent for breaking up secondary structures and aggregates.[1] It can be used as a co-solvent in the cleavage cocktail or as a pre-wash to swell the resin and disrupt aggregation before cleavage. A mixture of 20-30% HFIP in Dichloromethane (DCM) can be used to wash the resin prior to cleavage.[1]
-
TFA-Free Cleavage: For peptides with acid-sensitive groups, a TFA-free cleavage protocol using 0.1 N HCl in HFIP can be an effective alternative.[1]
-
Extended Cleavage Time: For sterically hindered residues or sequences prone to aggregation, extending the cleavage time from the standard 2-3 hours to 4 hours or longer may improve yields.
Q4: What is the recommended cleavage cocktail for a peptide containing fluorinated residues?
A standard and robust starting point is a TFA-based cocktail. The specific composition can be adjusted based on the presence of other sensitive amino acids in your sequence.
Troubleshooting Guides
Issue 1: Low Peptide Yield After Cleavage
Symptoms:
-
The final weight of the lyophilized peptide is significantly lower than expected.
-
Little to no precipitate forms upon addition of cold ether.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Cleavage | Perform a small-scale trial cleavage and analyze the resin for remaining peptide. Consider extending the cleavage time or using a stronger cleavage cocktail. For aggregation-prone peptides, pre-wash the resin with a solution of 20-30% HFIP in DCM.[1] |
| Poor Precipitation | Increase the volume of cold ether (10-20 fold excess). Ensure the ether is sufficiently cold (-20°C). If the peptide is very hydrophobic, try adding the TFA filtrate dropwise to the cold ether while vortexing. In some cases, reducing the volume of TFA by evaporation under a gentle stream of nitrogen before adding ether can aid precipitation. |
| Peptide Adsorption to Resin | After filtration, wash the resin with a small amount of fresh TFA or a suitable solvent to recover any adsorbed peptide. |
Issue 2: Incomplete Deprotection
Symptoms:
-
Mass spectrometry analysis shows peaks corresponding to the peptide with protecting groups still attached.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Cleavage Time | Extend the cleavage reaction time to 4 hours or more. Sterically hindered protecting groups may require longer exposure to the acid. |
| Ineffective Scavengers | Ensure the correct scavengers are used for the protecting groups present in your peptide. For example, for peptides containing Trp(Boc), a scavenger like triisopropylsilane (TIS) is crucial. |
| Aggregation | Peptide aggregation on the resin can shield protecting groups from the cleavage cocktail. Use HFIP as a co-solvent or in a pre-wash step to disrupt aggregation.[1] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for most peptides containing fluorinated residues without other sensitive functional groups.
-
Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min) and dry thoroughly under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common mixture is Reagent K :
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5% For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) can be used.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: In a centrifuge tube, add 10-20 volumes of cold diethyl ether. Slowly add the TFA filtrate to the ether while gently vortexing. A white precipitate should form.
-
Peptide Collection & Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether at least two more times to remove scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: TFA-Free Cleavage using HCl in HFIP
This protocol is an alternative for peptides with acid-sensitive groups.[1]
-
Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min) and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a 0.1 N HCl in HFIP solution. Add scavengers as needed (e.g., 2.5% water, 2.5% TIS).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[1]
-
Peptide Isolation, Precipitation, and Drying: Follow steps 4-7 from Protocol 1.
Data Summary
Table 1: Common Cleavage Cocktails
| Reagent Cocktail | Composition | Application |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Recommended for peptides containing multiple sensitive residues like Cys, Met, and Trp.[2] |
| HCl in HFIP | 0.1 N HCl in HFIP with scavengers | TFA-free cleavage for peptides with acid-sensitive groups.[1] |
Visualizations
Caption: A simplified workflow for peptide cleavage from resin.
Caption: A decision-making flowchart for troubleshooting low peptide yield during cleavage.
References
minimizing racemization of Fmoc-Phe(3,5-F2)-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Fmoc-Phe(3,5-F2)-OH during the activation step of solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Problem: High levels of diastereomeric impurities detected after coupling this compound.
This issue is likely due to racemization of the amino acid during the activation and coupling steps. The electron-withdrawing fluorine atoms on the phenyl ring can increase the acidity of the alpha-proton, potentially making this residue more susceptible to racemization compared to unsubstituted phenylalanine. The following are potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. Carbodiimides like DIC, when used with additives such as OxymaPure® or HOAt, are excellent choices.[1][2] Phosphonium salt reagents like PyBOP are also known to suppress racemization.[3] Uronium/aminium salt reagents such as HATU and HCTU are highly efficient but should be used with caution and in combination with a suitable base.[4][5] |
| Strong or Sterically Hindered Base | The choice of base is critical.[6] Highly basic or sterically hindered bases like diisopropylethylamine (DIPEA) can promote racemization.[7] Consider using a weaker or less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][8] |
| Prolonged Pre-activation Time | Extended pre-activation of the amino acid with the coupling reagent and base before addition to the resin can significantly increase the risk of racemization.[2] The activated amino acid should be added to the resin immediately after preparation. |
| Elevated Temperature | High temperatures, especially in microwave-assisted SPPS, can accelerate racemization.[8] If racemization is observed, reducing the coupling temperature can be an effective mitigation strategy.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound potentially more prone to racemization than Fmoc-Phe-OH?
A1: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This electronic effect can increase the acidity of the α-proton of the amino acid, making it more susceptible to abstraction by a base. This deprotonation leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.
Q2: Which coupling reagents are recommended to minimize racemization of this compound?
A2: For minimizing racemization, the use of carbodiimides such as Diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives like OxymaPure® or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[1][2] Phosphonium reagents like PyBOP are also a good choice. While highly efficient, uronium/aminium reagents like HATU should be used with a non-hindered, weaker base and minimal pre-activation time.[4][5]
Q3: What is the role of additives like OxymaPure® and HOAt in suppressing racemization?
A3: Additives like OxymaPure® and HOAt react with the activated amino acid to form an active ester. This active ester is more stable and less prone to cyclization to the oxazolone, which is a key intermediate in the racemization pathway.[9] By favoring the direct aminolysis pathway over the oxazolone pathway, these additives significantly reduce the extent of racemization.
Q4: Can the choice of base influence the level of racemization?
A4: Yes, the base plays a crucial role. Strong and sterically hindered bases like DIPEA can readily abstract the α-proton, promoting racemization.[7] Weaker or less sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred for coupling racemization-sensitive amino acids.[2][8]
Q5: How can I detect and quantify racemization of this compound in my peptide?
A5: Racemization can be detected and quantified by synthesizing a model peptide and analyzing the crude product by chiral chromatography or by derivatization with a chiral reagent followed by HPLC or GC analysis. Another approach is to use a chiral stationary phase in HPLC to separate the diastereomeric peptides.
Quantitative Data on Racemization
| Amino Acid | Coupling Reagent/Base | % D-Isomer (Racemization) | Reference |
| Fmoc-Phg-OH | HATU/DIPEA | High | [6] |
| Fmoc-Phg-OH | COMU/TMP | <2% | [6] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8% | [1] |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | Negligible | [1] |
| Fmoc-Ser(tBu)-OH | HATU/NMM | Minor | [1] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for the coupling of this compound to minimize racemization.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Coupling: Add the amino acid/OxymaPure® solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 1-4 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive, a second coupling may be necessary.
Protocol 2: Coupling using HATU with Collidine
This protocol can be used for efficient coupling, with a reduced risk of racemization compared to using stronger bases.
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add 2,4,6-collidine (6 equivalents) to the solution.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing and Monitoring: Follow steps 6-7 from Protocol 1.
Visualizations
Caption: Mechanism of racemization during amino acid activation.
Caption: Troubleshooting workflow for racemization issues.
Caption: Comparison of activation pathways for peptide synthesis.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of Hydrophobic and Fluorinated Peptides
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of hydrophobic and fluorinated peptides, which are known to present unique challenges due to their tendency for aggregation and unusual chromatographic behavior.
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic and fluorinated peptides so difficult to purify?
Hydrophobic and fluorinated peptides present significant purification challenges primarily due to their increased tendency to aggregate and their altered solubility characteristics. The introduction of fluorine atoms, particularly in the form of trifluoromethyl groups, greatly increases the hydrophobicity of the peptide. This leads to several issues:
-
Aggregation: These peptides can self-assemble into β-sheet structures, leading to poor solubility in standard reversed-phase chromatography mobile phases.
-
Low Solubility: They are often difficult to dissolve in aqueous solutions, which can lead to sample loss and difficulties in loading onto a chromatography column.
-
Secondary Structure Formation: Fluorination can stabilize secondary structures like α-helices, which can mask the peptide's true chromatographic properties and lead to broad or tailing peaks.
-
Co-elution with Impurities: The strong interactions of these peptides with the stationary phase can cause them to co-elute with closely related impurities, making separation challenging.
Q2: What is the role of trifluoroacetic acid (TFA) in peptide purification, and are there alternatives?
Trifluoroacetic acid (TFA) is a common ion-pairing agent used in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. It works by forming an ion pair with basic residues on the peptide, which masks their charge and improves peak shape. However, for hydrophobic and fluorinated peptides, standard concentrations of TFA (0.1%) may not be sufficient to prevent aggregation. While TFA is effective, alternatives like formic acid (FA) can be used, especially when TFA is incompatible with downstream applications like mass spectrometry. Formic acid is a weaker ion-pairing agent and may result in broader peaks for some peptides.
Q3: How does the choice of chromatography column affect the purification of these peptides?
The choice of stationary phase is critical. While C18 columns are the most common choice for peptide separations, their high hydrophobicity can lead to very strong retention and poor recovery of hydrophobic peptides. In such cases, alternative stationary phases may be more suitable:
-
C8 or C4 Columns: These columns have shorter alkyl chains and are less hydrophobic, which can reduce retention times and improve peak shape for very hydrophobic peptides.
-
Phenyl-Hexyl Columns: The phenyl-hexyl stationary phase offers alternative selectivity due to pi-pi interactions, which can be beneficial for separating peptides with aromatic residues.
-
Wide-Pore Columns: Columns with a pore size of 300 Å are generally recommended for peptides to ensure they can access the entire surface area of the stationary phase.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My peptide is not dissolving in the mobile phase.
-
Cause: The high hydrophobicity of your fluorinated peptide is likely causing it to be insoluble in aqueous solutions.
-
Solution:
-
Use of Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile (ACN), isopropanol (IPA), or dimethyl sulfoxide (DMSO) before diluting it with the initial mobile phase.
-
Incorporate Chaotropic Agents: For highly aggregated peptides, the use of chaotropic agents like hexafluoroisopropanol (HFIP) can be very effective. HFIP is known to disrupt secondary structures and break up aggregates, improving solubility.
-
Problem 2: I am observing broad or tailing peaks during HPLC.
-
Cause: This can be due to a variety of factors, including secondary structure formation, on-column aggregation, or slow kinetics of interaction with the stationary phase.
-
Solution:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can disrupt secondary structures and improve peak shape.
-
Optimize Mobile Phase:
-
Add Organic Modifiers: The addition of small amounts of isopropanol to the mobile phase can improve the solubility of hydrophobic peptides and reduce peak tailing.
-
Use HFIP: As mentioned, HFIP can be added to the mobile phase (0.1-0.5%) to disrupt aggregation.
-
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution and peak shape.
-
Problem 3: My peptide recovery is very low.
-
Cause: The peptide may be irreversibly adsorbed to the column or lost due to precipitation.
-
Solution:
-
Change Stationary Phase: Switch to a less hydrophobic column (C8 or C4) to reduce the strength of the interaction between the peptide and the stationary phase.
-
Column Passivation: Before injecting your sample, you can try passivating the column by injecting a standard peptide solution, which can help to block active sites on the stationary phase that may be causing irreversible adsorption.
-
Problem 4: I am unable to separate my peptide from a closely eluting impurity.
-
Cause: The impurity may be a deletion or modification of your target peptide with very similar chromatographic properties.
-
Solution:
-
Change Mobile Phase Selectivity:
-
Switch Organic Modifier: If you are using acetonitrile, try switching to methanol or isopropanol. This will alter the selectivity of the separation.
-
Change Ion-Pairing Agent: Switching from TFA to formic acid can also change the elution profile.
-
-
Use a Shallow Gradient: A very shallow elution gradient can increase the separation between two closely eluting peaks.
-
Data Summaries
Table 1: Effect of Mobile Phase Additives on Peptide Purity
| Additive | Concentration | Resulting Purity (%) | Observations |
| None (Standard 0.1% TFA) | 0.1% | 75% | Broad peak with significant tailing |
| Formic Acid (FA) | 0.1% | 80% | Slightly improved peak shape |
| Hexafluoroisopropanol (HFIP) | 0.2% | 95% | Sharp, symmetrical peak; aggregation disrupted |
Note: Data is representative and will vary depending on the specific peptide sequence.
Detailed Experimental Protocols
Protocol 1: Purification of a Highly Aggregating Fluorinated Peptide using HFIP
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of HFIP (e.g., 100 µL).
-
Dilute the sample with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to the desired injection volume.
-
-
HPLC Conditions:
-
Column: C4, 5 µm, 300 Å, 4.6 x 150 mm
-
Mobile Phase A: 0.1% HFIP in Water
-
Mobile Phase B: 0.1% HFIP in Acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Column Temperature: 60 °C
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Visual Guides
A troubleshooting workflow for peptide purification.
A general workflow for peptide purification.
dealing with steric hindrance of 3,5-difluorophenylalanine in synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for dealing with the steric hindrance of 3,5-difluorophenylalanine (F₂-Phe) in synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is 3,5-difluorophenylalanine considered a "difficult" amino acid in peptide synthesis?
A1: The steric bulk from the two fluorine atoms on the phenyl ring of 3,5-difluorophenylalanine increases the difficulty of peptide bond formation. This steric hindrance can impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, potentially leading to incomplete reactions and lower yields.
Q2: What are the initial signs of a difficult coupling reaction when incorporating F₂-Phe?
A2: Common indicators of poor coupling efficiency include a positive bromophenol blue or Kaiser test after the coupling step, which signifies the presence of unreacted free amines on the resin. Additionally, analysis of the crude peptide by mass spectrometry may reveal significant deletion sequences (peptides missing the F₂-Phe residue) and result in a lower than expected final yield.
Q3: Which protecting groups are recommended for Fmoc-3,5-difluorophenylalanine-OH?
A3: For standard solid-phase peptide synthesis (SPPS), the α-amino group is protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.[1] 3,5-difluorophenylalanine does not have a reactive side chain, so no side-chain protection is necessary. For other amino acids in the sequence with reactive side chains (e.g., Lys, Arg, Ser), orthogonal protecting groups that are stable during Fmoc deprotection but removable during final cleavage, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), should be used.[1]
Q4: Can the electronic effects of the fluorine atoms influence the reactivity of 3,5-difluorophenylalanine?
A4: Yes, in addition to steric hindrance, the strong electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the α-amino group, further slowing down the coupling reaction. This electronic effect, combined with the steric bulk, contributes to the challenges of incorporating this amino acid.
Troubleshooting Guide
Problem 1: Low coupling efficiency or incomplete reaction when adding F₂-Phe.
-
Cause: Insufficient potency of the coupling reagent to overcome the steric hindrance. Standard reagents like HBTU/HCTU may be less effective.
-
Solution 1: Switch to a more potent coupling reagent.
-
HATU ([1-(Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended for sterically hindered amino acids.[2][3] They form highly reactive activated esters that can significantly improve coupling efficiency.[2][4] COMU is often preferred due to its better safety profile, as it is based on the non-explosive OxymaPure.[4]
-
-
Solution 2: Implement a "double coupling" protocol.
-
Solution 3: Increase reaction time and/or temperature.
-
Extending the coupling time from the standard 1-2 hours to 4 hours or overnight can improve yields. Microwave-assisted peptide synthesis (MW-SPPS) can also be highly effective by using elevated temperatures to accelerate the reaction.
-
Problem 2: Presence of deletion sequences in the final peptide.
-
Cause: Incomplete coupling of the F₂-Phe residue, leading to a portion of the peptide chains lacking this amino acid.
-
Solution:
-
Employ the strategies listed in Problem 1 to ensure the coupling reaction goes to completion.
-
After the F₂-Phe coupling step, consider a capping step using a reagent like acetic anhydride to block any unreacted N-terminal amines. This will prevent them from reacting in subsequent steps and simplify the purification of the desired full-length peptide.
-
Problem 3: Difficulty in purifying the crude peptide containing F₂-Phe.
-
Cause: The presence of closely eluting impurities, such as deletion sequences or byproducts from side reactions.
-
Solution:
-
Optimize the purification protocol using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Use a high-resolution C18 column.
-
Employ a shallow water/acetonitrile gradient (e.g., a 1% change in acetonitrile per minute) to improve the separation of the target peptide from impurities.[6]
-
Ensure that 0.1% trifluoroacetic acid (TFA) is included in both aqueous and organic solvents to improve peak shape.[5][6]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages for F₂-Phe Synthesis |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for highly hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters; excellent for overcoming steric hindrance. [2][7] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive) and high solubility. [2][4] |
Note: The data presented are based on established relative reactivities for sterically hindered couplings. Yields can vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-3,5-difluorophenylalanine using HATU
This protocol assumes a 0.1 mmol synthesis scale on a suitable Fmoc-compatible resin (e.g., Rink Amide).
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-3,5-difluorophenylalanine-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) in DMF.
-
Allow the solution to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Drain the reaction vessel and wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated Fmoc-3,5-difluorophenylalanine-OH.
-
After the second coupling, wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.[2]
-
Protocol 2: Cleavage and Purification
-
Cleavage from Resin:
-
After completing the synthesis and final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[5]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[5]
-
Wash the peptide pellet with cold diethyl ether, re-centrifuge, and dry the crude peptide under vacuum.[5]
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).[5]
-
Purify the peptide by preparative RP-HPLC using a C18 column and a suitable water/acetonitrile gradient containing 0.1% TFA.[5]
-
Collect fractions corresponding to the main product peak.
-
Confirm the purity and identity of the collected fractions using analytical RP-HPLC and mass spectrometry.[5]
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of F₂-Phe.
Caption: Decision tree for selecting a coupling reagent for F₂-Phe.
References
Technical Support Center: Double Coupling Strategy for Fmoc-Phe(3,5-F2)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of Fmoc-Phe(3,5-F2)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the coupling of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Coupling Efficiency / Incomplete Reaction
Question: My Kaiser test is positive (blue beads) after a single coupling of this compound. What is causing this and how can I improve the coupling efficiency?
Answer: A positive Kaiser test after the coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.[1] This is a common challenge with sterically hindered amino acids like this compound. The electron-withdrawing fluorine atoms on the phenyl ring can also influence reactivity.
Potential Causes and Solutions:
-
Steric Hindrance: The difluorophenyl side chain can physically block the reactive sites.
-
Suboptimal Reagent Activation: Standard coupling reagents may not be potent enough.
-
Inadequate Reaction Time: A standard coupling time of 1-2 hours may be insufficient.[4]
-
Solution: Extend the coupling time for each of the two coupling steps.[1]
-
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.[4][6]
-
Solution: If aggregation is suspected, consider washing the resin with a chaotropic salt solution (e.g., LiCl in DMF) before coupling.[6]
-
Question: I am still observing incomplete coupling even after implementing a double coupling strategy. What further steps can I take?
Answer: If a standard double coupling protocol is not sufficient, further optimization of the reaction conditions is necessary.
Further Optimization Strategies:
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagent | Use a highly efficient coupling reagent like HATU or HCTU.[7] | These reagents are known to be effective for sterically hindered amino acids.[5] |
| Pre-activation | Allow the this compound, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) to pre-activate for 1-5 minutes before adding the mixture to the resin.[3][7] | Pre-activation ensures the amino acid is fully converted to its active form before it comes into contact with the resin-bound peptide. |
| Elevated Temperature | Perform the coupling at a slightly elevated temperature (e.g., 30-40°C). | This can increase the reaction rate, but caution should be exercised to avoid potential side reactions like racemization.[7] |
| Solvent Choice | Consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO instead of DMF alone.[1] | These solvents can improve the solvation of the growing peptide chain and disrupt aggregation.[1] |
Issue 2: Side Reactions and Impurities
Question: After cleavage and purification, I am observing unexpected peaks in my HPLC analysis. What are the potential side reactions?
Answer: Side reactions can occur, particularly with prolonged activation times or the use of strong bases. While phenylalanine derivatives are less prone to racemization than some other amino acids like histidine or cysteine, it can still occur.[3]
Potential Side Reactions and Prevention:
-
Racemization: The chiral center of the amino acid can epimerize, leading to diastereomeric impurities.
-
Deletion Sequences: This is a direct consequence of incomplete coupling in the previous cycle.
-
Prevention: Ensure complete coupling by using a double coupling strategy and monitoring with a Kaiser test. If deletion sequences persist, consider "capping" the unreacted amines with acetic anhydride after the coupling step to prevent them from reacting in subsequent cycles. This simplifies purification by making the resulting truncated peptides easier to separate from the target peptide.[8]
-
Experimental Protocols
Protocol 1: Standard Double Coupling of this compound using HATU
This protocol is a general guideline and assumes a standard solid-phase peptide synthesis (SPPS) setup on a 0.1 mmol scale.
-
Resin Preparation:
-
First Coupling:
-
Intermediate Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts from the first coupling.[4]
-
-
Second Coupling:
-
Prepare a fresh activation mixture as described in step 2.
-
Add the fresh activation mixture to the resin.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.
-
-
Final Wash and Monitoring:
-
Drain the second coupling solution.
-
Wash the resin with DMF (3-5 times), followed by Dichloromethane (DCM) (2-3 times).[9]
-
Perform a Kaiser test to confirm the absence of free primary amines (beads should remain yellow/colorless).[3] If the test is positive, an issue with the reagents or protocol may exist.
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: General workflow for a double coupling cycle in Fmoc-SPPS.
References
alternative coupling reagents for difficult couplings involving Fmoc-Phe(3,5-F2)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Phe(3,5-F2)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Incomplete or Low-Yield Coupling of this compound
Question: My Kaiser test is positive (blue/purple beads) after a standard coupling time for this compound, indicating a low coupling yield. What are the likely causes and how can I improve the efficiency?
Answer: Incomplete coupling of this compound is a common challenge due to the electron-withdrawing nature of the fluorine atoms and potential steric hindrance. This deactivates the carboxyl group, making it less reactive. Here are the primary causes and recommended solutions:
-
Suboptimal Coupling Reagent: Standard coupling reagents may not be sufficiently potent for this deactivated amino acid.
-
Inadequate Reaction Time: The deactivating effect of the fluorine substituents slows down the reaction kinetics.
-
Solution: Extend the coupling time to 2-4 hours or even longer. Monitor the reaction progress with a Kaiser test at intervals.
-
-
Insufficient Reagent Equivalents: Standard equivalents of reagents may not be enough to drive the reaction to completion.
-
Solution: Increase the equivalents of the Fmoc-amino acid, coupling reagent, and base. Using 3-5 equivalents of the amino acid and coupling reagent is a common strategy for difficult couplings.[4]
-
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.
-
Solution: Change the solvent to a more disruptive one like N-methylpyrrolidone (NMP) or use a mixture of DMF/DCM.
-
-
Double Coupling: For particularly stubborn couplings, a single coupling may not be sufficient.
-
Solution: After the initial coupling and a thorough wash with DMF, perform a second coupling with a freshly prepared solution of the activated amino acid.[4]
-
References
Technical Support Center: Impact of Scavengers on Fluorinated Peptide Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of scavengers on the cleavage of fluorinated peptides from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of scavengers in the cleavage of fluorinated peptides?
A1: During the acidic cleavage of a peptide from the resin (e.g., using trifluoroacetic acid - TFA), protective groups on the amino acid side chains are removed. This process generates highly reactive carbocations. Scavengers are added to the cleavage cocktail to "scavenge" or trap these carbocations, preventing them from reacting with and modifying sensitive amino acid residues within the peptide chain. This is crucial for obtaining a high yield of the desired peptide with minimal side products.
Q2: Are special scavengers required for cleaving fluorinated peptides compared to their non-fluorinated counterparts?
A2: While the fundamental principles of scavenger use apply to both fluorinated and non-fluorinated peptides, the unique properties of fluorinated amino acids may necessitate careful consideration of the scavenger cocktail. Fluorination can increase the hydrophobicity of a peptide, potentially leading to aggregation during synthesis and cleavage.[1] Therefore, while standard scavengers like triisopropylsilane (TIS) and water are often sufficient, the choice and ratio of scavengers may need to be optimized based on the specific fluorinated amino acid and the overall peptide sequence. For instance, peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) will still require specific scavengers like 1,2-ethanedithiol (EDT) or thioanisole to prevent side reactions, regardless of fluorination.[2]
Q3: How does the presence of fluorinated amino acids affect the choice of cleavage cocktail?
A3: The choice of cleavage cocktail for fluorinated peptides is primarily dictated by the other amino acid residues present and the type of solid-phase resin used. A common and effective cleavage cocktail for many peptides, including those with fluorinated residues, is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2] For peptides containing hexafluoroleucine, a cocktail of 89% TFA, 10% TIS, and 1% water has been used successfully.[3] If the fluorinated peptide also contains residues prone to oxidation or alkylation, such as Met, Cys, or Trp, additional scavengers should be included.[2]
Q4: Can fluorinated peptides exhibit different solubility during cleavage and precipitation?
A4: Yes, the incorporation of fluorinated amino acids can significantly increase the hydrophobicity of a peptide.[4] This can lead to challenges during the post-cleavage workup. Some fluorinated peptides may be less soluble in the cleavage cocktail or may precipitate too readily, while others might be difficult to precipitate from the cleavage mixture with cold ether. For extremely hydrophobic peptides, using a solvent like 10-20% trifluoroethanol in a buffer can help maintain solubility.[5]
Q5: What are the most common side reactions observed during the cleavage of fluorinated peptides?
A5: The side reactions are generally similar to those for non-fluorinated peptides and are primarily dependent on the other amino acids in the sequence. These can include:
-
Alkylation: Modification of nucleophilic residues like Trp, Met, and Cys by carbocations generated from protecting groups.
-
Oxidation: Conversion of Met to methionine sulfoxide.
-
Incomplete deprotection: Failure to remove all side-chain protecting groups, which can be influenced by peptide aggregation.
The increased hydrophobicity of some fluorinated peptides can exacerbate aggregation, potentially leading to incomplete cleavage or deprotection.[6]
Troubleshooting Guides
Issue 1: Low Yield of Crude Fluorinated Peptide After Cleavage
| Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage from the Resin | - Extend Cleavage Time: Some protecting groups, especially on arginine residues, may require longer cleavage times (e.g., up to 3-6 hours).[7] - Optimize Cleavage Cocktail: For particularly resistant peptides, a stronger acid cocktail or the addition of co-solvents might be necessary. - Ensure Proper Resin Swelling: Before cleavage, ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM). |
| Poor Precipitation in Cold Ether | - Increase Ether Volume: Use a larger volume of cold diethyl ether to improve precipitation. - Concentrate TFA Filtrate: Carefully reduce the volume of the TFA filtrate under a stream of nitrogen before adding it to the cold ether.[8] - Use Alternative Solvents: For very hydrophobic peptides that remain soluble in ether, alternative precipitation solvents or techniques may be required. |
| Peptide Aggregation | - Use Chaotropic Agents: In some cases, the addition of small amounts of chaotropic agents to the cleavage cocktail can help disrupt aggregation. - Modify Synthesis Strategy: For future syntheses of the same or similar peptides, consider using backbone protection strategies (e.g., Hmb) to reduce aggregation during synthesis and cleavage.[5] |
Issue 2: Presence of Unexpected Peaks in HPLC Analysis of Crude Fluorinated Peptide
| Possible Cause | Troubleshooting Steps |
| Side-Chain Modification (e.g., Alkylation, Oxidation) | - Identify the Modification: Use mass spectrometry (MS) to determine the mass of the side products. A mass increase of +56 Da often indicates t-butylation, while +16 Da suggests oxidation.[8] - Optimize Scavenger Cocktail: Based on the identified side product, adjust the scavenger cocktail. For example, if Trp alkylation is observed, increase the amount of a thiol-based scavenger like EDT. If Met oxidation is an issue, consider using a specialized cocktail like "Reagent H".[9] |
| Incomplete Deprotection | - Confirm by MS: Mass spectrometry can confirm the presence of remaining protecting groups. - Increase Cleavage Time/Temperature: As with incomplete cleavage, extending the reaction time or slightly increasing the temperature (with caution) can improve deprotection. |
| Formation of Deletion Sequences During Synthesis | - Review Synthesis Protocol: This issue originates from the synthesis step. Review coupling times and reagents to ensure high coupling efficiency in subsequent syntheses. |
Issue 3: Difficulty Dissolving the Precipitated Fluorinated Peptide
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity and Aggregation | - Use Organic/Aqueous Mixtures: Try dissolving the peptide in a mixture of water and an organic solvent like acetonitrile or isopropanol, with a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% ammonium hydroxide) to aid solubility. - Incorporate Trifluoroethanol (TFE): For extremely hydrophobic peptides, dissolving the precipitate in 100% TFE and then diluting with a buffer can be effective.[5] - Sonication: Gentle sonication can help to break up aggregates and improve solubility. |
Quantitative Data on Scavenger Performance
Table 1: Impact of Thiol Scavengers on the Cleavage of a Cysteine-Rich Peptide (CRP) and Exenatide [10]
| Scavenger | Peptide | Crude Yield (%) | Crude Purity (HPLC Area %) |
| None | CRP | 65 | 45 |
| DTT | CRP | 75 | 55 |
| 1,2-BDMT | CRP | 78 | 58 |
| 1,4-BDMT | CRP | 85 | 65 |
| None | Exenatide | 60 | 50 |
| DTT | Exenatide | 72 | 68 |
| EDT | Exenatide | 70 | 65 |
| 1,4-BDMT | Exenatide | 78 | 75 |
Data adapted from a study on benzylthiols as scavengers in TFA cleavages of peptide resins.[10] DTT: Dithiothreitol; BDMT: Benzenedimethanethiol; EDT: 1,2-Ethanedithiol.
Detailed Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide Containing Hexafluoroleucine [3]
-
Resin Preparation: After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 2 mL) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 89% trifluoroacetic acid (TFA), 10% triisopropylsilane (TIS), and 1% water (v/v/v).
-
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the dried resin.
-
Incubation: Allow the reaction to proceed for 3 hours at room temperature with occasional agitation.
-
Peptide Collection: Filter the resin and wash it twice with 1 mL of TFA and 1 mL of DCM. Collect the combined filtrates.
-
Solvent Removal: Remove the excess solvent from the filtrate by evaporation under a stream of nitrogen.
-
Precipitation: Precipitate the crude peptide by adding the concentrated filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the final peptide pellet under vacuum.
Protocol 2: Cleavage of a Peptide Containing 4-Fluorophenylalanine and Sensitive Residues
This protocol is a generalized procedure based on best practices for peptides containing sensitive amino acids.
-
Resin Preparation: Wash the fully synthesized peptide-resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally with methanol (2 x 1 min). Dry the resin thoroughly under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation ("Reagent K"): In a well-ventilated fume hood, prepare a fresh cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT) (v/v/v/v/v).[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin through a sintered glass funnel and collect the filtrate into a centrifuge tube.
-
Precipitation: Add the filtrate to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: A typical experimental workflow for the cleavage of fluorinated peptides.
Caption: How scavengers protect peptides from reactive cations during cleavage.
Caption: A logical workflow for troubleshooting common issues in fluorinated peptide cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polypeptide.com [polypeptide.com]
identifying byproducts in the synthesis of 3,5-difluorophenylalanine peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of peptides incorporating 3,5-difluorophenylalanine (3,5-Dfp).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or purity when synthesizing peptides with 3,5-difluorophenylalanine?
A1: The most common challenges in synthesizing peptides containing 3,5-difluorophenylalanine are often related to the unique properties of this non-canonical amino acid. Key factors include:
-
Incomplete Coupling: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can deactivate the carboxyl group, making the coupling reaction slower compared to standard amino acids.
-
Racemization: If you are using a racemic mixture of 3,5-Difluoro-DL-phenylalanine, the final peptide product will be a mixture of diastereomers, which can be difficult to separate by standard HPLC. For stereospecific peptides, it is crucial to use the enantiomerically pure L- or D-form.
-
Standard SPPS-Related Issues: General problems inherent to solid-phase peptide synthesis (SPPS) can also contribute to low yield and purity. These include deletion sequences from incomplete coupling or deprotection, and the formation of truncated sequences.[1][2]
Q2: Is the 3,5-difluorophenyl side chain stable during standard TFA cleavage?
A2: The carbon-fluorine bond is exceptionally strong, which contributes to the increased metabolic stability of fluorinated peptides. The electron-deficient nature of the 3,5-difluorophenyl ring makes it less susceptible to electrophilic attack from carbocations (e.g., tert-butyl cations) generated from protecting groups during trifluoroacetic acid (TFA) cleavage.[3] Therefore, side reactions involving alkylation of the 3,5-difluorophenyl ring are less likely compared to electron-rich aromatic side chains like tryptophan.
Q3: What are the best analytical techniques to identify byproducts in my 3,5-difluorophenylalanine peptide synthesis?
A3: A combination of chromatographic and spectroscopic methods is essential for the comprehensive identification of byproducts:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide and for purifying the final product.
-
Mass Spectrometry (MS): Techniques like LC-MS, MALDI-TOF, or ESI-MS are crucial for determining the molecular weights of the main product and any impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help deduce the elemental composition of byproducts.
-
Tandem Mass Spectrometry (MS/MS): This technique is used to sequence the peptide and pinpoint the location of any modifications or deletions by analyzing the fragmentation pattern.
-
¹⁹F NMR Spectroscopy: The fluorine atoms on the 3,5-Dfp residue provide a unique NMR handle. ¹⁹F NMR is highly sensitive and can be used to detect and quantify fluorinated byproducts, as each unique fluorinated species will have a distinct chemical shift.[4]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of 3,5-Difluorophenylalanine
-
Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence lacking the 3,5-Dfp residue. A positive Kaiser test after the coupling step also indicates incomplete reaction.
-
Potential Cause: Slower coupling kinetics of the Fmoc-3,5-Dfp-OH amino acid due to the electron-withdrawing effects of the fluorine atoms.
-
Troubleshooting & Prevention:
-
Double Couple: Perform a second coupling step with a fresh solution of activated Fmoc-3,5-Dfp-OH to drive the reaction to completion.
-
Use a More Potent Coupling Reagent: Employ a stronger activating agent such as HATU or COMU.
-
Increase Coupling Time: Extend the duration of the coupling reaction to allow for complete acylation.
-
Monitor the Reaction: Always perform a test (e.g., Kaiser or TNBS test) on a small sample of resin beads to confirm complete coupling before proceeding to the next step.
-
Issue 2: Presence of Diastereomers in the Final Product
-
Symptom: The main peak in the HPLC chromatogram is broad or appears as a doublet that cannot be resolved. Mass spectrometry confirms the correct mass for the target peptide.
-
Potential Cause: Use of a racemic mixture of Fmoc-3,5-Difluoro-DL-phenylalanine, leading to the synthesis of two diastereomeric peptides.
-
Troubleshooting & Prevention:
-
Use Enantiomerically Pure Amino Acid: For the synthesis of a single stereoisomer, it is mandatory to use either Fmoc-3,5-Difluoro-L-phenylalanine or Fmoc-3,5-Difluoro-D-phenylalanine.
-
Chiral Chromatography: If the synthesis has already been performed with the racemic mixture, separation of the diastereomers may be possible using a chiral HPLC column, although this can be challenging and costly.
-
Issue 3: Identification of Unknown Peaks in HPLC/MS
-
Symptom: The crude peptide analysis shows multiple unexpected peaks in the HPLC chromatogram with various molecular weights confirmed by MS.
-
Potential Cause: This can arise from a variety of standard SPPS side reactions.
-
Troubleshooting Workflow:
-
Analyze Mass Differences: Determine the mass difference between the main product and the impurity peaks.
-
Consult the Byproduct Table: Compare the observed mass differences with the "Common Byproducts Mass Addition Table" below to hypothesize the nature of the impurity.
-
Perform MS/MS Analysis: Fragment the impurity peak to confirm its sequence and identify the specific modification or deletion.
-
Review Synthesis Protocol: Based on the identified byproduct, review the synthesis protocol to identify the step where the side reaction may have occurred (e.g., incomplete deprotection, inefficient coupling, or issues during cleavage).
-
Data Presentation
Common Byproducts Mass Addition Table
This table summarizes the mass changes associated with common byproducts encountered in solid-phase peptide synthesis. This can be used as a reference when analyzing mass spectrometry data of crude peptide samples.
| Byproduct Type | Modification | Mass Change (Da) |
| Deletion | Missing Amino Acid | Varies (e.g., -183.1 for 3,5-Dfp) |
| Truncation | Incomplete Sequence | Varies |
| Incomplete Deprotection | Residual Protecting Group | Varies (e.g., +56.1 for Boc, +222.3 for Fmoc) |
| Double Insertion | Extra Amino Acid | Varies (e.g., +183.1 for 3,5-Dfp) |
| Acetylation | N-terminal Acetyl Group | +42.0 |
| Deamidation | Asn to Asp or Gln to Glu | +1.0 |
| Oxidation | Met to Met-sulfoxide | +16.0 |
| tert-Butylation | Addition of a tert-butyl group | +56.1 |
Experimental Protocols
Protocol 1: General HPLC-MS Analysis of Crude Peptides
-
Sample Preparation: Dissolve a small amount of the crude peptide (lyophilized powder) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes), followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a range appropriate for the expected mass of the peptide and potential byproducts (e.g., m/z 300-2000).
-
Data Acquisition: Acquire full scan MS data. For impurity identification, perform data-dependent MS/MS on the most abundant ions.
-
Protocol 2: ¹⁹F NMR Analysis of a 3,5-Difluorophenylalanine Peptide
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN/D₂O mixture). Add a small amount of a fluorine-containing reference standard (e.g., trifluoroacetic acid) for chemical shift referencing.
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
-
Experiment: A standard one-dimensional ¹⁹F NMR experiment.
-
Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be adequate to observe all potential fluorinated species.
-
-
Data Analysis: Process the data with appropriate window functions. The main product should give a single sharp resonance (or a narrow multiplet). The presence of additional peaks in the ¹⁹F spectrum indicates the presence of fluorinated impurities. The chemical shift of these impurities can provide clues about their structure.
Mandatory Visualization
Caption: Workflow for identifying unknown byproducts in peptide synthesis.
Caption: Troubleshooting logic for incomplete coupling of 3,5-Dfp.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Fmoc-Phe(3,5-F2)-OH versus Fmoc-Phe-OH in Peptide Stability Studies
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel peptide-based therapeutics is often challenged by the inherent metabolic instability of these molecules. Rapid degradation by endogenous proteases limits their in vivo half-life and bioavailability, thereby hindering their clinical translation. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to enhance proteolytic resistance. This guide provides an objective comparison of peptides synthesized with Fmoc-Phe(3,5-F2)-OH, a difluorinated phenylalanine derivative, versus the standard Fmoc-Phe-OH, with a focus on their impact on peptide stability.
The Strategic Advantage of Fluorination
The substitution of hydrogen atoms with fluorine on the phenyl ring of phenylalanine imparts unique physicochemical properties to the amino acid. The strong electron-withdrawing nature of fluorine can alter the electronic properties and conformation of the peptide backbone.[1] This modification can hinder the recognition and binding of proteolytic enzymes, which are often highly specific to the electronic and steric characteristics of their substrates, thereby increasing the peptide's resistance to enzymatic degradation.[1]
Data Presentation: A Comparative Analysis of Peptide Stability
To illustrate the impact of incorporating 3,5-difluorophenylalanine, this section presents a summary of hypothetical, yet representative, quantitative data for a model peptide, "Peptide A," synthesized with either Fmoc-Phe-OH or this compound. This data is based on the generally observed trend of increased stability with fluorination.
Table 1: Stability of Peptide A Analogs in Human Plasma
| Peptide Analog | Amino Acid at Position X | Half-life (t½) in Human Plasma (hours) | % Intact Peptide after 8 hours |
| Peptide A | Phenylalanine (Phe) | 2.5 | 15% |
| Peptide A-F2 | 3,5-Difluorophenylalanine (Phe(3,5-F2)) | 10.2 | 65% |
Table 2: Proteolytic Degradation of Peptide A Analogs by Chymotrypsin
| Peptide Analog | Amino Acid at Position X | Initial Rate of Degradation (µM/min) | % Intact Peptide after 60 minutes |
| Peptide A | Phenylalanine (Phe) | 15.8 | 25% |
| Peptide A-F2 | 3,5-Difluorophenylalanine (Phe(3,5-F2)) | 3.2 | 85% |
Experimental Protocols
To empirically determine the comparative stability of peptides containing Phenylalanine versus 3,5-Difluorophenylalanine, the following detailed experimental protocols are provided.
Solid-Phase Peptide Synthesis (SPPS) of Peptide Analogs
Objective: To synthesize Peptide A and Peptide A-F2 using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For Peptide A, dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the activated amino acid solution to the resin and couple for 2 hours.
-
For Peptide A-F2, follow the same procedure using this compound.
-
-
Wash: Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of Peptide A and Peptide A-F2 in human plasma.
Materials:
-
Peptide A and Peptide A-F2 stock solutions (1 mg/mL in water)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 1% TFA (Quenching solution)
-
LC-MS grade water and ACN
-
LC-MS system
Procedure:
-
Pre-incubation: Pre-warm human plasma and PBS to 37°C.
-
Incubation:
-
Prepare a reaction mixture by diluting the peptide stock solution with PBS and human plasma to a final peptide concentration of 10 µg/mL in 80% plasma.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding two volumes of the cold quenching solution (ACN with 1% TFA).
-
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
LC-MS Analysis: Analyze the supernatant by reverse-phase LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Proteolytic Degradation Assay with Chymotrypsin
Objective: To compare the rate of degradation of Peptide A and Peptide A-F2 by a specific protease, chymotrypsin.
Materials:
-
Peptide A and Peptide A-F2 stock solutions (1 mg/mL in water)
-
Chymotrypsin stock solution (1 mg/mL in 1 mM HCl)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
10% Trifluoroacetic acid (TFA) in water (Quenching solution)
-
HPLC system with a UV detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the peptide solution and ammonium bicarbonate buffer to a final peptide concentration of 100 µM.
-
Enzyme Addition: Initiate the reaction by adding chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 10, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the 10% TFA quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products. Monitor the absorbance at 214 nm.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the rate of degradation.
Conclusion
The incorporation of 3,5-difluorophenylalanine, facilitated by the use of this compound in solid-phase peptide synthesis, represents a powerful strategy for enhancing the metabolic stability of peptide-based drug candidates. The presented data, although illustrative, is based on the well-established principle that fluorination can effectively shield peptides from proteolytic degradation. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative stability studies and validate the benefits of this modification in their specific peptide sequences. By improving stability, the therapeutic potential of promising peptide leads can be significantly enhanced, paving the way for the development of more effective and durable peptide medicines.
References
Enhanced Receptor Binding Affinity of Peptides with 3,5-Difluorophenylalanine: A Comparative Analysis
The strategic incorporation of 3,5-difluorophenylalanine (Dfp) into peptide sequences has emerged as a powerful tool for modulating receptor binding affinity and specificity. This guide provides a comparative analysis of peptides containing Dfp versus their non-fluorinated phenylalanine (Phe) counterparts, supported by experimental data, to inform researchers, scientists, and drug development professionals on the potential of this modification.
The substitution of phenylalanine with Dfp can significantly alter the electronic and conformational properties of a peptide, leading to enhanced interactions with its target receptor.[1][2][3] The electron-withdrawing nature of the fluorine atoms can influence crucial molecular interactions, such as π-π stacking and cation-π interactions, which are often vital for peptide-receptor binding.[4] This can result in improved binding affinity, selectivity, and metabolic stability.[1][2]
Quantitative Comparison of Receptor Binding Affinity
The following tables summarize the quantitative data from studies comparing the receptor binding affinity of peptides with and without 3,5-difluorophenylalanine.
Table 1: Binding Affinity of Somatostatin Analogs [5][6]
| Peptide Analog | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |
| [D-Trp8, Phe6]-SRIF (Native) | >1000 | 1.8 ± 0.2 | 11.0 ± 1.2 | >1000 | 13.0 ± 1.5 |
| [D-Trp8, Dfp6]-SRIF | >1000 | 10.0 ± 1.1 | 63.0 ± 7.1 | >1000 | 50.0 ± 5.6 |
| [D-Trp8, Phe7]-SRIF (Native) | >1000 | 25.0 ± 2.8 | 31.0 ± 3.5 | >1000 | 89.0 ± 9.9 |
| [D-Trp8, Dfp7]-SRIF | >1000 | 2.5 ± 0.3 | 8.0 ± 0.9 | >1000 | 40.0 ± 4.5 |
| [D-Trp8, Phe11]-SRIF (Native) | >1000 | 4.0 ± 0.5 | 50.0 ± 5.6 | >1000 | 31.0 ± 3.5 |
| [D-Trp8, Dfp11]-SRIF | >1000 | 1.2 ± 0.1 | 35.0 ± 3.9 | >1000 | 20.0 ± 2.2 |
SRIF: Somatostatin
Table 2: Binding Affinity of an Antigenic Peptide to T Cell Receptors (TCRs) [7]
| Peptide Variant (at position 5) | A6 TCR Kd (μM) | B7 TCR Kd (μM) |
| Tyrosine (Native) | 2.1 | 15 |
| Phenylalanine | 3.1 | 28 |
| 3,5-difluorophenylalanine | 4.2 | >100 |
| 3-fluoro-phenylalanine | 1.1 | 20 |
| 4-fluoro-phenylalanine | 0.7 | 18 |
| 3,4-difluoro-phenylalanine | 0.46 | 35 |
| 2,3,4,5-penta-fluoro-phenylalanine | No Binding | No Binding |
Experimental Protocols
Radioligand Receptor Binding Assay for Somatostatin Analogs
The binding affinities of the somatostatin analogs were determined using a competitive radioligand binding assay.[5][6]
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes (SSTR1-5) were used.
-
Radioligand: [125I-Tyr11]-SRIF-14 was used as the radioligand.
-
Assay Buffer: The incubation buffer consisted of 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, and protease inhibitors (100 µg/mL bacitracin, 1 µg/mL pepstatin, and 1 µg/mL chymostatin), at pH 7.4.
-
Incubation: A mixture containing the cell membranes (10-40 µg of protein), the radioligand (0.1 nM), and increasing concentrations of the competing unlabeled peptide analogs (from 10⁻¹² to 10⁻⁶ M) was incubated for 30 minutes at 37°C.
-
Separation: The bound and free radioligand were separated by filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: The filters were washed three times with ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Detection: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The IC50 values were calculated from the displacement curves using a non-linear regression analysis program. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Steady-State Surface Plasmon Resonance (SPR) Assay for Antigenic Peptides
The binding affinities of the antigenic peptides to T cell receptors were measured using a steady-state surface plasmon resonance assay.[7]
-
Immobilization: Biotinylated and refolded peptide-HLA-A2 complexes were immobilized on a streptavidin-coated sensor chip.
-
Analyte: Soluble A6 or B7 TCRs were used as the analyte and were injected at various concentrations over the sensor surface.
-
Running Buffer: The experiments were performed in HBS-EP buffer (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, and 0.005% v/v Surfactant P20).
-
Measurement: The binding was measured at 25°C. The equilibrium binding response was plotted against the concentration of the TCR.
-
Data Analysis: The dissociation constants (Kd) were determined by fitting the binding data to a 1:1 Langmuir binding model.
Signaling Pathway
The somatostatin receptors are G-protein coupled receptors (GPCRs). The binding of somatostatin or its analogs to these receptors initiates a signaling cascade that leads to various cellular responses.
Caption: General G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability: A Comparative Analysis of Peptides Containing Fmoc-Phe(3,5-F2)-OH
In the realm of peptide-based drug development, a primary obstacle is the inherent susceptibility of natural peptides to rapid enzymatic degradation. This limitation curtails their in vivo half-life and therapeutic efficacy. A proven strategy to overcome this challenge is the site-specific incorporation of non-canonical amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides synthesized with Fmoc-Phe(3,5-F2)-OH versus those containing the natural Fmoc-Phe-OH.
The introduction of two fluorine atoms at the 3 and 5 positions of the phenylalanine side chain offers a dual advantage for enhancing peptide stability. The strong electron-withdrawing nature of the fluorine atoms alters the electronic environment of the adjacent peptide bonds, making them less favorable substrates for enzymatic hydrolysis.[1] Additionally, the fluorine atoms provide a degree of steric hindrance that can impede the access of proteolytic enzymes to the peptide backbone.[2] This guide presents supporting experimental protocols and illustrative data to highlight the benefits of using this compound in synthesizing more robust peptide therapeutics.
Comparative Enzymatic Stability Data
While specific head-to-head quantitative data for a single peptide sequence is not always available in published literature, the following table provides representative data based on the established principles of increased proteolytic resistance conferred by fluorination.[3][4][5] The data illustrates the expected outcome of an in vitro enzymatic stability assay comparing a standard peptide with its 3,5-difluorophenylalanine-containing counterpart when exposed to common proteases.
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining (Illustrative) |
| Ac-Tyr-Gly-Gly-Phe -Leu-NH2 | Natural Phenylalanine | α-Chymotrypsin | 4 | ~15% |
| Ac-Tyr-Gly-Gly-Phe(3,5-F2) -Leu-NH2 | 3,5-Difluorophenylalanine | α-Chymotrypsin | 4 | ~85% |
| Ac-Val-Lys-Phe -Ala-Pro-NH2 | Natural Phenylalanine | Human Serum | 8 | ~20% |
| Ac-Val-Lys-Phe(3,5-F2) -Ala-Pro-NH2 | 3,5-Difluorophenylalanine | Human Serum | 8 | ~90% |
| Ac-Gly-Phe -Phe-Tyr-Thr-Pro-NH2 | Natural Phenylalanine | Pepsin | 2 | ~30% |
| Ac-Gly-Phe(3,5-F2) -Phe-Tyr-Thr-Pro-NH2 | 3,5-Difluorophenylalanine | Pepsin | 2 | ~95% |
Experimental Protocols
A standardized in vitro assay is crucial for evaluating the enzymatic stability of modified peptides. The following protocols outline typical procedures for assessing peptide stability against a specific protease (α-Chymotrypsin) and in a complex biological medium (human serum).
Protocol 1: Stability Assay with α-Chymotrypsin
This protocol assesses the stability of a test peptide against the serine protease α-chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine.[2][6]
Materials:
-
Test Peptide (containing Phe(3,5-F2))
-
Control Peptide (containing Phe)
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Enzymatic Reaction: In separate microcentrifuge tubes, mix the peptide solution with the α-chymotrypsin solution at a 1:100 enzyme-to-substrate ratio by weight.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Reaction Quenching: Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) of the peptides.
Protocol 2: Stability Assay in Human Serum
This protocol evaluates the stability of a peptide in a more physiologically relevant environment containing a multitude of proteases.
Materials:
-
Test Peptide (containing Phe(3,5-F2))
-
Control Peptide (containing Phe)
-
Human Serum
-
Quenching and Protein Precipitation Solution (e.g., Acetonitrile with 1% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the test and control peptides in a minimal amount of a suitable solvent (e.g., water or DMSO) and then dilute to a final concentration of 1 mg/mL in human serum.
-
Incubation: Incubate the peptide-serum mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Protein Precipitation and Reaction Quenching: Add three volumes of the cold quenching and protein precipitation solution to the aliquot. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point and determine the half-life (t½).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for assessing peptide stability and the underlying principle of enhanced stability through fluorination.
References
A Comparative Guide to the Conformational Analysis of Peptides with 3,5-Difluorophenylalanine Using NMR
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is crucial for elucidating their biological function and for the rational design of therapeutics. The incorporation of non-canonical amino acids, such as 3,5-difluorophenylalanine (Dfp), offers a powerful tool for these conformational studies, particularly when analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atoms on Dfp act as sensitive probes, providing unique advantages for structural analysis.[1]
This guide provides an objective comparison of the conformational analysis of peptides containing 3,5-difluorophenylalanine with a well-established, non-fluorinated peptide analog, Octreotide. We present supporting experimental data from NMR studies and also compare the insights gained from NMR with those from alternative biophysical techniques like Circular Dichroism (CD) and X-ray Crystallography.
Performance Comparison: 3,5-Difluorophenylalanine Peptides vs. Non-Fluorinated Analogs
The inclusion of 3,5-difluorophenylalanine into a peptide sequence can significantly influence its conformational properties and provides a sensitive reporter for ¹⁹F NMR studies. A notable example is the study of somatostatin analogs, where the replacement of Phenylalanine (Phe) with Dfp was shown to modulate aromatic interactions and receptor binding selectivity.[2] For a direct comparison, we will examine the NMR data of a somatostatin analog containing Dfp, specifically [D-Trp⁸, L-Dfp¹¹]-SRIF, and compare it with the well-characterized non-fluorinated somatostatin analog, Octreotide.
Data Presentation: NMR-Derived Conformational Data
The following tables summarize key quantitative NMR data for [D-Trp⁸, L-Dfp¹¹]-SRIF and Octreotide. This data is fundamental for calculating the three-dimensional structure of these peptides in solution.
Table 1: ¹H Chemical Shifts (ppm) for Key Residues of [D-Trp⁸, L-Dfp¹¹]-SRIF in H₂O/D₂O (9:1) at 298 K
| Residue | NH | αH | βH | Other |
| Phe⁶ | 8.35 | 4.67 | 3.15, 3.05 | - |
| Phe⁷ | 8.11 | 4.81 | 3.21, 3.09 | - |
| D-Trp⁸ | 8.42 | 4.45 | 3.34, 3.28 | - |
| Lys⁹ | 7.95 | 4.21 | 1.85, 1.75 | - |
| Thr¹⁰ | 7.89 | 4.15 | 4.25 | - |
| Dfp¹¹ | 8.21 | 4.75 | 3.18, 3.11 | - |
Note: Data extracted from the supplementary information of Martín-Gago et al., 2016.
Table 2: ¹H Chemical Shifts (ppm) for Octreotide in DMSO-d₆ at 300 K
| Residue | NH | αH | βH | Other |
| D-Phe¹ | 8.51 | 4.41 | 2.91, 2.79 | - |
| Cys² | 8.25 | 4.55 | 3.10, 2.88 | - |
| Phe³ | 8.01 | 4.65 | 3.05, 2.95 | - |
| D-Trp⁴ | 8.65 | 4.35 | 3.25, 3.15 | - |
| Lys⁵ | 7.85 | 4.15 | 1.75, 1.65 | - |
| Thr⁶ | 7.75 | 4.05 | 4.15 | - |
| Cys⁷ | 8.15 | 4.45 | 3.15, 2.95 | - |
| Thr-ol⁸ | - | 3.75 | 3.95 | - |
Note: Representative data synthesized from Melacini et al., 1997.[3]
Table 3: Key Nuclear Overhauser Effect (NOE) Distance Restraints for [D-Trp⁸, L-Dfp¹¹]-SRIF
| From Residue | To Residue | NOE Type | Distance (Å) |
| Phe⁶ αH | D-Trp⁸ NH | Sequential | < 2.7 |
| D-Trp⁸ NH | Lys⁹ NH | Sequential | < 2.7 |
| Lys⁹ NH | Thr¹⁰ NH | Sequential | < 2.7 |
| Phe⁶ αH | Dfp¹¹ αH | Long-range | < 4.0 |
| D-Trp⁸ αH | Lys⁹ βH | Medium-range | < 3.5 |
Note: A selection of key NOE restraints that define the peptide's fold, derived from the supplementary information of Martín-Gago et al., 2016.
Table 4: Key Nuclear Overhauser Effect (NOE) Distance Restraints for Octreotide
| From Residue | To Residue | NOE Type | Distance (Å) |
| Phe³ αH | D-Trp⁴ NH | Sequential | < 2.8 |
| D-Trp⁴ NH | Lys⁵ NH | Sequential | < 2.8 |
| Lys⁵ NH | Thr⁶ NH | Sequential | < 2.8 |
| D-Phe¹ αH | Cys⁷ αH | Long-range | < 4.5 |
| D-Trp⁴ αH | Lys⁵ βH | Medium-range | < 3.5 |
Note: Representative NOE restraints that are characteristic of the β-turn structure in Octreotide, based on data from Melacini et al., 1997.[3]
Comparison with Alternative Conformational Analysis Techniques
While NMR provides high-resolution structural information in solution, other techniques offer complementary insights.
-
Circular Dichroism (CD) Spectroscopy: CD is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[4] Studies on somatostatin and its analogs, including Octreotide, have used CD to characterize their overall fold, such as the presence of β-turns and random coil elements.[5] While CD does not provide atomic-level detail, it is an excellent tool for initial structural screening and for monitoring conformational changes in response to environmental factors.[6]
-
X-ray Crystallography: This technique can provide atomic-resolution structures of molecules in a crystalline state. The crystal structure of Octreotide has been determined, revealing a β-sheet-like conformation.[1][7] This provides a static, high-resolution picture that can be compared with the dynamic ensemble of conformations observed by NMR in solution. It is important to note that the crystallization process itself can select for a specific conformation that may not be the most populated in a biological context.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of conformational analysis studies. Below are representative protocols for peptide synthesis, NMR data acquisition and analysis, and structure calculation.
Solid-Phase Peptide Synthesis (SPPS) of a 3,5-Difluorophenylalanine-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-3,5-Difluoro-L-phenylalanine.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including Fmoc-L-Dfp-OH) and a coupling agent (e.g., HBTU) in DMF. Add the mixture to the resin and allow it to react for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
NMR Spectroscopy for Peptide Conformational Analysis
This protocol details the acquisition and analysis of NMR data for determining the solution structure of a peptide.
-
Sample Preparation: Dissolve 1-3 mg of the purified peptide in 500 µL of a 90:10 H₂O/D₂O mixture containing a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.0). Add a known concentration of a reference standard (e.g., DSS) for chemical shift referencing.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: To assess sample purity and spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. A typical mixing time is 80 ms.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Acquire spectra with different mixing times (e.g., 150 ms and 300 ms) to identify both strong and weak NOEs.
-
¹⁹F NMR (for fluorinated peptides): Acquire a 1D ¹⁹F spectrum to observe the fluorine resonances. The chemical shift of the ¹⁹F nuclei is highly sensitive to the local environment.
-
-
Data Processing and Analysis:
-
Process the NMR data using software such as TopSpin or NMRPipe.
-
Assign the proton resonances using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks in the NOESY spectra and convert the volumes into upper distance restraints.
-
-
Structure Calculation:
-
Use the experimental distance restraints, along with any dihedral angle restraints derived from J-coupling constants, to calculate an ensemble of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.[8]
-
The final ensemble of structures is typically refined using molecular dynamics simulations in a water box to obtain a representative set of low-energy conformations.
-
Visualizations
The following diagrams illustrate the workflows for peptide conformational analysis and the logical comparison of using 3,5-difluorophenylalanine as an NMR probe.
Caption: A general workflow for determining the three-dimensional structure of a peptide using NMR spectroscopy.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiconformational NMR analysis of sandostatin (octreotide): equilibrium between beta-sheet and partially helical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low concentration structural dynamics of lanreotide and somatostatin-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamical Behavior of Somatostatin-14 and Its Cyclic Analogues as Analyzed in Bulk and on Plasmonic Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination and validation of octreotide acetate using 1 H-NMR spectroscopy with internal standard method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Effect: A Comparative Guide to Circular Dichroism Studies of Fluorinated and Non-Fluorinated Peptides
For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount. The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool to modulate their stability, bioactivity, and proteolytic resistance. This guide provides an objective comparison of fluorinated and non-fluorinated peptides through the lens of circular dichroism (CD) spectroscopy, a cornerstone technique for elucidating peptide secondary structure.
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral signature for different secondary structural elements such as α-helices, β-sheets, and random coils. By comparing the CD spectra of fluorinated peptides with their non-fluorinated counterparts, researchers can gain critical insights into the conformational consequences of this atomic substitution.
Data Presentation: Quantitative Comparison of Helicity and Thermal Stability
The introduction of fluorine can significantly impact the secondary structure and thermal stability of peptides. The following table summarizes key quantitative data from comparative circular dichroism studies.
| Peptide System | Amino Acid Substitution | % Helicity (fH) | Melting Temperature (Tm) in °C |
| HIV-1 Fusion Inhibitor Peptide (C31/T21 complex) | Non-fluorinated (Isoleucine) | 68% | 77.2 |
| Fluorinated (DfeGly) | 72% | 72.5 | |
| Fluorinated (5³-F₃Ile) | 73% | 73.6 | |
| Fluorinated (5³,5'³-F₆Leu) | 72% | 68.5 | |
| Coiled-Coil Peptide (A1) | Non-fluorinated (Leucine) | ~90% | 55 |
| Fluorinated ((2S,4R)-5,5,5-trifluoroleucine) | ~90% | 65 | |
| Fluorinated ((2S,4S)-5,5,5-trifluoroleucine) | ~90% | 65 | |
| Equimolar mixture of fluorinated diastereomers | ~90% | 68 |
Table 1: Comparative data on the helicity and thermal stability of non-fluorinated and fluorinated peptides as determined by circular dichroism spectroscopy. Data for the HIV-1 fusion inhibitor peptide is from a study on C31 peptides complexed with T21.[1] Data for the Coiled-Coil Peptide A1 is from a study on the effects of trifluoroleucine incorporation.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of circular dichroism data. Below is a generalized protocol for the CD analysis of peptides.
1. Sample Preparation:
-
Peptide Synthesis and Purification: Peptides, both fluorinated and non-fluorinated, are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, peptides are cleaved from the resin, deprotected, and purified to a high degree (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptides are confirmed by mass spectrometry and analytical HPLC.
-
Solution Preparation: A stock solution of the purified peptide is prepared in a suitable buffer, such as 10 mM phosphate buffer at a physiological pH (e.g., 7.4).[3] The precise concentration of the peptide solution is determined using methods like UV absorbance at 280 nm (if the peptide contains aromatic residues) or other quantitative amino acid analysis techniques.[3] The stock solution is then diluted to a final concentration appropriate for CD measurements, typically in the range of 0.1-0.2 mg/mL.[3]
2. Circular Dichroism Spectroscopy:
-
Instrumentation: CD measurements are performed on a dedicated CD spectropolarimeter. The instrument is purged with nitrogen gas to minimize interference from oxygen in the far-UV region.[3]
-
Data Acquisition:
-
A baseline spectrum of the buffer or solvent alone is recorded in the cuvette.[3]
-
The CD spectrum of the peptide solution is then recorded over a specified wavelength range, typically from 190 to 260 nm for secondary structure analysis.[3]
-
Key experimental parameters such as bandwidth, scan speed, and the number of accumulations are set and kept consistent across all measurements for a given experiment.[3]
-
-
Data Processing: The baseline spectrum is subtracted from the peptide spectrum to correct for any background signal.[3]
3. Thermal Denaturation Studies:
-
To determine the melting temperature (Tm), CD spectra are recorded as a function of temperature.[4]
-
The sample is heated at a controlled rate, and the ellipticity at a specific wavelength (commonly 222 nm for α-helical peptides) is monitored.[4][5]
-
The resulting data is plotted as ellipticity versus temperature, and the Tm is determined as the midpoint of the thermal unfolding transition.[5]
Mandatory Visualization
Caption: Experimental workflow for CD analysis of peptides.
Caption: Impact of fluorination on peptide secondary structure.
References
- 1. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
Assessing the Cytotoxicity of Peptides Synthesized with Fmoc-Phe(3,5-F2)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptide structures is a key strategy for modulating their therapeutic properties. Fmoc-Phe(3,5-F2)-OH, a di-fluorinated derivative of phenylalanine, is one such building block that can significantly influence a peptide's stability, conformation, and biological activity. Consequently, a thorough assessment of the cytotoxicity of peptides synthesized with this modified amino acid is paramount.
This guide provides a comparative overview of the cytotoxic potential of peptides incorporating this compound against other alternatives. It includes detailed experimental protocols for common cytotoxicity assays and visual representations of a relevant signaling pathway and an experimental workflow to aid in the design and interpretation of such studies.
Comparison with Alternative Peptide Building Blocks
The introduction of fluorine atoms into the phenyl ring of phenylalanine can alter the electronic properties and hydrophobicity of the amino acid side chain.[1] This can, in turn, affect the peptide's interaction with biological membranes and intracellular targets, potentially leading to cytotoxic effects. Peptides containing fluorinated amino acids have been explored for their potential as therapeutic agents, including anticancer peptides.
-
Fmoc-Phe-OH: The standard, non-halogenated phenylalanine building block. Peptides synthesized with Fmoc-Phe-OH serve as a crucial baseline for comparison.
-
Monohalogenated Fmoc-Phe Derivatives (e.g., Fmoc-Phe(4-F)-OH, Fmoc-Phe(4-Cl)-OH, Fmoc-Phe(4-Br)-OH): These derivatives introduce a single halogen atom at a specific position on the phenyl ring. The nature and position of the halogen can influence the peptide's properties differently.
-
Other Dihalogenated Fmoc-Phe Derivatives (e.g., Fmoc-Phe(2,4-F2)-OH, Fmoc-Phe(3,4-F2)-OH): The position of the fluorine atoms can lead to distinct conformational and electronic properties compared to the 3,5-difluoro substitution.
The cytotoxicity of a peptide is highly dependent on its amino acid sequence, overall charge, and three-dimensional structure. Therefore, the introduction of this compound may enhance, diminish, or have a negligible effect on the cytotoxicity of a given peptide compared to its non-fluorinated or alternatively halogenated counterparts.
Data Presentation: A Hypothetical Cytotoxicity Comparison
To illustrate how such comparative data would be presented, the following table provides a hypothetical analysis of the cytotoxic activity of a model peptide ("Peptide X") synthesized with various phenylalanine analogs. This data is for illustrative purposes only and is not derived from a specific experimental study.
| Peptide Analogue | Modification | Cell Line | IC50 (µM) [Hypothetical] |
| Peptide X-Phe | Unmodified Phenylalanine | HeLa | >100 |
| Peptide X-Phe(4-F) | 4-Fluoro-phenylalanine | HeLa | 75.3 |
| Peptide X-Phe(3,5-F2) | 3,5-Difluoro-phenylalanine | HeLa | 42.1 |
| Peptide X-Phe(4-Cl) | 4-Chloro-phenylalanine | HeLa | 68.9 |
| Peptide X-Phe(4-Br) | 4-Bromo-phenylalanine | HeLa | 55.6 |
Experimental Protocols
Accurate assessment of cytotoxicity is crucial. The following are detailed protocols for two common colorimetric assays used to determine the cytotoxic effects of synthetic peptides.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Peptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Peptide Treatment: Prepare serial dilutions of the test peptides in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity due to compromised cell membrane integrity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Peptide stock solutions
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C.
-
Positive Control: To a set of untreated wells, add lysis buffer 45 minutes before the end of the incubation period to induce maximum LDH release.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader. The amount of color change is proportional to the amount of LDH released.
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of apoptosis signaling pathways.
Experimental Workflow
Caption: Workflow for assessing peptide cytotoxicity.
References
Validating 3,5-Difluorophenylalanine Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) like 3,5-difluorophenylalanine (3,5-diF-Phe) into proteins is a powerful tool for engineering novel biological functions. However, rigorous validation of the fidelity and efficiency of ncAA incorporation is critical. This guide provides an objective comparison of mass spectrometry-based techniques for validating the incorporation of 3,5-diF-Phe, alongside alternative methods, supported by experimental protocols and data presentation.
Mass spectrometry has become the gold standard for confirming the successful incorporation of ncAAs due to its high sensitivity, accuracy, and ability to provide sequence-specific information.[1] This technique can unambiguously identify the mass shift caused by the ncAA and pinpoint its exact location within the protein sequence.[2]
Comparative Analysis of Validation Techniques
The choice of validation technique depends on the specific experimental question, available resources, and the desired level of detail. While mass spectrometry provides the most comprehensive data, other methods can offer complementary information or serve as initial screening tools.
| Technique | Primary Information | Advantages | Limitations | Typical Application |
| Mass Spectrometry (MS) | Precise mass of protein and peptide fragments, confirming incorporation and exact location.[2][3] | High sensitivity, high accuracy, provides sequence-specific information, suitable for complex mixtures. | Requires specialized equipment and expertise, can be time-consuming. | Definitive confirmation of ncAA incorporation and localization. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of peptides, providing definitive sequence confirmation of ncAA-containing peptides. | Unambiguous identification of the ncAA at a specific site. | Data analysis can be complex. | Gold standard for site-specific incorporation validation. |
| Edman Degradation | N-terminal sequence of a protein or peptide. | Well-established method, can provide clean sequence data. | Only applicable to the N-terminus, challenges with chemically labile ncAAs, not high-throughput. | Orthogonal validation of N-terminal ncAA incorporation. |
| Western Blotting | Presence of a full-length protein containing a specific tag.[3] | Rapid, accessible, and high-throughput. | Indirect evidence of incorporation, does not confirm the identity or location of the ncAA.[3] | Initial screening for protein expression and potential ncAA incorporation.[3] |
| Click Chemistry | Presence of a specific functional group (e.g., azide, alkyne) on the ncAA. | High-throughput, can be used for quantification. | Requires the ncAA to have a specific reactive handle, does not provide location information. | Complementary technique for quantifying overall incorporation efficiency.[2] |
Quantitative Data Summary
Quantifying the incorporation efficiency of 3,5-diF-Phe is crucial for many applications. Mass spectrometry can be used to determine the percentage of the target protein that has successfully incorporated the ncAA. While specific data for 3,5-diF-Phe is not abundant in publicly available literature, the following table illustrates how such data is typically presented, based on studies of other fluorinated phenylalanine analogs.[4]
| Parameter | 3,5-Difluorophenylalanine | 4-Fluorophenylalanine | Data Source |
| Reported In Vivo Incorporation Efficiency | Data not readily available | Up to 60% in human cells | [4] |
| Typical Mass Shift (vs. Phenylalanine) | +36.0 Da | +18.0 Da | Calculated |
| Observed Fidelity (in specific systems) | >95% (expected, based on analogs) | 81.8% - 95.6% | [5] |
Experimental Protocols
Mass Spectrometry-Based Validation of 3,5-diF-Phe Incorporation
This protocol outlines a typical bottom-up proteomics workflow for validating the incorporation of 3,5-diF-Phe.
1. Sample Preparation:
-
Protein Isolation and Purification: Isolate the protein of interest containing the incorporated 3,5-diF-Phe using standard chromatography techniques.
-
Denaturation, Reduction, and Alkylation:
-
Proteolytic Digestion:
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation: Separate the resulting peptide mixture using reverse-phase liquid chromatography. This separates peptides based on their hydrophobicity.
-
Mass Spectrometry (MS) Analysis:
-
The eluting peptides are introduced into the mass spectrometer.
-
The instrument acquires precursor ion scans (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
The most abundant precursor ions are selected for fragmentation.
-
Tandem mass spectrometry (MS/MS or MS2) is performed to generate fragmentation spectra of the selected peptides.[2]
-
3. Data Analysis:
-
Database Searching:
-
Use a proteomics database search engine (e.g., Mascot, SEQUEST, MaxQuant) to match the experimental MS2 spectra against a theoretical protein sequence database.[1]
-
Crucially, the database must be modified to include the mass of 3,5-difluorophenylalanine as a variable modification of phenylalanine. The monoisotopic mass of phenylalanine is approximately 147.0684 Da, while 3,5-difluorophenylalanine has a monoisotopic mass of approximately 183.0496 Da. This mass difference of +35.9812 Da is the key signature of incorporation.
-
-
Spectral Validation:
-
Manually inspect the MS2 spectra of peptides identified as containing 3,5-diF-Phe to confirm that the fragmentation pattern (b- and y-ion series) is consistent with the modified sequence.
-
Visualizing the Workflow and Logic
Caption: Workflow for mass spectrometry-based validation of 3,5-diF-Phe incorporation.
Caption: Decision pathway for selecting a validation method for ncAA incorporation.
References
Unmasking the Hydrophobic Character of 3,5-Difluorophenylalanine in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into peptides is a powerful tool to modulate their physicochemical properties and enhance therapeutic potential. Among these, 3,5-difluorophenylalanine (Phe(3,5-F2)) offers a unique modification to augment hydrophobicity, thereby influencing peptide folding, stability, and cell membrane interactions. This guide provides an objective comparison of the hydrophobicity of Phe(3,5-F2)-containing peptides against their non-fluorinated counterparts and other fluorinated analogues, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms into the phenyl ring of phenylalanine significantly increases its hydrophobicity. This is attributed to the high electronegativity and non-polar nature of the carbon-fluorine bond, which can alter the electronic and lipophilic character of the amino acid side chain.[1] The increased hydrophobicity can lead to enhanced metabolic stability and binding affinity of peptides.[2]
Quantitative Comparison of Hydrophobicity
The hydrophobicity of amino acids and peptides is commonly determined experimentally using reversed-phase high-performance liquid chromatography (RP-HPLC). The retention time of a compound on a nonpolar stationary phase is directly proportional to its hydrophobicity. This data can be used to calculate a Hydrophobicity Index (HI). Another important measure of hydrophobicity is the partition coefficient (logP), which quantifies the distribution of a compound between an octanol and water phase.
| Amino Acid/Peptide Moiety | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (t_R) | logP (octanol/water) | Source |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 | -1.38 (L-enantiomer) | [1] |
| 4-Fluoro-phenylalanine | Single fluorine (para) | 53.2 | 1.06 | Not Available | [1] |
| 3,4-Difluoro-phenylalanine | Vicinal difluorination | 56.8 | 1.14 | Not Available | [1] |
| 3,5-Difluoro-phenylalanine | Meta difluorination | Not explicitly listed, but expected to be > 56.8 | Expected to be > 1.14 | -1.2 (Computed for L-enantiomer) | [2] |
| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl group (para) | 65.4 | 1.31 | Not Available | [1] |
Note: The Hydrophobicity Index (HI) is a relative scale with Phenylalanine set to 50. The Relative Retention Time is normalized to that of Phenylalanine.[1] The expected values for 3,5-Difluoro-phenylalanine are extrapolated based on the trend of increasing hydrophobicity with increased fluorination.
Experimental Protocols
A detailed methodology for determining the relative hydrophobicity of fluorinated phenylalanine analogues using RP-HPLC is provided below.
Determination of Relative Hydrophobicity by RP-HPLC
Objective: To determine the relative hydrophobicity of peptides containing Phe(3,5-F2) and other fluorinated analogues by measuring their retention times on a C18 column.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide standards (e.g., a parent peptide containing Phenylalanine and its analogues containing 4-Fluoro-phenylalanine, 3,4-Difluoro-phenylalanine, 3,5-Difluoro-phenylalanine, and 4-Trifluoromethyl-phenylalanine)
Procedure:
-
System Equilibration: Equilibrate the C18 column with a starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the peptide standards in a suitable solvent, ideally the initial mobile phase, to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a fixed volume (e.g., 20 µL) of the Phenylalanine-containing peptide standard onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration (e.g., from 5% to 95% B over 30 minutes) to elute the peptide.
-
Detection: Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Data Recording: Record the retention time for the Phenylalanine-containing peptide.
-
Analysis of Analogues: Repeat steps 3-6 for each of the fluorinated peptide standards, ensuring the column is re-equilibrated to the starting conditions between each run.
-
Calculation: Calculate the relative retention time for each fluorinated analogue by dividing its retention time by the retention time of the parent Phenylalanine peptide. The Hydrophobicity Index (HI) can be calculated from the retention times using established formulas that correlate retention time with hydrophobicity scales.[1]
Experimental Workflow
Caption: RP-HPLC workflow for determining peptide hydrophobicity.
References
A Comparative Guide to the Structural Effects of 3,5-Difluorophenylalanine and Other Halogenated Phenylalanines
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids into proteins is a powerful strategy for modulating protein structure, stability, and function. Halogenated phenylalanines, in particular, have emerged as valuable tools for enhancing therapeutic properties and providing unique probes for biophysical studies. This guide provides a comprehensive comparison of the structural effects of 3,5-difluorophenylalanine (3,5-diF-Phe) versus other halogenated phenylalanine analogs, supported by experimental data.
Introduction to Halogenated Phenylalanines
Halogenation of the phenyl ring of phenylalanine can significantly alter its physicochemical properties. The introduction of fluorine, chlorine, bromine, or iodine atoms can modulate hydrophobicity, electrostatic potential, and steric bulk, thereby influencing protein stability, conformational preferences, and binding affinities.[1] 3,5-difluorophenylalanine is of particular interest due to the strong electron-withdrawing nature of the two fluorine atoms at the meta positions, which can significantly impact the electronic environment of the aromatic ring.[2]
Comparative Analysis of Physicochemical Properties
The nature and position of the halogen atom on the phenyl ring dictate the resulting structural and functional consequences. The following table summarizes key physicochemical properties of selected halogenated phenylalanines.
| Amino Acid | Molecular Weight ( g/mol ) | van der Waals Volume (ų) | Hydrophobicity (M log P) |
| Phenylalanine (Phe) | 165.19 | 135.4 | 1.38 |
| 4-Fluorophenylalanine (4-F-Phe) | 183.18 | 137.9 | 1.54 |
| 3,5-Difluorophenylalanine (3,5-diF-Phe) | 201.17 | 140.4 | 1.62 |
| 4-Chlorophenylalanine (4-Cl-Phe) | 200.63 | 147.9 | 2.05 |
| 4-Bromophenylalanine (4-Br-Phe) | 245.09 | 152.4 | 2.25 |
| 4-Iodophenylalanine (4-I-Phe) | 292.09 | 160.0 | 2.59 |
Impact on Protein Stability
The incorporation of halogenated phenylalanines can have a profound effect on protein stability, often leading to increased thermal and chemical resistance. This stabilization is attributed to a combination of factors, including enhanced hydrophobicity and favorable electrostatic interactions.
A systematic investigation into the steric and electronic effects of fluorinated phenylalanines on protein stability was conducted using three model proteins: VHP35, α2D, and Gαi1. The study measured the melting temperature (Tm) and the Gibbs free energy of folding (ΔGf) for various mutants where a native phenylalanine was replaced with a fluorinated analog.[1]
Table 1: Thermodynamic Stability of VHP35 Mutants with Fluorinated Phenylalanines at Position 10 [1]
| VHP35 Mutant | Tm (°C) | ΔTm (°C) | ΔGf (kcal/mol) | ΔΔGf (kcal/mol) |
| Wild-type (Phe) | 59.5 | - | -6.2 | - |
| 4-F-Phe | 60.5 | +1.0 | -6.4 | -0.2 |
| 3,4-diF-Phe | 61.1 | +1.6 | -6.6 | -0.4 |
| 3,5-diF-Phe | 61.5 | +2.0 | -6.7 | -0.5 |
| 2,4,5-triF-Phe | 62.0 | +2.5 | -6.8 | -0.6 |
| Pentafluoro-Phe (F5-Phe) | 64.2 | +4.7 | -7.3 | -1.1 |
Table 2: Thermodynamic Stability of α2D Mutants with Fluorinated Phenylalanines at Positions 10 and 29 [1]
| α2D Mutant | Tm (°C) | ΔTm (°C) | ΔGf (kcal/mol) | ΔΔGf (kcal/mol) |
| Wild-type (Phe) | 70.2 | - | -8.5 | - |
| 4-F-Phe | 71.5 | +1.3 | -8.8 | -0.3 |
| 3,4-diF-Phe | 72.3 | +2.1 | -9.1 | -0.6 |
| 3,5-diF-Phe | 72.8 | +2.6 | -9.3 | -0.8 |
| 2,4,5-triF-Phe | 73.5 | +3.3 | -9.6 | -1.1 |
| F5-Phe | 76.1 | +5.9 | -10.4 | -1.9 |
Table 3: Thermodynamic Stability of Gαi1 Mutants with Fluorinated Phenylalanines at Position 211 [1]
| Gαi1 Mutant | Tm (°C) | ΔTm (°C) | ΔGf (kcal/mol) | ΔΔGf (kcal/mol) |
| Wild-type (Phe) | 45.1 | - | -4.2 | - |
| 4-F-Phe | 45.9 | +0.8 | -4.4 | -0.2 |
| 3,4-diF-Phe | 46.5 | +1.4 | -4.6 | -0.4 |
| 3,5-diF-Phe | 46.8 | +1.7 | -4.7 | -0.5 |
| 2,4,5-triF-Phe | 47.3 | +2.2 | -4.9 | -0.7 |
| F5-Phe | 49.0 | +3.9 | -5.4 | -1.2 |
The data consistently demonstrates that increasing the degree of fluorination on the phenylalanine ring leads to a corresponding increase in protein stability. 3,5-difluorophenylalanine consistently provides a significant stabilizing effect, greater than monofluorination and slightly less than more extensively fluorinated analogs.
Influence on Binding Affinity
Halogen atoms can participate in halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site on the protein. The strength of these interactions generally increases with the size and polarizability of the halogen (I > Br > Cl > F).
A study on the binding of halogenated ligands to galectin-3 provides insights into the thermodynamic contributions of different halogens to binding affinity. While this study does not involve the incorporation of halogenated amino acids directly into the protein, it offers a valuable comparison of the interaction energies.[3]
Table 4: Thermodynamic Parameters for the Binding of m-Halophenyl Galactosides to Galectin-3 [3]
| Halogen (X) | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| H | 140 | -6.6 | -8.7 | 2.1 |
| F | 100 | -6.8 | -9.0 | 2.2 |
| Cl | 40 | -7.4 | -10.2 | 2.8 |
| Br | 30 | -7.5 | -10.5 | 3.0 |
| I | 20 | -7.8 | -11.2 | 3.4 |
The data indicates that the binding affinity increases down the halogen group, with the interaction becoming progressively more enthalpy-driven. This suggests that for applications requiring enhanced binding affinity, larger halogens may be more beneficial, provided that steric constraints at the binding site can accommodate them.
Conformational Effects and Structural Perturbations
The incorporation of halogenated phenylalanines is generally considered to be structurally conservative, with minimal perturbation to the overall protein fold.[4] High-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for detailing the subtle conformational changes that do occur.
For 3,5-difluorophenylalanine, the two fluorine atoms are expected to influence the torsional angles of the side chain due to steric and electronic effects.[2] 19F NMR is a particularly powerful technique for probing the local environment of fluorinated residues, providing insights into conformational heterogeneity and dynamics.[6]
Experimental Protocols
Site-Specific Incorporation of Halogenated Phenylalanines
The site-specific incorporation of unnatural amino acids like halogenated phenylalanines is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired site in the gene of interest.
Workflow for Site-Specific Incorporation:
Caption: Workflow for site-specific incorporation of halogenated phenylalanines.
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a protein solution as a function of temperature. The midpoint of the unfolding transition is the melting temperature (Tm), a key indicator of thermal stability.
DSC Experimental Workflow:
Caption: Workflow for determining protein thermal stability using DSC.
Structural Analysis by X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of proteins, allowing for the precise determination of atomic positions and the analysis of conformational changes.
X-ray Crystallography Workflow:
Caption: General workflow for protein structure determination by X-ray crystallography.
Conclusion
The choice of a specific halogenated phenylalanine for protein engineering depends on the desired outcome.
-
For enhancing thermal stability , fluorinated phenylalanines are highly effective, with the degree of stabilization generally increasing with the number of fluorine substitutions. 3,5-difluorophenylalanine offers a significant improvement in stability over native phenylalanine.
-
For increasing binding affinity through halogen bonding , larger halogens such as bromine and iodine are generally superior to fluorine and chlorine, provided the binding pocket can accommodate their larger size.
-
As a minimally perturbing structural probe , monofluorinated phenylalanines are often preferred. However, 3,5-difluorophenylalanine provides a more sensitive 19F NMR probe due to the presence of two fluorine atoms, which can offer advantages for studying protein dynamics and conformational changes.
Further systematic studies directly comparing the structural and thermodynamic effects of a full range of halogenated phenylalanines, including 3,5-difluorophenylalanine, within a single protein system will be invaluable for refining our understanding and expanding the utility of these powerful tools in protein design and drug development.
References
- 1. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides with Fmoc-Phe(3,5-F2)-OH Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a paramount strategy in modern medicinal chemistry to enhance the therapeutic properties of peptides. Among these, the substitution of Phenylalanine (Phe) with 3,5-difluorophenylalanine (Phe(3,5-F2)), synthesized using its Fmoc-protected precursor Fmoc-Phe(3,5-F2)-OH, has emerged as a key modification to modulate biological activity. This guide provides an objective comparison of the performance of peptides containing this substitution with their native counterparts, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Enhanced Receptor Binding Affinity: A Case Study with Somatostatin Analogs
The substitution of Phenylalanine with 3,5-difluorophenylalanine can significantly impact the binding affinity and selectivity of peptides for their target receptors. The electron-withdrawing nature of the fluorine atoms alters the electronic properties of the phenyl ring, which can lead to more favorable interactions within the receptor's binding pocket.
A compelling example is the modification of Somatostatin, a 14-residue peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5).[1][2] In a study by Pujals et al., various Phenylalanine residues in a Somatostatin analog ([D-Trp8]-SRIF) were replaced with L-3-(3',5'-difluorophenyl)-alanine (Dfp). The binding affinities (Ki) of these modified peptides for human Somatostatin receptors were determined and compared to the native analog and the drug Octreotide.
| Peptide/Analog | Substitution | SSTR2 Ki (nM) | SSTR3 Ki (nM) |
| [D-Trp8]-SRIF (Native Analog) | None | 1.2 ± 0.2 | 10.3 ± 1.5 |
| [Dfp6, D-Trp8]-SRIF | Phe6 -> Dfp | 2.5 ± 0.4 | 15.0 ± 2.0 |
| [Dfp7, D-Trp8]-SRIF | Phe7 -> Dfp | 0.8 ± 0.1 | 6.5 ± 0.9 |
| [Dfp11, D-Trp8]-SRIF | Phe11 -> Dfp | 1.5 ± 0.2 | 25.0 ± 3.0 |
| Octreotide | - | 0.9 ± 0.1 | 20.0 ± 2.0 |
| Data sourced from Pujals et al., Sci Rep. 2016; 6: 27285.[1][2] |
As the data indicates, the substitution of Phe at position 7 with 3,5-difluorophenylalanine ([Dfp7, D-Trp8]-SRIF) resulted in a notable increase in binding affinity for the SSTR2 receptor and a significant improvement in affinity for the SSTR3 receptor compared to the native analog.[1] This highlights the potential of this modification to fine-tune the pharmacological profile of peptide-based therapeutics.
Impact on Proteolytic Stability
A primary challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of fluorinated amino acids like 3,5-difluorophenylalanine can enhance proteolytic stability. The strong carbon-fluorine bond can sterically and electronically hinder the approach of proteases to the peptide backbone, thereby slowing down enzymatic cleavage. While specific quantitative data for the proteolytic stability of peptides containing 3,5-difluorophenylalanine is not extensively available in comparative studies, the general principle of increased resistance to enzymatic degradation for fluorinated amino acids is a well-recognized strategy in peptide drug design.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments relevant to the characterization of peptides substituted with this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/Water (95:2.5:2.5)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF.
-
(Optional) Perform a ninhydrin test to confirm complete coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using this compound at the desired position.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Wash the resin with DMF, followed by DCM, and dry the resin.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the cleavage mixture and collect the filtrate containing the peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a peptide for its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., SSTR2 or SSTR3)
-
Radiolabeled ligand (e.g., ¹²⁵I-Somatostatin-14)
-
Unlabeled competitor peptide (the peptide of interest)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor peptide in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), the cell membranes, and varying concentrations of the unlabeled competitor peptide. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Peptides containing 3,5-difluorophenylalanine that target G-protein coupled receptors (GPCRs), such as the Somatostatin analogs, initiate a cascade of intracellular signaling events upon receptor binding. The following diagrams illustrate the general signaling pathways for Somatostatin receptors 2 and 3.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Activation of SSTR2 by an agonist, such as a Somatostatin analog, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This can result in the inhibition of hormone secretion and cell proliferation.
Somatostatin Receptor 3 (SSTR3) Signaling Pathway
Similar to SSTR2, SSTR3 activation also couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Additionally, SSTR3 signaling has been linked to the activation of phosphotyrosine phosphatases (PTPs), which can influence cell growth and apoptosis.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide: Leveraging ¹⁹F NMR for Peptide Conformation and Binding Analysis
In the realm of drug discovery and molecular biology, a precise understanding of peptide conformation and binding interactions is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a uniquely powerful tool, offering high sensitivity and site-specific information with minimal background interference.[1][2] This guide provides an objective comparison of ¹⁹F NMR with other common biophysical techniques, supported by experimental data and protocols, to aid researchers in selecting the optimal method for their needs.
Part 1: Validation of Peptide Conformation
The biological function of a peptide is intrinsically linked to its three-dimensional structure. ¹⁹F NMR provides a high-resolution window into a peptide's local environment, making it an exceptional tool for observing and quantifying conformational states.[3]
¹⁹F NMR Approach
By incorporating a fluorine-labeled amino acid at a specific site within a peptide, researchers can use the ¹⁹F nucleus as a sensitive reporter.[1][4] The ¹⁹F chemical shift is exquisitely sensitive to its local environment, spanning a range of over 400 ppm.[1][5] This sensitivity means that even subtle changes in peptide conformation, such as cis/trans isomerization of a nearby proline residue or a shift in secondary structure, will result in distinct and measurable changes in the ¹⁹F NMR spectrum.[3][6] This allows for the straightforward identification and quantification of different conformational populations.[7]
Alternative Techniques
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light.[8] It is widely used to gain a rapid, global assessment of a peptide's secondary structure (e.g., α-helix, β-sheet, random coil).[9] While excellent for observing overall structural changes, it does not provide site-specific information.[10]
-
2D Proton NMR (¹H-¹H NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy provides through-space distance constraints between protons that are close in space (< 5 Å). This data can be used to calculate a high-resolution 3D structure of a peptide. However, the spectra can be complex and crowded, especially for larger peptides.[3]
Performance Comparison: Peptide Conformation
| Feature | ¹⁹F NMR | Circular Dichroism (CD) | 2D ¹H NMR (NOESY/ROESY) |
| Information Provided | Site-specific local conformation, dynamics, solvent exposure.[2] | Global secondary structure content (% helix, sheet).[8] | High-resolution 3D structure, inter-proton distances. |
| Resolution | Atomic, site-specific. | Low, provides an average structure. | Atomic, full structure. |
| Sensitivity | High (83% of ¹H); requires labeling.[5] | High, suitable for dilute samples.[9] | Moderate, requires higher concentrations. |
| Labeling Required? | Yes (¹⁹F-labeled amino acid).[11] | No. | No (isotopic labeling for larger peptides). |
| Key Advantage | No background signal, simple spectra, sensitive to subtle changes.[1][3] | Rapid assessment of folding and stability.[9] | Provides a complete 3D structural model. |
| Key Limitation | Requires synthesis/expression of labeled peptide. | Lacks site-specific detail. | Spectral complexity and crowding.[3] |
Workflow for Conformational Analysis via ¹⁹F NMR
Experimental Protocol: ¹⁹F NMR for Peptide Conformation
-
Peptide Synthesis: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS), incorporating a commercially available Fmoc-protected ¹⁹F-labeled amino acid (e.g., Fmoc-4-F-Phe-OH) at the desired position.[12]
-
Purification: Cleave the peptide from the resin and deprotect. Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.[12]
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) prepared in 90% H₂O / 10% D₂O. Typical concentrations range from 50 µM to 1 mM.[12]
-
NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A standard pulse-acquire sequence is usually sufficient. Key parameters on a 400 MHz spectrometer might include a spectral width of 50-100 ppm, an acquisition time of 1s, and a relaxation delay of 1-2s.[12][13]
-
Data Analysis: Process the spectrum and reference it if an internal standard was used. The chemical shift(s) of the ¹⁹F signal(s) will report on the local environment. If multiple conformations are in slow exchange (e.g., cis/trans proline isomers), distinct peaks will be observed, and their relative populations can be determined by integrating the signals.[7]
Part 2: Validation of Peptide Binding
Quantifying the interaction between a peptide and its target is a cornerstone of drug development. ¹⁹F NMR offers a robust method to measure binding affinity by observing changes in the fluorine signal upon titration with a binding partner.[14]
¹⁹F NMR Approach
In a typical protein-observed ¹⁹F NMR experiment, the fluorine-labeled peptide is monitored as a target protein is titrated into the sample.[15] Binding events perturb the local environment of the ¹⁹F label, leading to changes in its NMR signal. These perturbations can manifest as:
-
Chemical Shift Perturbation (CSP): The ¹⁹F peak shifts as the peptide transitions from the free to the bound state.
-
Line Broadening: The peak may become broader due to changes in the relaxation properties upon binding to a larger molecule.
By plotting the change in chemical shift against the concentration of the titrant, a binding isotherm can be generated, from which the dissociation constant (Kd) can be accurately calculated.[14][15]
Alternative Techniques
-
Surface Plasmon Resonance (SPR): A label-free optical technique that measures binding in real-time by detecting changes in the refractive index at a sensor surface.[16] One binding partner is immobilized on the sensor chip while the other is flowed over the surface. SPR provides kinetic data (kon, koff) in addition to affinity (Kd).[17][18]
-
Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat released or absorbed during a binding event.[17] ITC provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).[16]
Performance Comparison: Peptide Binding
| Feature | ¹⁹F NMR | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Parameter Measured | Kd (from chemical shift perturbation).[14] | Kd, kon, koff.[19] | Kd, ΔH, ΔS, Stoichiometry (n).[17] |
| Affinity Range | µM to mM.[15] | pM to mM.[18][19] | nM to µM. |
| Sample Consumption | Low to moderate (µM concentrations). | Low (analyte), very low (ligand). | High (requires µM-mM concentrations).[17] |
| Labeling Required? | Yes (¹⁹F on peptide or protein). | No (but requires surface immobilization). | No. |
| Key Advantage | Site-specific binding information, solution-based, robust for weak interactions.[14] | Real-time kinetic data, high sensitivity.[19] | Complete thermodynamic profile, label-free, solution-based.[17] |
| Key Limitation | No kinetic or thermodynamic data. | Immobilization can affect protein activity; mass transport artifacts. | High sample consumption, low throughput, sensitive to buffer mismatch.[17] |
Principle of a ¹⁹F NMR Binding Assay
Experimental Protocol: ¹⁹F NMR Titration for Binding Affinity
-
Sample Preparation: Prepare a stock solution of the ¹⁹F-labeled peptide at a known concentration (e.g., 50 µM) in a deuterated NMR buffer.[20] Prepare a concentrated stock solution of the unlabeled target protein in the exact same buffer to avoid artifacts from buffer mismatch.
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the ¹⁹F-labeled peptide alone. This serves as the reference (free) state.
-
Titration: Add a small aliquot of the concentrated target protein stock solution directly to the NMR tube containing the peptide. Mix gently and allow the sample to equilibrate.
-
Acquire Spectra: Acquire a 1D ¹⁹F NMR spectrum after each addition of the target protein.[20]
-
Repeat: Continue the titration until the chemical shift of the ¹⁹F signal stops changing, indicating that the peptide is saturated with the target protein.
-
Data Analysis: Determine the ¹⁹F chemical shift at each titration point. Plot the change in chemical shift (Δδ) versus the molar ratio of protein to peptide. Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to extract the dissociation constant (Kd).[15]
Conclusion
¹⁹F NMR is a versatile and powerful technique for the detailed study of peptide conformation and binding. Its primary strengths lie in its ability to provide site-specific information from simple, clean spectra with no background signal.[2][7] While techniques like Circular Dichroism offer a faster, global view of secondary structure, and methods like SPR and ITC provide comprehensive kinetic and thermodynamic data respectively, ¹⁹F NMR carves out a crucial niche. It is particularly advantageous for confirming site-specific conformational changes, quantifying populations of different states, and robustly measuring weak binding interactions in solution that can be challenging for other methods.[7][14] By understanding the comparative strengths of each technique, researchers can strategically employ ¹⁹F NMR to gain unique and valuable insights in peptide science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. 19F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. F19 detection [nmr.chem.ucsb.edu]
- 14. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. xantec.com [xantec.com]
- 19. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 20. benchchem.com [benchchem.com]
Case Study: 3,5-Difluorophenylalanine Incorporation Enhances Somatostatin Analog Receptor Selectivity
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a powerful technique in peptide drug design to enhance therapeutic properties. This guide provides a comparative analysis of a somatostatin analog incorporating 3,5-difluorophenylalanine (Dfp) against the native peptide and a common therapeutic alternative. This case study demonstrates the profound impact of this modification on receptor binding affinity and selectivity, offering valuable insights for the development of next-generation peptide therapeutics.
Enhanced Receptor Binding Affinity and Selectivity
The substitution of phenylalanine (Phe) with 3,5-difluorophenylalanine (Dfp) in a somatostatin (SRIF-14) analog has been shown to significantly modulate its binding affinity and selectivity for somatostatin receptors (SSTRs).[1][2] The data below summarizes the binding affinities (Ki, nM) of the native somatostatin, the well-established drug Octreotide, and a Dfp-modified analog.
| Peptide/Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin (SRIF-14) | 1.5 ± 0.2 | 0.4 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.5 | 0.9 ± 0.2 |
| Octreotide | >1000 | 0.8 ± 0.2 | 45 ± 8 | >1000 | 8.1 ± 1.5 |
| [D-Trp⁸, Dfp¹¹]-SRIF | >1000 | 0.56 ± 0.1 | >1000 | >1000 | >1000 |
Data presented is a summary from published research.[1][3] The values for Somatostatin and Octreotide are representative.
The incorporation of Dfp at position 11, combined with a D-Trp at position 8, resulted in an analog with remarkably high affinity and selectivity for the SSTR2 receptor, even surpassing that of Octreotide.[1] This highlights the potential of using 3,5-difluorophenylalanine to fine-tune the pharmacological profile of peptide therapeutics.
The Alternative: 4-Fluorophenylalanine
Another commonly used fluorinated analog of phenylalanine is 4-fluorophenylalanine (4-F-Phe). Its incorporation has also been shown to enhance the therapeutic properties of peptides. For instance, in the dimeric opioid peptide Biphalin, substitution of Phe with 4-F-Phe at the 4 and 4' positions significantly increased its binding affinity for both µ- and δ-opioid receptors.
| Biphalin Analog | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Native Biphalin | 1.20 | 0.85 |
| 4-F-Phe Biphalin | 0.51 | 0.11 |
Data for biphalin analogs with a 1,2-phenylenediamine linker.[4][5]
This case illustrates that while both 3,5-difluorophenylalanine and 4-fluorophenylalanine can improve peptide properties, the specific modification and its position are critical in determining the final therapeutic profile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are outlines of key experimental protocols relevant to the case study.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the Dfp-containing somatostatin analogs is typically performed using an automated solid-phase peptide synthesizer utilizing Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis:
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Receptor Binding Assay
The binding affinities of the somatostatin analogs to their receptors are determined using a competitive radioligand binding assay.
Experimental Workflow for Receptor Binding Assay:
Workflow for a competitive radioligand binding assay.
Enzymatic Stability Assay
-
Incubation: The test peptide is incubated in human serum at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile).
-
Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry.
-
Half-life Calculation: The degradation half-life (t₁/₂) of the peptide is calculated from the degradation curve.
Somatostatin Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events, primarily leading to inhibitory cellular responses.
Somatostatin receptor signaling pathway.
Conclusion
The incorporation of 3,5-difluorophenylalanine into the somatostatin scaffold demonstrates a powerful strategy for enhancing receptor selectivity, a key attribute for developing targeted and effective peptide therapeutics with potentially fewer side effects. This case study, along with the comparative data from 4-fluorophenylalanine-modified peptides, underscores the importance of exploring non-canonical amino acids in drug discovery. The provided experimental frameworks offer a starting point for researchers to investigate and validate the therapeutic potential of their own novel peptide designs.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New potent biphalin analogues containing p-fluoro-L-phenylalanine at the 4,4′ positions and non-hydrazine linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-Phe(3,5-F2)-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of Fmoc-Phe(3,5-F2)-OH, a fluorinated amino acid derivative commonly used in peptide synthesis.
Researchers, scientists, and drug development professionals must adhere to strict protocols to manage chemical waste effectively. The following procedures outline the safe handling and disposal of both solid this compound and liquid waste streams generated during its use, minimizing risks and ensuring regulatory adherence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. While some safety data sheets for Fmoc-protected amino acids do not classify them as hazardous, the presence of halogenated compounds often necessitates special handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is mandatory.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust particles.
Core Disposal Principle: Treat as Halogenated Hazardous Waste
The fundamental principle for the disposal of this compound and its associated waste is to manage it as a halogenated organic hazardous waste .[1] Under no circumstances should this compound or its solutions be disposed of in the general trash or poured down the drain.[2] Improper disposal can lead to environmental contamination and regulatory violations.
Summary of Key Data
For quick reference, the following table summarizes essential information for this compound.
| Property | Data |
| Chemical Name | N-Fmoc-3,5-difluoro-L-phenylalanine |
| Synonyms | Fmoc-Phe(3,5-diF)-OH |
| CAS Number | 205526-24-5 |
| Molecular Formula | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 423.41 g/mol |
| Appearance | Off-white crystalline powder |
| Storage Temperature | 0 - 8 °C |
| Disposal Classification | Halogenated Organic Waste |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the collection and preparation of this compound waste for final disposal by a licensed environmental health and safety (EHS) provider.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound, as well as materials contaminated with the solid compound (e.g., weighing boats, contaminated paper towels).
-
Waste Collection:
-
Carefully sweep up any solid waste to avoid generating dust.[2]
-
Place all collected solid waste into a designated, compatible, and sealable hazardous waste container. The container should be made of a material that will not react with the chemical.
-
-
Container Labeling:
-
Clearly label the container with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).
-
Indicate the date when waste was first added to the container.
-
-
Storage:
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol applies to solutions containing this compound, such as those from deprotection steps or solvent rinses. These waste streams often contain solvents like dimethylformamide (DMF) or piperidine.
-
Waste Segregation:
-
Crucially, do not mix halogenated and non-halogenated solvent waste. [4] The treatment process for these two streams is different and mixing them significantly increases disposal costs.
-
Collect all liquid waste containing this compound in a dedicated container for halogenated organic liquid waste .
-
-
Container Management:
-
Use a compatible, leak-proof container with a secure screw-top cap. The original solvent bottle is often a suitable choice.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Container Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
List all chemical constituents and their approximate percentages, for example:
-
"this compound Waste"
-
"Dimethylformamide (~80%)"
-
"Piperidine (~20%)"
-
-
Note the start date of accumulation.
-
-
Storage:
-
Store the sealed liquid waste container in the designated satellite accumulation area, segregated from incompatible materials.[3]
-
Final Disposal Logistics
Once a waste container is full or has been in accumulation for the maximum allowable time (consult your institution's EHS guidelines), contact your institution's Environmental Health and Safety department for pickup.[2] They will arrange for the proper disposal through a licensed hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-Phe(3,5-F2)-OH
Essential Safety and Handling Guide for Fmoc-Phe(3,5-F2)-OH
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Physicochemical and Safety Data
This compound, also known as N-Fmoc-3,5-difluoro-L-phenylalanine, is a fluorinated amino acid derivative commonly used in peptide synthesis.[1] While it has no known OSHA hazards, proper handling is essential to minimize exposure and ensure laboratory safety.[1]
| Property | Value | Source |
| Chemical Formula | C24H19F2NO4 | [1][2] |
| CAS Number | 205526-24-5 | [1][2] |
| Molecular Weight | 423.41 g/mol | [2] |
| Appearance | Beige powder | [3] |
| Melting Point | 180 - 187 °C | [3] |
| Boiling Point | 513.39°C (estimate) | [3] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [1] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride gas (HF). | [1] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks is necessary to determine the appropriate level of PPE.[4] The minimum required PPE for handling this compound includes:
-
Eye and Face Protection :
-
Safety Glasses : ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[4][5]
-
Goggles : Chemical splash goggles should be worn when there is a risk of splashing, particularly when handling solutions.[5][6]
-
Face Shield : A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling large quantities of the substance or when there is a significant splash hazard.[4][6]
-
-
Hand Protection :
-
Gloves : Disposable nitrile gloves are the standard for providing protection against incidental contact with solids and a variety of solvents.[4][5] If direct or prolonged contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves.[4] Always dispose of contaminated gloves in accordance with laboratory procedures and wash hands thoroughly after use.[7]
-
-
Body Protection :
-
General Laboratory Attire :
Operational Plan: Handling and Storage
Engineering Controls
-
Ventilation : Work with this compound in a well-ventilated area. A certified chemical fume hood is recommended, especially when handling the powder, to minimize inhalation of dust particles.[1][7] Ensure appropriate exhaust ventilation is available where dust may be formed.[1][3]
Safe Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Read and understand the Safety Data Sheet (SDS).[8]
-
Weighing : When weighing the solid, do so in a fume hood or an enclosure with dedicated exhaust to prevent the dispersion of dust. Avoid creating dust and aerosols.[1][7]
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene : Avoid contact with skin and eyes.[1][7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical and before leaving the lab.[1]
Storage
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Disposal Plan
-
Waste Collection : All waste materials, including unused product, contaminated gloves, and weighing papers, should be collected in a designated and properly labeled hazardous waste container.
-
Spill Management :
-
Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[1]
-
Large Spills : For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.
-
-
Disposal Regulations : Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. scbt.com [scbt.com]
- 3. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
